2-Chloro-6-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZTIXPIXHMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063400 | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-11-8 | |
| Record name | Quinoline, 2-chloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-chloro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylquinoline | |
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Foundational & Exploratory
What are the physical and chemical properties of 2-Chloro-6-methylquinoline
An In-Depth Technical Guide to 2-Chloro-6-methylquinoline for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize quinoline derivatives as versatile scaffolds in medicinal chemistry. We will delve into its synthesis, reactivity, and critical applications, offering field-proven insights into its use as a synthetic intermediate.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted heterocyclic aromatic compound. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the quinoline ring imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.
Molecular Structure
The fundamental structure consists of a fused benzene and pyridine ring system, known as quinoline, with substituents at key positions.
Caption: Experimental workflow for the synthesis of this compound derivatives.
Chemical Reactivity and Applications in Drug Discovery
The chemical architecture of this compound provides distinct sites for further functionalization, making it a cornerstone intermediate in medicinal chemistry.
Reactivity Profile
-
Nucleophilic Substitution at C2: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it a good leaving group. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various functional groups, such as amines, alcohols, and thiols, which is a common strategy in the synthesis of bioactive molecules.
-
Electrophilic Substitution on the Benzene Ring: The quinoline ring system can undergo electrophilic aromatic substitution. The existing methyl group at the 6-position is an activating group and will direct incoming electrophiles, although the overall reactivity is influenced by the deactivating effect of the pyridine ring.
-
Modification of the Methyl Group: The methyl group itself can be a site for chemical modification, for instance, through radical halogenation, to introduce further synthetic handles.
Role as a Synthetic Intermediate
Quinoline derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. [1][2]They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. [1][2][3] this compound serves as a critical precursor for the synthesis of these more complex, biologically active molecules. [1]Its utility lies in the ability to leverage its reactive sites to build diverse molecular libraries for screening and drug development. For example, derivatives have been designed as dual inhibitors of SARS-CoV-2 proteases (Mpro and PLpro), showcasing the contemporary relevance of this scaffold. [3]
Caption: Role of this compound as a versatile building block.
Spectroscopic Characterization
Elucidation of the structure of this compound and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The aromatic region (typically 7.0-8.5 ppm) will display a set of doublets and triplets corresponding to the protons on both the benzene and pyridine rings. The methyl protons (C6-CH₃) would appear as a sharp singlet further upfield, likely around 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) will be significantly downfield. The methyl carbon will appear as an upfield signal.
Mass Spectrometry (MS)
The mass spectrum provides crucial information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 177. An isotopic peak (M+2) at m/z 179, with an intensity of approximately one-third of the M⁺ peak, is characteristic of the presence of a single chlorine atom. [4]Common fragmentation pathways may involve the loss of a chlorine radical or a hydrogen cyanide (HCN) molecule from the pyridine ring. [4]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and is harmful if ingested, inhaled, or comes into contact with skin. [5]
GHS Hazard Information
-
Hazard Statements:
-
H302: Harmful if swallowed. [5][6] * H312: Harmful in contact with skin. [5] * H315: Causes skin irritation. [7][8] * H319: Causes serious eye irritation. [7][8] * H332: Harmful if inhaled. [5] * H335: May cause respiratory irritation. [7][8]* Signal Word: Warning [5][8]* Pictograms: GHS07 (Exclamation Mark) [8][9]
-
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. [7]* Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment. [7]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor. [7][6]
References
- The Role of Quinoline Deriv
- This compound-3-carbaldehyde | 73568-27-1 | Benchchem. (URL: )
- This compound-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. (URL: )
- This compound | C10H8ClN | CID 77974 - PubChem.
- This compound-3-methanol | C11H10ClNO | CID 865105 - PubChem.
- This compound-3-carbaldehyde | 73568-27-1 - Sigma-Aldrich. (URL: )
- This compound - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: )
- This compound-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem.
- 2-CHLORO-6-METHYL-QUINOLINE | 4295-11-8 - ChemicalBook. (URL: )
- 2-CHLORO-6-FLUORO-3-METHYLQUINOLINE Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- SAFETY D
- 2-methyl quinoline, 91-63-4 - The Good Scents Company. (URL: )
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- 6-CHLORO-2-METHYLQUINOLINE | 92-46-6 - ChemicalBook. (URL: )
- 6-CHLORO-2-METHYLQUINOLINE synthesis - ChemicalBook. (URL: )
- 6-CHLORO-2-METHYLQUINOLINE CAS#: 92-46-6 - ChemicalBook. (URL: )
- (PDF)
- 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem.
- Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives -
- (PDF)
- 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum - ChemicalBook. (URL: )
- 6-Methylquinoline 98 91-62-3 - Sigma-Aldrich. (URL: )
- Mass spectra of labelled methylquinolines - Canadian Science Publishing. (URL: )
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PubMed Central.
- Quinoline, 6-methyl- - the NIST WebBook. National Institute of Standards and Technology. (URL: )
- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum - ChemicalBook. (URL: )
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2-Chloro-6-methylquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-6-methylquinoline, a key heterocyclic building block in synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use.
Core Properties and Identification
This compound is a substituted quinoline derivative. The presence of a chlorine atom at the 2-position makes it a versatile precursor for further functionalization, while the methyl group at the 6-position influences its electronic properties and steric interactions.
Key Identifiers and Physicochemical Data
| Property | Value | Source |
| CAS Number | 4295-11-8 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (typical) | |
| Purity | Typically >97% |
Synthesis of this compound
The synthesis of this compound is most commonly achieved from the corresponding 6-methylquinolin-2-one via a chlorination reaction. This transformation is a cornerstone for accessing the reactive 2-chloro derivative.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 6-methylquinolin-2-one to this compound.
Experimental Protocol: Chlorination of 6-Methylquinolin-2-one
This protocol describes a common laboratory-scale synthesis. The choice of phosphorus oxychloride (POCl₃) is based on its efficacy in converting quinolones to their chloro derivatives.
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylquinolin-2-one (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood. The reaction is exothermic.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or dilute sodium hydroxide) until the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
4. Characterization:
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Chemical Reactivity and Applications
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a wide range of derivatives.
Nucleophilic Substitution Workflow
Caption: General scheme for nucleophilic substitution reactions.
Key Applications in Drug Development and Research:
-
Antimicrobial Agents: The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs. Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the synthesis of secondary and tertiary amines from this compound has been explored for in-vitro antimicrobial activity.
-
Anticancer Research: Substituted quinolines are investigated for their potential as anticancer agents. The 2-chloro position allows for the introduction of various side chains to modulate the biological activity of the resulting compounds.
-
Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors. This compound serves as a starting material for the synthesis of novel compounds designed to target specific kinases involved in disease pathways.
-
Material Science: Quinoline derivatives can exhibit interesting photophysical properties, leading to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken when handling this compound.
-
Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically versatile and valuable building block in medicinal chemistry and material science. Its reactivity, primarily centered around nucleophilic substitution at the 2-position, allows for the creation of diverse molecular architectures. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective use in research and development.
References
- PubChem Compound Summary for CID 77974, this compound.
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An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-methylquinoline
This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-methylquinoline, a key intermediate in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic aromatic structure with a chlorine substituent on the pyridine ring and a methyl group on the benzene ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail. The molecular formula is C₁₀H₈ClN, and its structure is confirmed through the synergistic interpretation of NMR, IR, and MS data.[1]
To facilitate the discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used:
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing chlorine atom and nitrogen atom.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.2 - 7.4 | Doublet | ~8.5 |
| H4 | 7.9 - 8.1 | Doublet | ~8.5 |
| H5 | 7.5 - 7.7 | Singlet | - |
| H7 | 7.4 - 7.6 | Doublet | ~8.7 |
| H8 | 7.8 - 8.0 | Doublet | ~8.7 |
| 6-CH₃ | 2.4 - 2.6 | Singlet | - |
-
Aromatic Protons: The protons on the quinoline ring system will appear in the downfield region (7.2-8.1 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns allow for the assignment of each proton.
-
Methyl Protons: The protons of the methyl group at the C6 position will appear as a singlet in the upfield region (around 2.5 ppm) as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum is recorded on a spectrometer operating at 75 MHz or higher. This technique simplifies the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum of this compound will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 | 151 - 153 |
| C3 | 122 - 124 |
| C4 | 136 - 138 |
| C4a | 127 - 129 |
| C5 | 129 - 131 |
| C6 | 137 - 139 |
| C7 | 126 - 128 |
| C8 | 128 - 130 |
| C8a | 147 - 149 |
| 6-CH₃ | 21 - 23 |
-
C2 Carbon: The carbon atom bonded to the chlorine atom (C2) is expected to be significantly downfield due to the strong deshielding effect of the electronegative chlorine.
-
Aromatic Carbons: The other aromatic carbons will resonate in the typical range of 122-149 ppm.
-
Methyl Carbon: The methyl carbon will appear at a much higher field (around 22 ppm).
Infrared (IR) Spectroscopy
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc.
Data Interpretation:
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3100 | C-H stretch | Aromatic |
| 2920 - 2980 | C-H stretch | Methyl (CH₃) |
| 1600 - 1620 | C=N stretch | Quinoline ring |
| 1480 - 1580 | C=C stretch | Aromatic ring |
| 1370 - 1390 | C-H bend | Methyl (CH₃) |
| 1000 - 1100 | C-Cl stretch | Chloro group |
| 800 - 850 | C-H out-of-plane bend | Aromatic (substituted) |
-
C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the quinoline ring system are found in the 1480-1620 cm⁻¹ region.
-
C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Mass Spectrometry (MS)
Experimental Protocol:
Mass spectrometry is performed to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique used for this purpose. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ion peaks.
| m/z | Ion | Notes |
| 177/179 | [M]⁺ | Molecular ion peak. The presence of two peaks in a ~3:1 ratio is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |
| 142 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 115 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Fragmentation Pathway:
Caption: Proposed fragmentation pathway for this compound in EI-MS.
The molecular ion peak at m/z 177 and 179 confirms the molecular weight of the compound and the presence of a chlorine atom. The major fragmentation pathway involves the initial loss of a chlorine radical, followed by the characteristic loss of HCN from the heterocyclic ring.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a definitive structural confirmation of this compound. Each spectroscopic technique offers complementary information, and their combined interpretation allows for an unambiguous assignment of the molecular structure. This guide serves as a valuable resource for researchers working with this compound, providing the necessary spectroscopic data and interpretation for its identification and characterization.
References
- PubChem. This compound.
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The Solubility Profile of 2-Chloro-6-methylquinoline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Chloro-6-methylquinoline is a pivotal heterocyclic compound, frequently employed as a versatile building block in the synthesis of pharmacologically active molecules, including novel anti-cancer and anti-inflammatory agents.[1][2] Its utility in drug discovery is intrinsically linked to its physicochemical properties, among which solubility in common organic solvents is paramount for reaction setup, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in theoretical principles and supported by detailed, field-proven experimental protocols for its determination. We delve into the causality behind experimental choices and present self-validating systems to ensure data integrity and reproducibility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this important synthetic intermediate.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] The substituted quinoline, this compound (C₁₀H₈ClN), has emerged as a particularly valuable precursor.[1] Its chlorinated pyridine ring offers a reactive site for nucleophilic substitution, while the methyl group on the benzene ring can be a site for further functionalization or can influence the molecule's electronic properties and metabolic stability.
Understanding the solubility of this compound is a critical first step in its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of extractions and crystallizations, and is a key determinant in the feasibility of developing both solution-based and solid-state formulations.[4] Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can ultimately hinder the progression of a drug candidate.[5] This guide, therefore, aims to provide a thorough understanding of the solubility of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.
Physicochemical Properties and Predicted Solubility
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [7] |
| Molecular Weight | 177.63 g/mol | [8] |
| Melting Point | 111-114 °C | [9] |
| Calculated LogP | 3.19 | [10] |
| Water Solubility | Very slightly soluble (0.13 g/L at 25 °C, calculated) | [9] |
| Appearance | White to light yellow solid | [11] |
The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The calculated LogP value of 3.19 indicates that this compound is a lipophilic, or "fat-loving," compound, with a preference for nonpolar environments over aqueous ones. This is consistent with its very low calculated water solubility.[9]
Based on these properties, we can predict the solubility of this compound in a range of common organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | Nonpolar | Low | The rigid, aromatic structure of this compound has some nonpolar character, but the presence of the nitrogen and chlorine atoms introduces polarity that is not well-matched with the completely nonpolar nature of hexane. |
| Toluene | Nonpolar (Aromatic) | Moderate to High | As an aromatic solvent, toluene can engage in π-π stacking interactions with the quinoline ring system, which should facilitate dissolution. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Polar Aprotic | High | The polarity of DCM is well-suited to interact with the polar C-Cl bond and the nitrogen lone pair of the quinoline ring. |
| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform's polarity should enable effective solvation of this compound. |
| Ethyl Acetate | Polar Aprotic | Moderate | Ethyl acetate is a moderately polar solvent that should be capable of dissolving this compound, though perhaps not as effectively as halogenated solvents. |
| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact favorably with the polar regions of the solute molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another highly polar aprotic solvent with strong solvating capabilities for many organic molecules. |
| Polar Protic Solvents | |||
| Methanol | Polar Protic | Moderate | While methanol is polar, the ability of this compound to accept hydrogen bonds is limited. However, some solubility is expected due to dipole-dipole interactions. A related compound, 6-chloro-2-methylquinoline, is reported to be soluble in methanol.[11] |
| Ethanol | Polar Protic | Moderate | Similar to methanol, ethanol is a polar protic solvent that should exhibit moderate solvating power for this compound. A derivative, (2-chloro-6-methylquinolin-3-yl)methanol, is soluble in ethanol.[12] |
Experimental Determination of Solubility: A Self-Validating Protocol
While predictions are a valuable starting point, experimental determination of solubility is crucial for accurate and reliable data. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[13][14] The following protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.[13] After equilibrium is established, the undissolved solid is removed, and the concentration of the dissolved solute in the saturated supernatant is quantified using a suitable analytical technique.[6]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after shaking is sufficient.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
-
Equilibration:
-
Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[13] For compounds with slow dissolution kinetics, longer equilibration times (e.g., 48 or 72 hours) may be necessary.
-
To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, and 72h). The solubility value should remain constant once equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.[6] Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.
-
-
Quantification by HPLC:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC. A reverse-phase C18 column is typically suitable for quinoline derivatives.[15] The mobile phase could consist of an isocratic or gradient mixture of acetonitrile and a buffered aqueous solution.[15] UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 225-250 nm) should be used.
-
Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve of peak area versus concentration.
-
Calculate the concentration of this compound in the diluted supernatant by comparing its peak area to the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically reported in mg/mL or mol/L.
-
Implications for Researchers and Drug Development Professionals
The solubility data, whether predicted or experimentally determined, has significant practical implications:
-
Reaction Chemistry: Knowledge of solubility allows for the selection of an appropriate solvent that can dissolve the reactants to the desired concentration, ensuring optimal reaction conditions and yields.
-
Purification: Solubility differences in various solvents are the basis for purification techniques such as recrystallization and precipitation. A solvent in which this compound is highly soluble when hot but poorly soluble when cold would be an ideal candidate for recrystallization.
-
Formulation Development: For preclinical studies, understanding the solubility in pharmaceutically relevant solvents and co-solvents is crucial for developing suitable dosing vehicles. Low aqueous solubility is a common challenge in drug development, and early characterization allows for the timely implementation of solubility enhancement strategies.[14]
-
Analytical Method Development: The choice of solvent for preparing stock solutions and analytical standards for techniques like HPLC and NMR depends on the compound's solubility.
Conclusion
This compound is a compound of high strategic value in modern medicinal chemistry. A thorough understanding of its solubility in common organic solvents is not merely academic but a practical necessity for its efficient and effective use in research and development. This guide has provided a framework for predicting and experimentally determining its solubility, emphasizing robust and self-validating protocols. By applying these principles and methodologies, researchers can streamline their synthetic workflows, optimize purification processes, and make more informed decisions in the early stages of drug development, ultimately accelerating the path toward novel therapeutics.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-6-methylquinoline Derivatives
A Senior Application Scientist's Perspective on Unveiling Molecular Architecture for Drug Discovery
Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry
Quinoline derivatives represent a privileged scaffold in the pharmaceutical industry, consistently serving as the foundational structure for a multitude of therapeutic agents.[1] Their versatile nature allows for chemical modifications that can significantly influence their biological activity, making them a focal point in the quest for novel drugs.[1] Among these, 2-chloro-6-methylquinoline and its analogs are of particular interest. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position provides a unique electronic and steric profile, influencing how these molecules interact with biological targets.[2][3] These derivatives have shown promise in the development of anticancer and anti-inflammatory drugs.[1]
A profound understanding of the three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount.[4] This knowledge is not merely academic; it is the bedrock of rational drug design. By elucidating the precise molecular geometry, intermolecular interactions, and packing arrangements, researchers can gain critical insights into structure-activity relationships (SAR).[5] This guide, from the perspective of a seasoned application scientist, provides an in-depth exploration of the methodologies and rationale behind the crystal structure analysis of this compound derivatives, with a focus on single-crystal X-ray diffraction.
The Power of Seeing: Why Crystal Structure Matters in Drug Development
The journey of a drug from a chemical entity to a therapeutic intervention is intricate. A crucial step in this process is understanding how a potential drug molecule interacts with its biological target, be it an enzyme or a receptor. This interaction is governed by the molecule's three-dimensional shape and the distribution of its electron density. X-ray crystallography provides an unparalleled, high-resolution snapshot of this molecular architecture.[4]
For this compound derivatives, crystal structure analysis can reveal:
-
Conformational Preferences: How the quinoline ring and its substituents are oriented in the solid state.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that dictate how molecules pack together in a crystal lattice.[6][7][8] These same forces are often at play in the binding pocket of a biological target.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including solubility and bioavailability, which are critical for drug formulation.
This structural information is invaluable for medicinal chemists, enabling them to design more potent and selective drug candidates.
The Workflow of Discovery: From Powder to Picture
The process of determining a crystal structure is a meticulous one, requiring careful planning and execution at each stage. The following workflow outlines the key steps, infused with practical insights.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.[5]
Part 1: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structure is entirely dependent on the quality of the initial crystal.[4] Obtaining a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality (free from significant defects) is often the most challenging step.[4]
Experimental Protocol: Slow Evaporation for Crystal Growth
A common and effective method for growing single crystals of organic compounds like this compound derivatives is slow evaporation.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately. A solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will result in precipitation of an amorphous powder. A mixture of solvents is often employed to fine-tune the solubility. For quinoline derivatives, solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and hexane are often good starting points.[9]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature or slightly elevated temperature. It is crucial to use a highly purified sample, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust particles or undissolved microcrystals that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks. The key is slow evaporation; rapid evaporation will likely lead to the formation of many small, unusable crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble to remove any surface impurities and then allow them to air dry.
Causality in Experimental Choices: The rate of evaporation is inversely proportional to the quality of the crystals. By slowing down the process, we allow the molecules to self-assemble in an ordered, repeating pattern, which is the definition of a crystal. The choice of a clean vial and filtration is to control nucleation, ensuring that a few large, well-ordered crystals grow rather than a mass of small, poorly-diffracting ones.
Part 2: The X-ray Diffraction Experiment
With a suitable crystal in hand, the next step is to subject it to a beam of X-rays and measure the resulting diffraction pattern.[4]
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures. The goniometer head allows for the precise orientation of the crystal in the X-ray beam.[10]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[6][10] The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and higher quality data.[6] The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays.[11] The detector records the positions and intensities of the diffracted X-ray beams.[4]
-
Data Processing: The raw diffraction data is processed using specialized software. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (e.g., absorption, polarization), and determining the unit cell parameters and space group of the crystal.[6][11]
Trustworthiness Through Self-Validation: Modern diffractometers and software packages have built-in checks and balances. For instance, the software will assess the consistency of symmetry-related reflections, providing a measure of the data quality (e.g., Rint or Rmerge). A low value for this metric indicates a high-quality dataset.[6]
Part 3: From Diffraction Pattern to Molecular Structure
The final stage of the analysis involves solving the "phase problem" and refining the atomic model.[4]
Workflow: Structure Solution and Refinement
Caption: A schematic of the iterative process of solving and refining a crystal structure from diffraction data.
Methodology: Structure Solution and Refinement
-
Structure Solution: For small molecules like this compound derivatives, the structure is typically solved using "direct methods."[4] These are computational techniques that use statistical relationships between the intensities of the reflections to determine the initial phases.[4] This allows for the calculation of an initial electron density map.
-
Model Building: From the initial electron density map, the positions of the heavier atoms (like chlorine, nitrogen, and carbon) can be identified. A preliminary atomic model is then built.
-
Structure Refinement: The initial model is refined using a least-squares method.[4] This is an iterative process where the atomic positions, and their thermal displacement parameters, are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. Difference Fourier maps are used to locate missing atoms (like hydrogens) and to identify any regions of disorder.[4]
-
Validation: The final refined structure is rigorously validated using software tools like PLATON and CheckCIF. These programs check for geometric consistency (bond lengths, angles), potential symmetry issues, and other potential errors.
Authoritative Grounding: The final crystallographic data is typically deposited in a public repository such as the Cambridge Structural Database (CSD), where it is assigned a unique deposition number.[12][13][14] This ensures the transparency and reproducibility of the results.
Interpreting the Results: A Case Study
Let's consider a hypothetical derivative, ethyl this compound-3-carboxylate. The crystal structure analysis of a similar compound has been reported.[6][8]
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value | Significance |
| Chemical Formula | C₁₃H₁₂ClNO₂ | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P-1 | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 6.04, 7.30, 13.43 | The dimensions of the unit cell. |
| α, β, γ (°) | 98.2, 90.1, 96.4 | The angles of the unit cell. |
| V (ų) | 582.2 | The volume of the unit cell. |
| Z | 2 | The number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | 0.028 | A measure of the agreement between the observed and calculated structure factors; a lower value indicates a better fit. |
| wR₂ (all data) | 0.078 | A weighted R-factor that includes all reflections; provides a more robust measure of the refinement quality. |
Data is representative and based on a known structure of a similar derivative for illustrative purposes.[6]
Structural Insights:
The analysis of the crystal structure of ethyl this compound-3-carboxylate reveals several key features. The quinoline ring system is nearly planar.[6] In the crystal, molecules are observed to interact through π-π stacking interactions between the aromatic rings of adjacent molecules.[6][8] The shortest distance between the centroids of these rings is a key parameter that indicates the strength of this interaction.[6] These non-covalent interactions play a crucial role in the overall crystal packing.
Conclusion: From Atomic Coordinates to Advanced Drug Design
The crystal structure analysis of this compound derivatives is a powerful tool in the arsenal of the drug development professional. It provides a detailed, atomic-level understanding of the molecular architecture, which is essential for understanding and predicting biological activity. By meticulously following the experimental protocols and critically analyzing the results, researchers can gain the insights needed to design the next generation of quinoline-based therapeutics. The journey from a synthesized powder to a refined crystal structure is a testament to the synergy of experimental technique and computational analysis, ultimately paving the way for more effective and safer medicines.
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An In-depth Technical Guide to the Biological Activities and Potential Applications of 2-Chloro-6-methylquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Among these, 2-Chloro-6-methylquinoline stands out not for its inherent biological activity, which is minimally reported, but as a pivotal synthetic intermediate for the generation of a diverse range of biologically potent molecules.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential applications of this compound and its key derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of the this compound Scaffold
The primary and most efficient method for the synthesis of this compound and its crucial derivative, this compound-3-carbaldehyde, is the Vilsmeier-Haack reaction .[5][6] This reaction involves the formylation and cyclization of N-arylacetamides.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound-3-carbaldehyde
This protocol outlines the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
Materials:
-
N-(4-methylphenyl)acetamide (p-acetotoluidide)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate for recrystallization
Procedure:
-
To a stirred solution of N-(4-methylphenyl)acetamide in DMF, cooled in an ice bath (0-5°C), slowly add POCl₃ dropwise.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethyl acetate to yield pure this compound-3-carbaldehyde.[6]
The formyl group at the 3-position and the chloro group at the 2-position of the quinoline ring are highly reactive, making this compound a versatile precursor for a multitude of derivatives.[7]
p_acetotoluidide [label="N-(4-methylphenyl)acetamide"]; reagents [label="DMF, POCl₃", shape=ellipse, fillcolor="#FFFFFF"]; vilsmeier_reagent [label="Vilsmeier Reagent\n(Iminium Salt)", shape=box, style="dashed,filled", fillcolor="#E8F0FE"]; intermediate [label="Cyclization\nIntermediate", shape=box, style="dashed,filled", fillcolor="#E8F0FE"]; product [label="this compound-3-carbaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];
p_acetotoluidide -> vilsmeier_reagent [label="Electrophilic\nattack"]; reagents -> vilsmeier_reagent [style=dashed]; vilsmeier_reagent -> intermediate [label="Intramolecular\ncyclization"]; intermediate -> product [label="Hydrolysis"]; }
Figure 1: Simplified workflow of the Vilsmeier-Haack synthesis.
Biological Activities and Potential Applications
While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Derivatives of this compound have shown promising anticancer activities. Various modifications, particularly at the 2 and 3 positions, have led to compounds with significant cytotoxicity against a range of cancer cell lines.
Hydrazone derivatives of 6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines have been synthesized and evaluated by the National Cancer Institute (NCI). Several of these compounds exhibited significant anti-proliferative effects with GI50 values ranging from 0.33 to 4.87 µM.[8] Another study on quinoline-based dihydrazone derivatives reported IC50 values ranging from 7.01 to 34.32 μM against various human cancer cell lines, with some compounds showing greater potency than the clinically used anticancer agent 5-FU.[9]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Quinoline Hydrazones | Various (NCI-60 panel) | 0.33 - 4.87 | [8] |
| Quinoline Dihydrazones | MCF-7 (Breast) | 7.016 - 7.05 | [9] |
| 2-Phenylquinoline Derivatives | PC3 (Prostate) | 31.37 - 34.34 | [10] |
| 2-Phenylquinoline Derivatives | HeLa (Cervical) | 8.3 - 13.15 | [10] |
The proposed mechanisms of action for the anticancer effects of quinoline derivatives include the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[8] Molecular docking studies have suggested that some derivatives may bind to DNA or inhibit enzymes like CDK2.[9]
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have shown broad-spectrum activity against various bacterial and fungal strains, including some that are resistant to standard antibiotics.
Hydrazone derivatives of this compound have been synthesized and tested against several microbial strains, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL.[11] Another study reported MIC values of 6.25 µg/mL for certain hydrazone derivatives.[11] Quinoline-2-one derivatives have also shown potent activity against multidrug-resistant Gram-positive bacteria, with MIC values as low as 0.75 μg/mL against MRSA and VRE.[12]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivative (2S) | Various | 3.12 | [11] |
| Hydrazone Derivatives | Mycobacterium tuberculosis | 3.125 - 50 | [11] |
| Quinoline-2-one Derivative (6c) | MRSA | 0.75 | [12] |
| Quinoline-2-one Derivative (6c) | VRE | 0.75 | [12] |
| Quinoline-2-one Derivative (6o) | MRSA | 2.50 | [12] |
| Thiazolidinone Derivative | S. aureus | 6.25 | [13] |
The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity of the quinoline core allows these compounds to penetrate microbial cell membranes.
Anti-inflammatory Activity
While less explored than their anticancer and antimicrobial properties, some quinoline derivatives have demonstrated anti-inflammatory potential.[2][14][15] The anti-inflammatory effects of these compounds are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[14]
One study on novel quinoline derivatives reported promising anti-inflammatory profiles in both acute and sub-acute inflammatory models.[15] Another study on a synthetic quinoline derivative showed significant anti-inflammatory effects comparable to the reference drug diclofenac.[16]
Further research is needed to specifically evaluate the anti-inflammatory potential of this compound derivatives and to elucidate their mechanisms of action in this context.
Key Experimental Methodologies
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
A [label="Seed Cancer Cells\nin 96-well plate"]; B [label="Treat with Test Compound\n(various concentrations)"]; C [label="Incubate for 24-72h"]; D [label="Add MTT Reagent"]; E [label="Incubate for 2-4h"]; F [label="Add Solubilizing Agent\n(e.g., DMSO)"]; G [label="Measure Absorbance\n(570 nm)"]; H [label="Calculate Cell Viability\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; }
Figure 2: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. While the parent compound exhibits limited direct biological activity, its derivatives have emerged as a promising class of compounds with significant anticancer and antimicrobial potential. The ease of synthesis of the this compound scaffold via the Vilsmeier-Haack reaction allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Optimizing the lead compounds: Further structural modifications of the most potent derivatives to enhance their activity and reduce potential toxicity.
-
Elucidating mechanisms of action: In-depth studies to understand the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo studies: Evaluation of the most promising compounds in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploring anti-inflammatory potential: A more focused investigation into the anti-inflammatory properties of this compound derivatives.
The continued exploration of this chemical scaffold holds great promise for the development of novel therapeutic agents to address the ongoing challenges of cancer and infectious diseases.
References
Click to expand
- Bawa, S., et al. (2009).
- Mogilaiah, K., et al. (2004). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- Kumar, A., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]
- Katariya, K. D., Shah, S. R., & Reddy, D. (2020). Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr. [Link]
- Hamama, W. S., et al. (2018).
- Kumar, D., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]
- Bawa, S., & Kumar, S. (2012). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
- Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. [Link]
- Suresha, G. P., et al. (2020). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). World Journal of Advanced Research and Reviews. [Link]
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- Insuasty, D., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- Suresh, C. N., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
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- Mistry, K. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
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- National Center for Biotechnology Information. (n.d.). This compound.
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- National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline.
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Literature review of 2-Chloro-6-methylquinoline and its analogs
An In-depth Technical Guide to 2-Chloro-6-methylquinoline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Privileged Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar, this versatile scaffold is present in numerous natural products, most notably the antimalarial alkaloid quinine.[1][3] Its unique electronic properties and multiple sites for chemical modification have made it a "privileged scaffold" in drug discovery.[1] Quinoline derivatives have been extensively investigated and developed into therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties.[2][4][5] The introduction of various functional groups onto the quinoline core significantly modulates the compound's pharmacological profile, allowing for the fine-tuning of its activity and specificity.[1]
Within this broad class of compounds, this compound and its analogs have emerged as particularly valuable synthetic intermediates and potent biological agents. The presence of a reactive chloro group at the 2-position, combined with the methyl group at the 6-position, provides a unique combination of reactivity and lipophilicity that has been exploited to generate extensive libraries of novel compounds. This guide offers a comprehensive review of the synthesis, structure-activity relationships (SAR), and biological applications of this compound and its derivatives, aimed at researchers and scientists in drug development.
PART 1: Synthesis of this compound and its Analogs
The synthetic accessibility of the 2-chloroquinoline core is crucial for the exploration of its derivatives. The Vilsmeier-Haack reaction is a powerful and widely used method for the one-pot synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[1][6]
Core Synthesis: The Vilsmeier-Haack Reaction
The reaction involves the formylation and cyclization of an N-arylacetamide using a Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).[1] The acetanilide precursor dictates the substitution pattern on the benzene portion of the quinoline ring. For the synthesis of this compound-3-carbaldehyde, N-(4-methylphenyl)acetamide (N-(p-tolyl)acetamide) is the required starting material.[1]
The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophilic species then formylates the acetanilide. Subsequent intramolecular cyclization, dehydration, and chlorination lead to the formation of the 2-chloro-3-formylquinoline product. The chloro group at the 2-position and the formyl group at the 3-position are introduced in a single, efficient process.
Protocol 1: Synthesis of this compound-3-carbaldehyde
This protocol describes a general procedure based on the Vilsmeier-Haack reaction.[1]
Materials:
-
N-(4-methylphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(4-methylphenyl)acetamide (1 equivalent) in DMF (3-4 equivalents).
-
Vilsmeier Reagent Formation: Cool the solution in an ice bath to 0-5 °C. Add POCl₃ (3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature for several hours (typically 4-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice. This will hydrolyze the excess POCl₃ and precipitate the product.
-
Neutralization & Extraction: Stir the mixture until all the ice has melted. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it. Alternatively, the product can be extracted from the aqueous mixture using ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Causality and Insights: The use of excess DMF and POCl₃ ensures the complete conversion of the starting acetanilide. The controlled low-temperature addition of POCl₃ is critical to manage the exothermic reaction and prevent side product formation. The final heating step provides the necessary energy for the intramolecular cyclization to form the quinoline ring.
Synthesis of Analogs: Exploiting Reactive Handles
This compound and its 3-formyl derivative are versatile intermediates for creating a diverse range of analogs. The primary reactive sites are the C2-chloro group and the C3-formyl group.
-
Reactions at the C2-Position: The chloro group is a good leaving group and can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of alkoxy, amino, and thioether functionalities.
-
Reactions at the C3-Formyl Group: The aldehyde functionality is a gateway to numerous derivatives through condensation reactions.[7]
-
Schiff Bases: Reaction with primary amines yields imines (Schiff bases).[8]
-
Hydrazones: Condensation with hydrazines or substituted hydrazides produces hydrazone derivatives, which are themselves a class of biologically active compounds.[9]
-
Chalcones: Claisen-Schmidt condensation with acetophenones in the presence of a base affords chalcones (α,β-unsaturated ketones), which are important precursors for synthesizing other heterocyclic systems like pyrazoles.[7][10]
-
PART 2: Biological Activities and Structure-Activity Relationships
The modification of the this compound scaffold has led to the discovery of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.
Anticancer Activity
Quinoline derivatives are well-established as a promising class of anticancer agents.[11][12] Analogs of this compound have shown cytotoxicity against a wide range of human cancer cell lines, including breast, neuroblastoma, colon, and lung cancer.[10][11][13]
The mechanisms of action are diverse and can include inhibition of key enzymes like topoisomerases, disruption of tubulin polymerization, and induction of apoptosis.[12] For instance, certain quinoline-chalcone hybrids have demonstrated potent antiproliferative activity by arresting the cell cycle at the G2/M phase and inducing apoptosis.[10] Hydrazide-hydrazone derivatives have also been shown to significantly reduce the viability of neuroblastoma cells and induce G1 cell cycle arrest.[13]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C2: Replacing the chloro group with other functionalities can modulate activity. For example, some studies suggest that the chloro group itself is important for cytotoxicity.
-
Substitution at C4: In related quinoline structures, the nature of the substituent at the C4 position is critical. Bulky groups on an anilino substituent at C4 have been shown to enhance antiproliferative activity.[14]
-
Side Chains: The nature of the side chain, often introduced via the C3-formyl group, plays a crucial role. For quinoline-chalcone derivatives, substitutions on the phenyl ring of the chalcone moiety significantly impact potency.[10]
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [10] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [10] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [10] |
| Hydrazide-Hydrazone Analog | SH-SY5Y (Neuroblastoma) | Micromolar Potency | [13] |
| Hydrazide-Hydrazone Analog | Kelly (Neuroblastoma) | Micromolar Potency | [13] |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 | [15] |
| 2-Arylquinoline Derivative | HeLa (Cervical) | 8.3 | [15] |
Antimicrobial Activity
The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics.[16] Quinoline derivatives have long been a source of potent antibacterial agents, with the fluoroquinolones being a prime example.[3] Analogs of this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][17][18]
Hydrazone derivatives, in particular, have been extensively studied for their antimicrobial potential.[9] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[19]
Structure-Activity Relationship (SAR) Insights:
-
The Quinoline Core: The quinoline nucleus itself is a key pharmacophore for antimicrobial activity.
-
Hydrazone Moiety (-C=N-NH-): This functional group is often crucial for activity, likely due to its ability to chelate metal ions essential for enzymatic function or to form hydrogen bonds with target proteins.
-
Substituents: Modifications on the aromatic rings of the quinoline or the hydrazone side chain can fine-tune the activity spectrum and potency. For example, the presence of halogen atoms can enhance antibacterial effects.[17]
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Quinoline Hydrazone | Escherichia coli | - | [9] |
| Quinoline Hydrazone | Staphylococcus aureus | - | [9] |
| Quinoline Hydrazone | Pseudomonas aeruginosa | - | [9] |
| Quinoline Hydrazone | Aspergillus niger | - | [9] |
| 9-bromo substituted indolizinoquinoline | E. coli ATCC25922 | 2 | [20] |
| 9-bromo substituted indolizinoquinoline | S. pyrogens ATCC19615 | 2 | [20] |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Bacillus cereus | 3.12 - 50 | [21] |
| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Staphylococcus aureus | 3.12 - 50 | [21] |
Note: Specific MIC values for the this compound hydrazones were not detailed in the abstract, but the study confirmed their activity against the listed organisms.[9]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including cancer and cardiovascular disorders. Several quinoline derivatives have been reported to possess anti-inflammatory properties.[2][22] The mechanism can involve the inhibition of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-6).[23] For example, pyrano[3,2-c]quinoline analogs have shown promising results in inhibiting TNF-α and IL-6 production.[23] While specific studies on this compound are less common, related structures show that the quinoline scaffold is a viable starting point for developing novel anti-inflammatory agents.
PART 3: Detailed Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key synthetic transformations discussed in this guide.
Protocol 2: Synthesis of a this compound Hydrazone Analog
This protocol describes the synthesis of a hydrazone derivative from this compound-3-carbaldehyde and a substituted hydrazide, a common strategy for generating biologically active analogs.[9]
Materials:
-
This compound-3-carbaldehyde
-
Substituted acyl hydrazide (e.g., isonicotinohydrazide)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound-3-carbaldehyde (1 equivalent) in a suitable volume of absolute ethanol.
-
Addition of Hydrazide: To this solution, add an equimolar amount (1 equivalent) of the selected substituted acyl hydrazide.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress should be monitored by TLC.
-
Product Formation: As the reaction proceeds, the hydrazone product will often precipitate from the hot ethanol solution.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the product can be obtained by reducing the solvent volume under reduced pressure and cooling the concentrated solution in an ice bath.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and mass spectrometry.
Trustworthiness and Validation: The protocol is self-validating through TLC monitoring, which shows the consumption of starting materials and the appearance of a new product spot. The identity and purity of the final product are definitively confirmed by comprehensive spectroscopic analysis, ensuring the reliability of the synthetic outcome.
Conclusion
This compound and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward synthesis, primarily via the robust Vilsmeier-Haack reaction, provides access to a core structure with multiple reactive handles for further chemical modification. The resulting analogs have demonstrated a broad spectrum of potent biological activities, with particularly promising results in the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies, though complex, have begun to elucidate the key structural features required for therapeutic efficacy. This guide provides a foundational understanding of the chemistry and biology of these compounds, offering valuable insights and practical methodologies for researchers dedicated to the discovery and development of next-generation therapeutics.
References
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- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure and Dynamics, 41(16), 7954-7981.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-17.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.
- Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b. (n.d.). ResearchGate.
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- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). Molecules, 23(11), 2975.
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- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(16), 4983.
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An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 2-Chloro-6-methylquinoline
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 2-chloro-6-methylquinoline, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the electronic and steric factors governing its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their synthetic endeavors. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Quinoline Scaffold and the Significance of the C2-Position
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, anticancer drugs, and antimicrobials.[1] The reactivity of substituted quinolines is of paramount importance in the synthesis of diverse molecular architectures. In this compound, the chlorine atom at the C2-position is the focal point of its chemical versatility.
The nitrogen atom within the quinoline ring exerts a strong electron-withdrawing effect, rendering the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[2] This inherent electronic property is the primary driver for the high reactivity of the chlorine atom at the C2 position, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4]
The presence of a methyl group at the C6-position, while more distant, can subtly influence the reactivity through electronic and steric effects.[5] Electronically, the methyl group is weakly electron-donating, which could slightly temper the electrophilicity of the quinoline ring. However, its steric bulk is generally considered to have a minimal impact on the accessibility of the C2-position to incoming nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Functionalization
The SNAr reaction is a cornerstone of this compound chemistry, allowing for the facile introduction of a wide array of functional groups. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[4][6][7] The electron-withdrawing quinoline nitrogen is crucial for stabilizing this anionic intermediate, thereby facilitating the reaction.[2][8]
Amination: Synthesis of 2-Amino-6-methylquinolines
The reaction of this compound with various amines is a widely employed method for the synthesis of 2-aminoquinoline derivatives, which are prevalent in bioactive molecules.
Conceptual Workflow for SNAr Amination:
Caption: SNAr Amination Workflow.
Experimental Protocol: Synthesis of 2-(Morpholino)-6-methylquinoline
-
Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 2-(Morpholino)-6-methylquinoline | ~85-95% |
| 2 | Piperidine | 6-Methyl-2-(piperidin-1-yl)quinoline | ~80-90% |
| 3 | Aniline | N-Phenyl-6-methylquinolin-2-amine | ~70-80% |
Table 1: Representative yields for SNAr amination reactions.
Reactions with Other Nucleophiles
The reactivity of this compound extends to a variety of other nucleophiles, including alkoxides, thiolates, and azide ions.[9] These reactions provide access to a diverse range of 2-substituted-6-methylquinoline derivatives with potential applications in various fields.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
While SNAr reactions are powerful, transition-metal-catalyzed cross-coupling reactions have emerged as indispensable tools for creating more complex molecular architectures from this compound. These methods offer a broader substrate scope and milder reaction conditions compared to some traditional methods.
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures.[12]
Mechanism of Suzuki-Miyaura Coupling:
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 6-Methyl-2-(phenyl)quinoline
-
Inert Atmosphere: To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst and Solvent: Add Pd(PPh3)4 (0.05 eq) and a 3:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Methyl-2-phenylquinoline | ~80-90% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methylquinoline | ~75-85% |
| 3 | Thiophene-2-boronic acid | 6-Methyl-2-(thiophen-2-yl)quinoline | ~70-80% |
Table 2: Representative yields for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[13] It offers a powerful alternative to traditional SNAr methods, often proceeding under milder conditions and with a broader substrate scope.[14][15] This is particularly advantageous for coupling with less nucleophilic amines.[16][17]
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
Inert Atmosphere: In a glovebox, charge a vial with this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd2(dba)3 and XPhos).
-
Solvent: Add anhydrous toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C for 16-24 hours.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry.[20][21]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Inert Atmosphere: To a degassed solution of this compound (1.0 eq) in a suitable solvent like DMF or THF, add phenylacetylene (1.5 eq) and a base such as triethylamine.[9]
-
Catalysts: Add PdCl2(PPh3)2 (0.03 eq) and CuI (0.05 eq).[9]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion as monitored by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove the amine salt, concentrate the solvent, and purify the crude product by column chromatography.
Conclusion: A Versatile Building Block for Modern Synthesis
The chlorine atom in this compound serves as a highly versatile synthetic handle, enabling a vast array of chemical transformations. Its reactivity, primarily governed by the electronic influence of the quinoline nitrogen, allows for efficient functionalization through both nucleophilic aromatic substitution and a variety of transition-metal-catalyzed cross-coupling reactions. This in-depth guide has provided a framework for understanding and exploiting the reactivity of this important heterocyclic building block. The detailed protocols and mechanistic insights are intended to empower researchers to confidently incorporate this compound into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (URL: )
- Effect of electronic and steric properties of 8-substituted quinolines in gold(III)
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. (URL: [Link])
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. (URL: [Link])
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.
- The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. (URL: [Link])
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. (URL: [Link])
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- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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- Buchwald–Hartwig amin
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- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. (URL: [Link])
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Introduction: The Strategic Importance of 2-Chloro-6-methylquinoline in Modern Synthesis
An In-Depth Technical Guide to 2-Chloro-6-methylquinoline: Commercial Availability, Synthesis, and Applications for Researchers
This compound is a halogenated heterocyclic aromatic compound that has emerged as a strategically important building block for drug discovery and material science professionals. Its structure, featuring a quinoline core, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 2-position activates the molecule for nucleophilic substitution, providing a versatile handle for synthetic elaboration. Simultaneously, the methyl group at the 6-position offers a site for potential further functionalization and modulates the electronic properties and solubility of its derivatives.
This guide, intended for researchers and drug development scientists, provides a comprehensive overview of this compound, moving beyond a simple catalog of facts to explain the causality behind its synthesis and application. We will explore its commercial availability, detail a robust laboratory-scale synthesis, analyze its characteristic reactivity, and discuss its role in the development of cutting-edge therapeutic agents.
Physicochemical & Structural Properties
The foundational data for this compound is summarized below. Understanding these properties is the first step in its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 4295-11-8 | [1] |
| Molecular Formula | C₁₀H₈ClN | [1] |
| Molecular Weight | 177.63 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Typically an off-white to light yellow solid | [2] |
| Purity (Typical) | ≥97% | [2] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. When selecting a supplier, researchers should consider not only the list price but also the stated purity, available analytical data (e.g., NMR, HPLC), and lead times. Below is a representative list of commercial sources.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | Purity not always specified for derivatives; buyer assumes QC | Often available in smaller, research-focused quantities. |
| Chem-Impex | ≥97% (HPLC) for derivatives | Provides key intermediates for pharmaceutical development.[2][3] |
| J&K Scientific | Not specified | A supplier of various research reagents. |
| ChemScene | ≥98% | Offers a range of purity levels for research compounds. |
| Hangzhou Hysen Pharma | 98% | Supplier catering to pharmaceutical development. |
| J&W Pharmlab | Not specified | US-based supplier of pharmaceutical building blocks. |
Laboratory-Scale Synthesis: A Validated Protocol
While commercially available, an in-house synthesis of this compound can be cost-effective for large-scale needs or for producing custom analogs. The most reliable and common method is the direct chlorination of the corresponding quinolinone, 6-methylquinolin-2(1H)-one, using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]
The causality of this reaction lies in the tautomeric nature of the starting material, which exists in equilibrium between its lactam (amide) and lactim (enol) forms. Phosphorus oxychloride, a strong electrophile, reacts with the oxygen of the predominant lactam tautomer.[6] This creates a highly reactive intermediate that is readily displaced by a chloride ion, ultimately leading to the desired 2-chloro aromatic system.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 6-methylquinolin-2(1H)-one (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) in excess. Expertise Note: Using POCl₃ as both the reagent and solvent drives the reaction to completion and ensures all starting material is accessible for chlorination.
-
Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 2-4 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting quinolinone spot is consumed.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Trustworthiness Note: This step must be performed slowly and with caution as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas.
-
Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. The product often precipitates as a solid.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized or purchased this compound is critical. A combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a self-validating system for quality control.
Expected Nuclear Magnetic Resonance (NMR) Profile
While a definitive published spectrum for this specific isomer can be difficult to locate, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known spectra of related quinolines and fundamental principles.[7][8][9][10] The electron-withdrawing chloro group at C2 and the electron-donating methyl group at C6 create a distinct electronic environment.
| Expected ¹H NMR Data (CDCl₃, 400 MHz) | Expected ¹³C NMR Data (CDCl₃, 100 MHz) |
| ~8.0 ppm (d, 1H): H8 proton, deshielded by proximity to the nitrogen and anisotropy of the adjacent ring. | ~151.0 ppm: C2, attached to chlorine. |
| ~7.8 ppm (d, 1H): H4 proton. | ~147.0 ppm: C8a (bridgehead). |
| ~7.6 ppm (s, 1H): H5 proton, singlet due to meta-coupling. | ~138.0 ppm: C6, attached to methyl group. |
| ~7.5 ppm (d, 1H): H7 proton. | ~136.0 ppm: C4. |
| ~7.3 ppm (d, 1H): H3 proton. | ~125-130 ppm: C4a, C5, C7, C8 (aromatic carbons). |
| ~2.5 ppm (s, 3H): Methyl (CH₃) protons. | ~122.0 ppm: C3. |
| ~21.5 ppm: Methyl carbon (CH₃). |
Infrared (IR) Spectroscopy
The IR spectrum is used to confirm the presence of key functional groups.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1570, 1500 cm⁻¹: Characteristic C=C and C=N aromatic ring stretching vibrations.
-
~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
-
~750-800 cm⁻¹: C-Cl stretching vibration.
Key Reactions and Applications in Drug Discovery
The utility of this compound stems from the reactivity of the C2-chloro substituent, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of nitrogen, oxygen, sulfur, and carbon nucleophiles, making it a cornerstone intermediate for building molecular complexity.[3][11]
It serves as a key precursor in the synthesis of compounds targeting infectious diseases, cancer, and inflammatory conditions.[2][3] For example, it is a building block for novel chalcones and pyrazole derivatives, which have shown promising biological activities.[11]
This reactivity profile allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. By varying the nucleophile introduced at the C2 position, researchers can fine-tune properties like target binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its derivatives are considered hazardous.[12]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation/damage.
-
Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, commercial availability, and straightforward synthesis provide researchers with a reliable platform for constructing novel and complex molecules. From kinase inhibitors in oncology to new agrochemicals, the derivatives of this versatile scaffold will undoubtedly continue to contribute to significant scientific advancements. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective application in the research laboratory.
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- Beck, A. (2012). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
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- The Royal Society of Chemistry. Spectral analysis of quinaldines. Electronic Supplementary Material (ESI) for RSC Advances.
- FooDB. Showing Compound 6-Methylquinoline (FDB011115).
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64.
- De Vleeschouwer, F., & Stevens, C. V. (2018). Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Synthesis, 50(02), 335-342.
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- Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(21), 14354-14360.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Chloro-6-methylquinoline
Introduction: The Strategic Importance of Quinolines and the Suzuki Coupling Reaction
In the landscape of modern drug discovery and development, the quinoline scaffold holds a place of prominence. Its versatile structure is a cornerstone in a vast array of pharmacologically active agents. The functionalization of this key heterocycle is therefore a critical task for medicinal chemists. Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly utilized tool for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful means to couple organoboron compounds with organic halides, demonstrating broad functional group tolerance and typically proceeding under mild conditions.[3][4]
This guide provides a detailed protocol and in-depth scientific insights for the Suzuki coupling of 2-chloro-6-methylquinoline, a substrate of significant interest. The presence of the chloro-substituent, while offering a handle for cross-coupling, presents unique challenges due to the relative inertness of the C-Cl bond compared to its bromo or iodo counterparts.[5][6] Overcoming this hurdle requires a carefully optimized catalytic system and a thorough understanding of the underlying reaction mechanism.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing the reaction. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound. This step forms a Pd(II) complex and is often the rate-determining step, particularly for less reactive aryl chlorides.[5][7] The choice of ligand on the palladium catalyst is critical here; electron-rich and bulky ligands can significantly accelerate this process.[4][9]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[3][10] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.[11][14]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][15]
The Critical Role of the Base
The base is not a mere spectator in the Suzuki coupling; it plays a multifaceted and essential role.[10] Its primary function is to facilitate the transmetalation step.[13] Two principal pathways are generally accepted:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily transfers its organic group to the palladium center.[13]
-
Hydroxide/Alkoxide Pathway: The base can exchange with the halide on the palladium(II) complex, forming a palladium(II) hydroxide or alkoxide species. This intermediate then reacts with the neutral boronic acid.[11][13]
The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rates and yields, and its selection should be tailored to the specific substrates and catalyst system.[5][13]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | |
| Arylboronic Acid | >97% | Commercially Available | Stoichiometry may vary (typically 1.1-1.5 eq). |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precatalyst. |
| SPhos | >98% | Commercially Available | A bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercially Available | Base; should be finely powdered. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially Available | Solvent; should be degassed prior to use. |
| Deionized Water | Degassed prior to use. | ||
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. | |
| Standard Glassware | Oven-dried prior to use. |
Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Arylboronic Acid) | 1.2 equivalents | Ensures complete consumption of the starting halide. |
| Palladium Precatalyst Loading | 1-2 mol% | Sufficient for most reactions; can be optimized. |
| Ligand Loading | 2-4 mol% | A ligand-to-palladium ratio of 2:1 is typical. |
| Base | K₃PO₄ (2.0 equivalents) | An effective base for challenging couplings.[5] |
| Solvent System | 1,4-Dioxane/Water (e.g., 10:1 v/v) | A common solvent mixture for Suzuki reactions.[16] |
| Temperature | 80-110 °C | Higher temperatures are often needed for aryl chlorides.[5] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).[5]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction is under an inert atmosphere.[5][17]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.[17]
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[17][18]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][19]
-
Filter and concentrate the organic layer under reduced pressure.[19]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methylquinoline.[17][19]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; slow oxidative addition. | Use a more active ligand (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos).[5] Increase reaction temperature. Ensure an oxygen-free environment. |
| Poor quality or decomposed boronic acid. | Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., MIDA or pinacol esters).[16] | |
| Protodeboronation | Presence of excess water or strong base. | Use anhydrous solvents and a carefully dried base. Consider a milder base like K₂CO₃ or CsF.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen or incomplete reduction of Pd(II) precatalyst. | Ensure thorough degassing of solvents and a robust inert atmosphere. Use a Pd(0) source directly if issues persist.[17] |
| Dehalogenation of Starting Material | Reductive dehalogenation by the catalyst. | Ensure an inert atmosphere. Choose a solvent less prone to acting as a hydride source.[17] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel quinoline derivatives. Success hinges on a rational approach to catalyst and ligand selection, careful control of reaction conditions, and a solid understanding of the underlying catalytic cycle. By employing electron-rich, bulky phosphine ligands and appropriate bases, the challenge of activating the relatively inert C-Cl bond can be effectively overcome. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this valuable synthetic tool in their drug discovery and development endeavors.
References
- Duc, G., et al. (n.d.). The role of the base in the Suzuki coupling reaction. Wikipedia.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Espinet, P., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Espinet, P., et al. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Europe PMC.
- (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- (n.d.). Polyaniline supported palladium catalyzed Suzuki–Miyaura cross-coupling of bromo- and chloroarenes in water. ElectronicsAndBooks.
- Dicks, A. P., & Batey, R. A. (2015). Don't Forget the Workup. Journal of Chemical Education.
- (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis.
- (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate.
- (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- (n.d.). The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Bagley, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Bagley, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- (2020). Suzuki cross-coupling reaction. YouTube.
- Molefe, C. M., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
- (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate.
- (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate.
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Title: A Practical Guide to the Synthesis of 2-Chloro-6-methylquinoline Derivatives
An Application Note for Medicinal Chemists and Synthetic Organic Chemists
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 2-chloro-6-methylquinoline framework, in particular, serves as a versatile intermediate, enabling further molecular elaboration through nucleophilic substitution at the C2 position. This application note provides a detailed, field-tested protocol for the synthesis of this compound derivatives, with a primary focus on the robust and efficient Vilsmeier-Haack reaction. We will elucidate the underlying chemical principles, provide step-by-step experimental procedures, discuss alternative synthetic strategies, and emphasize critical safety and handling protocols for the hazardous reagents involved. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for accessing this important class of heterocyclic compounds.
Introduction: The Strategic Importance of Quinolines
Quinoline and its derivatives are privileged heterocyclic motifs renowned for their wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antituberculosis properties.[1][2] The strategic introduction of a chlorine atom at the 2-position of the quinoline ring provides a crucial synthetic handle. This halogen acts as an excellent leaving group, facilitating a variety of nucleophilic aromatic substitution (SNAr) reactions. This allows for the diversification of the quinoline core, making 2-chloroquinolines highly valuable precursors in the synthesis of complex molecules and the development of new chemical entities (NCEs) in drug discovery programs.
This guide details the synthesis of this compound derivatives, a subclass that combines the reactivity of the 2-chloro group with the electronic and steric influence of the 6-methyl substituent. We will primarily focus on the Vilsmeier-Haack reaction, a powerful one-pot method for the concurrent formylation, cyclization, and chlorination of N-arylacetamides to yield 2-chloro-3-formylquinoline derivatives. We will also briefly survey alternative classical methods like the Combes and Friedländer syntheses to provide a broader context for synthetic strategy.
Part 1: The Vilsmeier-Haack Approach: A Direct and Efficient Route
The Vilsmeier-Haack reaction is among the most effective methods for synthesizing 2-chloro-3-formylquinolines.[3] It utilizes the "Vilsmeier reagent," a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). This reagent acts as a mild electrophile for formylation and facilitates the cyclization and chlorination cascade.
Mechanism and Rationale
The reaction proceeds through several key stages:
-
Formation of the Vilsmeier Reagent: POCl3 activates DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Electrophilic Attack: The electron-rich aromatic ring of the precursor, N-(4-tolyl)acetamide, attacks the Vilsmeier reagent. The acetamido group directs the substitution ortho to itself.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization. The oxygen of the acetamido group is subsequently removed through the action of POCl3, which also facilitates dehydration.
-
Chlorination and Aromatization: The resulting quinolone intermediate is chlorinated at the 2-position by POCl3, leading to the final aromatic 2-chloroquinoline product.
This one-pot procedure is advantageous due to its high efficiency, good yields, and the direct installation of both the chloro and formyl groups, which are valuable for further derivatization.[1]
Visualizing the Vilsmeier-Haack Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-(4-tolyl)acetamide (Precursor)
This initial step prepares the substrate required for the Vilsmeier-Haack cyclization.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Purity |
| p-Toluidine | 107.15 | 10.7 g | 0.10 | ≥98% |
| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 | ≥98% |
| Glacial Acetic Acid | 60.05 | 20 mL | - | ACS Grade |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine (10.7 g, 0.10 mol) and glacial acetic acid (20 mL).
-
Stir the mixture until the p-toluidine is fully dissolved.
-
Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the solution. The reaction is exothermic.
-
Heat the reaction mixture to a gentle reflux (approx. 80-90°C) for 60 minutes.[3]
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water while stirring.
-
Collect the white precipitate by vacuum filtration and wash the solid thoroughly with cold water.
-
Dry the product, N-(4-tolyl)acetamide, in a vacuum oven. The expected yield is typically >90%.
Protocol 2: Synthesis of this compound-3-carbaldehyde
This protocol details the core Vilsmeier-Haack cyclization. WARNING: This reaction involves Phosphorus Oxychloride (POCl3), which is highly corrosive, toxic, and water-reactive. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4]
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Purity |
| N-(4-tolyl)acetamide | 149.19 | 1.49 g | 10 mmol | From Protocol 1 |
| Phosphorus Oxychloride (POCl3) | 153.33 | 6.5 mL | 70 mmol | ≥99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.3 mL | 30 mmol | Anhydrous, ≥99.8% |
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer in an ice-water bath.
-
Add anhydrous DMF (2.3 mL, 30 mmol) to the flask and cool it to 0-5°C.
-
Add POCl3 (6.5 mL, 70 mmol) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C. This forms the Vilsmeier reagent.[5]
-
After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C.
-
Add N-(4-tolyl)acetamide (1.49 g, 10 mmol) portion-wise to the Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C (353 K) and maintain it for 10-15 hours.[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration, wash it with copious amounts of cold water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to afford this compound-3-carbaldehyde as a white or off-white solid.[6]
Part 2: Alternative Synthetic Strategies
While the Vilsmeier-Haack reaction is highly effective, classical methods also provide routes to the quinoline core.
Visualizing Synthetic Pathways
Caption: Comparison of major synthetic routes to quinolines.
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] To synthesize a 6-methylquinoline, one would start with p-toluidine. Reacting it with acetylacetone in the presence of a strong acid like H2SO4 or polyphosphoric acid (PPA) would yield 2,4,6-trimethylquinoline.[8][9] This product would then require a separate, subsequent chlorination step to install the chlorine at the 2-position.
-
Friedländer Annulation: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[10][11] To obtain a this compound derivative via this route, one would need a suitably substituted 2-amino-5-methylbenzaldehyde and a chloro-substituted methylene component, or perform a chlorination post-condensation. The reaction is typically catalyzed by either acid or base.[12]
Part 3: Purification and Characterization
Proper purification and rigorous characterization are essential to validate the synthesis.
Purification Protocol: Recrystallization
-
Transfer the crude, dried solid product into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Expected Characterization Data
The following table summarizes expected analytical data for the model product, This compound (CAS: 4295-11-8).[13][14]
| Analysis Type | Expected Data |
| Appearance | White to light yellow crystalline solid |
| Molecular Formula | C10H8ClN |
| Molecular Weight | 177.63 g/mol |
| 1H NMR (CDCl3) | δ ~7.9-7.2 (m, 5H, Ar-H), δ ~2.5 (s, 3H, -CH3) |
| 13C NMR (CDCl3) | Peaks expected in aromatic region (~150-120 ppm) and a methyl peak (~21 ppm) |
| IR (KBr, cm-1) | ~3050 (Ar C-H), ~1600, ~1500 (C=C, C=N), ~820 (C-Cl) |
| Mass Spec (EI) | m/z 177 (M+), 179 (M+2)+ in ~3:1 ratio (due to 35Cl/37Cl) |
Note: Specific shifts will vary based on solvent and substitution pattern. The data for this compound-3-carbaldehyde would show an additional aldehyde proton signal (~10 ppm) in 1H NMR and a carbonyl carbon signal (~190 ppm) in 13C NMR.
Part 4: Critical Safety and Handling
Chemical synthesis requires a commitment to safety. The reagents used in this protocol, particularly phosphorus oxychloride, are hazardous and demand strict adherence to safety procedures.
Hazard and Handling Summary
| Reagent | Primary Hazards | Recommended Handling Procedures |
| Phosphorus Oxychloride (POCl3) | Fatal if inhaled , causes severe skin burns and eye damage, reacts violently with water, corrosive.[4][15] | Must be handled in a chemical fume hood. Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles with a face shield.[4] Keep away from water and handle under an inert atmosphere (e.g., nitrogen).[15] Ensure an eyewash station and safety shower are immediately accessible.[16] |
| p-Toluidine | Toxic, suspected carcinogen, skin sensitizer. | Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE. |
| Acetic Anhydride | Corrosive, flammable, causes severe burns. | Handle in a fume hood. Avoid contact with water and sources of ignition. |
| DMF | Skin and eye irritant, potential reproductive toxin. | Use in a well-ventilated area or fume hood. Avoid skin contact. |
Waste Disposal:
-
Quench any residual POCl3 very carefully by slowly adding it to a large volume of ice-cold sodium bicarbonate solution under vigorous stirring in a fume hood.
-
All organic and halogenated waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound derivatives, focusing on the highly reliable Vilsmeier-Haack reaction. By following the detailed protocols and adhering strictly to the safety guidelines, researchers can confidently produce these valuable chemical intermediates. The inherent versatility of the 2-chloroquinoline scaffold ensures its continued importance in the design and synthesis of novel compounds for drug discovery and materials science.
References
- Ali, M. A., & Shaharyar, M. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(7), 1213-1218.
- Maddila, S., et al. (2013). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 22(9), 4296-4303.
- Thermo Fisher Scientific. (2025).
- Patel, H. V., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Phosphorus Oxychloride.
- Sigma-Aldrich. (n.d.).
- FUJIFILM Wako Chemicals. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.
- Rathod, V. D., & Shingare, M. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 13-17.
- Shingare, M. S., & Rathod, V. D. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(1), 01-04.
- Al-dujaili, J. H., & Al-azzawi, S. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20958-20976.
- Singh, A., et al. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
- S. N. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- Atmiya University. (n.d.).
- PubChem. (n.d.). This compound.
- SciSpace. (n.d.).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 6-CHLORO-2-METHYLQUINOLINE synthesis.
- Khan, F. N., et al. (2009). This compound-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2686.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- ChemicalBook. (n.d.). 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum.
- ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- ChemSynthesis. (n.d.). This compound.
- Huan, T. T. (2021). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2).
- PubChem. (n.d.). 6-Methylquinoline.
- Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
- National Institutes of Health (NIH). PubChem: this compound.
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The Versatile Scaffold: 2-Chloro-6-methylquinoline as a Cornerstone in Modern Medicinal Chemistry
Introduction: The Quinoline Moiety and the Strategic Advantage of 2-Chloro-6-methylquinoline
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for interacting with a variety of biological targets. Within this important class of heterocycles, this compound emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.
The strategic placement of its functional groups underpins its utility. The chlorine atom at the 2-position acts as a versatile leaving group, readily participating in a range of cross-coupling and substitution reactions. This allows for the facile introduction of diverse chemical moieties, a crucial aspect in the systematic exploration of structure-activity relationships (SAR).[3] The methyl group at the 6-position, while seemingly simple, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. It can enhance metabolic stability, improve oral bioavailability, and provide crucial hydrophobic interactions within the target's binding site.[4] This application note will provide a detailed guide on leveraging this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations and insights into its application in drug discovery, with a particular focus on the development of kinase inhibitors.
Physicochemical Properties and Safety Considerations
A foundational understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN | |
| Molecular Weight | 177.63 g/mol | |
| Appearance | White to slightly yellow solid | [5] |
| Melting Point | 94-98 °C | [5] |
| Solubility | Soluble in organic solvents such as dichloromethane, THF, and toluene. |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The reactivity of the C2-chlorine atom is the cornerstone of this compound's utility. This section details the protocols for three critical classes of reactions: Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[4][6] This reaction is particularly valuable for introducing aryl or heteroaryl substituents at the 2-position of the quinoline core, a common feature in many kinase inhibitors.
Expert Insight: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the palladium(0) species to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[6][7] The electron-rich and bulky phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)-6-methylquinoline
This protocol is adapted from established methodologies for Suzuki-Miyaura couplings of chloroquinolines.[8][9]
-
Materials:
-
This compound (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(4-fluorophenyl)-6-methylquinoline.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is indispensable for synthesizing 2-aminoquinoline derivatives, which are key pharmacophores in a wide range of biologically active molecules, including numerous kinase inhibitors.
Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the reductive elimination step, which can be challenging for C-N bond formation.[11] The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 2-Morpholino-6-methylquinoline
This protocol is based on established procedures for the Buchwald-Hartwig amination of haloquinolines.[13][14]
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-morpholino-6-methylquinoline.
-
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[15][16][17] The electron-withdrawing nature of the quinoline ring system activates the 2-position towards nucleophilic attack, making SNAr a viable and often high-yielding method for introducing oxygen and nitrogen nucleophiles.
Expert Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[15][18] The rate-determining step is typically the initial nucleophilic attack. Unlike palladium-catalyzed reactions, SNAr does not require a metal catalyst, making it an atom-economical and often more cost-effective method. However, it generally requires more forcing conditions (higher temperatures) and is most effective with strong nucleophiles.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Synthesis of 2-Methoxy-6-methylquinoline
This protocol is a representative example of an SNAr reaction on a chloroquinoline substrate.[18]
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-6-methylquinoline, which can be further purified by recrystallization or column chromatography if necessary.
-
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold is prominently featured in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[19][20] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[21] The quinoline core can effectively mimic the adenine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases.
Case Study: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][22][23][24] Several approved kinase inhibitors target VEGFR-2, and the quinoline scaffold is a common feature in many of these drugs. The ability to functionalize the 2-position of this compound allows for the introduction of side chains that can interact with specific residues in the VEGFR-2 active site, thereby conferring potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the structure-activity relationships for a series of hypothetical 2-substituted-6-methylquinoline derivatives as VEGFR-2 inhibitors. The data is illustrative and based on general trends observed in the literature for related quinoline and quinazoline-based kinase inhibitors.[25][26]
| Compound ID | R-Group at C2-position | VEGFR-2 IC₅₀ (nM) | Notes on SAR |
| 1 | -NH-(4-fluoroaniline) | 50 | The aniline moiety provides a key hydrogen bond donor/acceptor interaction in the hinge region of the kinase. |
| 2 | -O-(4-aminophenol) | 85 | Ether linkage is generally less potent than the corresponding amino linkage. |
| 3 | -Phenyl | >1000 | A direct C-C bond lacks the necessary hydrogen bonding interactions for potent inhibition. |
| 4 | -Morpholine | 250 | While providing solubility, the morpholine group may lack the specific interactions of an aniline moiety. |
| 5 | -NH-(3-chloroaniline) | 35 | The meta-chloro substitution can enhance binding through favorable interactions in a hydrophobic pocket. |
Key Takeaways from SAR:
-
An amino linkage at the C2-position is generally preferred for potent kinase inhibition, as it can act as a hydrogen bond donor to the hinge region of the kinase.
-
Substituents on the appended aryl ring can significantly modulate potency by engaging in additional hydrophobic or polar interactions within the ATP-binding pocket.
-
The 6-methyl group is hypothesized to provide a favorable hydrophobic interaction in a specific sub-pocket of the kinase, contributing to overall binding affinity.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its well-defined reactivity, particularly at the 2-position, allows for the systematic and efficient synthesis of diverse compound libraries. The application of robust synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution enables the creation of novel quinoline derivatives with significant therapeutic potential, especially in the realm of kinase inhibitor discovery. The strategic inclusion of the 6-methyl group can confer advantageous pharmacokinetic and pharmacodynamic properties, making this scaffold a compelling starting point for the development of next-generation therapeutics.
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- Lheureux, S., et al. (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European Journal of Medicinal Chemistry, 260, 115717.
- Ferreira, R. S., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Silva, A. M., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 9(56), 32909-32920.
- Mphahlele, M. J., & Maluleka, M. M. (2014). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- Surry, D. S., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Abdel-Wahab, B. F., et al. (2020). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1248.
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- El-Damasy, A. K., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2269.
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- Kennedy, A. J., & Waddington, J. C. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(15), 12193.
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- Abdelgawad, M. A., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 11(53), 33609-33625.
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- de Souza, M. V. N., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14251-14263.
- Singh, A., & Kumar, R. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(9), 1039-1065.
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Application of 2-Chloro-6-methylquinoline in the synthesis of bioactive heterocycles
An Application Guide to the Synthesis of Bioactive Heterocycles from 2-Chloro-6-methylquinoline
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] It forms the core of numerous natural products and synthetic compounds with a vast array of biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[2][3][4] Marketed drugs such as chloroquine, mefloquine (antimalarial), and various kinase inhibitors underscore the therapeutic importance of this heterocycle.[2][5]
Within the diverse family of quinoline derivatives, this compound stands out as a particularly versatile and strategic starting material. The chlorine atom at the 2-position is highly activated towards nucleophilic substitution and serves as a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of a wide range of substituents, enabling the systematic exploration of chemical space in drug discovery programs. The methyl group at the 6-position provides a subtle yet important lipophilic anchor and a potential site for metabolic differentiation. This guide provides an in-depth look at the key synthetic transformations of this compound and its application in the synthesis of potent bioactive molecules, complete with detailed protocols for researchers in drug development.
Pivotal Synthetic Transformations: Building Molecular Complexity
The reactivity of the C2-chlorine atom is the cornerstone of this compound's utility. Two of the most powerful methods for its functionalization are palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which enable the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[6] In the context of this compound, this reaction is invaluable for synthesizing 2-aryl or 2-heteroaryl quinolines. These biaryl structures are common motifs in kinase inhibitors and other signaling modulators. The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] The choice of catalyst, ligand, and base is crucial for achieving high yields, and systems like Pd(PPh₃)₄ with a carbonate or phosphate base are often effective.[7][8][9]
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of an aryl-amine bond is one of the most frequent transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized this process, offering broad substrate scope and functional group tolerance where classical methods fail.[10] Applying this reaction to this compound allows for the synthesis of 2-aminoquinoline derivatives, which are critical pharmacophores for a wide range of bioactive agents, particularly kinase inhibitors.[11][12] The success of this reaction hinges on the use of a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, Xantphos) and a strong, non-nucleophilic base like sodium tert-butoxide.[13][14][15]
Antimalarial Agents
Quinoline-based drugs have been a mainstay of antimalarial therapy for decades. [4][16]The rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents. [17][18]this compound serves as a valuable starting point for novel antimalarial compounds. The C2 position can be functionalized with various side chains known to interfere with the parasite's lifecycle, such as inhibiting the polymerization of heme into hemozoin. [16][19]Modifications can lead to compounds with potent activity against chloroquine-resistant strains. [16][18]
Antiviral Agents
The quinoline scaffold has demonstrated broad-spectrum antiviral activity against a range of viruses, including Dengue virus, SARS-CoV, and influenza. [2][20][21][22]Derivatives can interfere with various stages of the viral life cycle, from entry and replication to assembly. [21]For instance, 2-chloroquinoline derivatives have been used to develop dual inhibitors of SARS-CoV-2 proteases MPro and PLPro, which are essential for viral replication. [23]The ability to easily modify the 2-position of the quinoline core allows for the rapid generation of compound libraries to screen for antiviral hits.
Summary of Bioactive Derivatives
The table below summarizes representative examples of bioactive heterocycles synthesized from chloroquinoline precursors, highlighting their therapeutic potential.
| Compound Class | Synthetic Route | Biological Target/Activity | Potency (IC₅₀ / EC₅₀) | Reference |
| 2-Arylvinylquinolines | Wittig/Heck type reactions | Antimalarial (P. falciparum Dd2) | 5-11 nM | [18] |
| 2-Aminoquinolines | Buchwald-Hartwig Amination | Protein Kinase CK2 Inhibition | Low nM range | [24] |
| 2-Aminoquinolines | Buchwald-Hartwig Amination | Tec SH3 Domain Ligands | High affinity binding | [11] |
| Quinoline-Oxadiazoles | Multi-step synthesis | Antimalarial (P. falciparum) | 0.46 µg/mL | [17][25] |
| Imine-linked Quinolines | Condensation | SARS-CoV-2 MPro / PLPro | Kᵢ < 2 µM | [23] |
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 177.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed THF (5 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 90 °C.
-
Stir the reaction for 8-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product, 2-(4-methoxyphenyl)-6-methylquinoline.
(This protocol is adapted from general procedures for Suzuki couplings on chloro-heteroaromatic substrates).[9][13]
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 177.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and anhydrous toluene (5 mL).
-
Add morpholine via syringe.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of Celite, washing the plug with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, appropriate eluent) to afford the desired product, 4-(6-methylquinolin-2-yl)morpholine.
(This protocol is adapted from established Buchwald-Hartwig amination procedures).[11][13][15]
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The Vilsmeier-Haack Reaction: A Step-by-Step Guide to the Synthesis of Quinolines from Acetanilides
Introduction: The Versatility of the Vilsmeier-Haack Reaction in Heterocyclic Chemistry
The Vilsmeier-Haack reaction is a powerful and versatile formylation method in organic synthesis, enabling the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] This reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3][4] Beyond simple formylation, the Vilsmeier-Haack reaction serves as a cornerstone for the construction of various heterocyclic systems.[5] One of its most elegant applications is the synthesis of quinolines, a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives, including antimalarial, antibacterial, and anticancer properties.[6][7][8]
This guide provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of acetanilides, leading to the formation of 2-chloro-3-formylquinolines. We will delve into the underlying mechanism, explain the rationale behind key experimental choices, and provide a comprehensive protocol suitable for researchers in both academic and industrial settings.
The Underlying Chemistry: Mechanism of the Vilsmeier-Haack Cyclization of Acetanilides
The transformation of an acetanilide into a quinoline via the Vilsmeier-Haack reaction is a sophisticated one-pot process that involves the initial formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent intramolecular cyclization.
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with phosphorus oxychloride (POCl₃) to form the highly electrophilic Vilsmeier reagent, a chloroiminium ion. This step is typically performed at a low temperature (0-5 °C) to control the exothermic reaction.[6][9]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Part 2: Electrophilic Attack and Cyclization
The electron-rich aromatic ring of the acetanilide acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is a classic electrophilic aromatic substitution.[3] The substitution typically occurs at the para position to the activating acetamido group. Following this, an intramolecular cyclization occurs, where the enolate of the acetyl group attacks the newly introduced iminium moiety. Subsequent dehydration and aromatization lead to the final 2-chloro-3-formylquinoline product. The presence of a chlorine atom at the 2-position is a characteristic feature of this synthesis, arising from the incorporation of the chloroiminium ion into the quinoline ring.
Caption: Simplified workflow of the Vilsmeier-Haack cyclization of acetanilides.
Optimizing for Success: The Impact of Substituents
The electronic nature of the substituents on the acetanilide ring plays a crucial role in the success of the Vilsmeier-Haack cyclization.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups on the aromatic ring of the acetanilide enhance its nucleophilicity, thereby facilitating the initial electrophilic attack by the Vilsmeier reagent. Acetanilides bearing EDGs, particularly at the meta position, generally lead to higher yields and shorter reaction times.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or halo (-Cl, -Br) deactivate the aromatic ring, making the electrophilic substitution step more difficult. In such cases, the reaction often results in poor yields or may not proceed to completion. In fact, nitroacetanilides typically fail to yield the desired quinoline product under standard Vilsmeier-Haack conditions.
| Substituent Type on Acetanilide | Expected Outcome | Rationale |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Good to excellent yields, shorter reaction times | Increased electron density on the aromatic ring facilitates electrophilic attack. |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Poor to no yield | Decreased electron density on the aromatic ring hinders the initial electrophilic substitution. |
Detailed Experimental Protocol: Synthesis of 2-chloro-3-formyl-6-methoxyquinoline
This protocol outlines the synthesis of a representative quinoline derivative from p-methoxyacetanilide.
Materials and Reagents
-
p-Methoxyacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
Equipment
-
Three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube
-
Ice-salt bath
-
Heating mantle with a temperature controller
-
Buchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Procedure
Part 1: Preparation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask, place anhydrous DMF (e.g., 10 mL).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., a 3 to 12 molar excess relative to the acetanilide) dropwise to the cooled DMF with constant stirring.[6][9] CAUTION: This reaction is exothermic and releases fumes. Perform this step in a well-ventilated fume hood. The slow addition is crucial to maintain the low temperature and prevent uncontrolled reaction.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 20-30 minutes to ensure the complete formation of the Vilsmeier reagent.[10]
Part 2: Vilsmeier-Haack Cyclization
-
To the freshly prepared Vilsmeier reagent, add the p-methoxyacetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0-5 °C.
-
Once the addition is complete, slowly raise the temperature of the reaction mixture and then heat it to 80-90 °C.[6][9]
-
Maintain the reaction at this temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9][10] The optimal reaction time can vary depending on the substrate.
Part 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[1][11] This step hydrolyzes the reaction intermediates and quenches any remaining Vilsmeier reagent. CAUTION: This is an exothermic process and may release HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[10] This will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
Part 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-chloro-3-formyl-6-methoxyquinoline.
-
Dry the purified product in a vacuum oven.
Safety Considerations: Handling Highly Reactive Reagents
-
Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water.[12] It should always be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching of the reaction mixture with ice is highly exothermic and releases acidic gases. This should be done slowly and in a well-ventilated area.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Characterization of the Product
The synthesized 2-chloro-3-formylquinoline can be characterized using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and C-Cl stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion and Future Perspectives
The Vilsmeier-Haack reaction offers an efficient and direct route for the synthesis of functionalized quinolines from readily available acetanilides.[8] The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates, with the chloro and formyl groups serving as versatile handles for further chemical transformations, allowing for the construction of more complex and potentially biologically active molecules.[6][9] By understanding the reaction mechanism and the influence of substrate electronics, researchers can effectively utilize this powerful reaction to access a wide array of quinoline derivatives for applications in drug discovery and materials science.
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Application Notes and Protocols for the Quantitative Analysis of 2-Chloro-6-methylquinoline
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Chloro-6-methylquinoline, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable quantification in drug development and quality control, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability. All protocols are presented with a focus on self-validating systems, adhering to principles of scientific integrity and referencing authoritative standards such as the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of this compound Quantification
This compound (C₁₀H₈ClN) is a heterocyclic aromatic compound that serves as a vital building block in the synthesis of various pharmaceutical agents.[1][2] Its structural motif is found in compounds with a wide range of biological activities, including antibacterial and anticancer properties.[3][4] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and reliable analytical methods for its quantification is paramount for ensuring product consistency and meeting stringent regulatory requirements.
This document presents two orthogonal analytical approaches, HPLC and GC-MS, to provide a comprehensive toolkit for the analysis of this compound in various sample matrices. The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClN | [1][5] |
| Molecular Weight | 177.63 g/mol | [5] |
| Appearance | Expected to be a solid | - |
| Solubility | Soluble in most organic solvents | [6] |
| IUPAC Name | This compound | [1] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[7] A reversed-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.
Rationale for Method Design
The selected HPLC method employs a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic quinoline ring. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for fine-tuning of the retention time and peak shape. Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection. The buffer is essential for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the analyte. UV detection is selected based on the strong chromophore of the quinoline ring system, offering good sensitivity.[6][8]
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[6]
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter both the buffer and acetonitrile through a 0.45 µm membrane filter before use. Mix the solvents in the specified ratio.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration that falls within the established linear range of the method.[9] Filter the sample through a 0.45 µm syringe filter prior to injection.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation (as per ICH Q2(R1) Guidelines)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10]
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interfering peaks at the retention time of this compound.[11]
-
Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte. A typical range for an assay is 80-120% of the test concentration.[12]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples at different concentrations (e.g., 80%, 100%, and 120% of the nominal concentration).[13]
-
Precision: The degree of agreement among individual test results. This includes repeatability (intra-assay precision) and intermediate precision.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
HPLC Workflow Diagram
Caption: HPLC-UV analytical workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers exceptional selectivity and sensitivity, making it an ideal confirmatory technique and a powerful tool for identifying and quantifying trace-level impurities. The volatility of this compound allows for its direct analysis by GC without the need for derivatization.
Rationale for Method Design
The choice of a DB-5MS or a trifluoropropyl silicone (QF-1) capillary column is based on their suitability for separating halogenated aromatic compounds.[14][15] The non-polar nature of the DB-5MS column provides good separation based on boiling points, while the QF-1 column offers a different selectivity for polarizable compounds. The temperature program is optimized to ensure good resolution of the analyte from potential impurities and a reasonable run time. Electron Ionization (EI) is a robust and widely used ionization technique that generates a reproducible fragmentation pattern, which can be used for both qualitative confirmation and quantitative analysis.[6]
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[9]
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or a trifluoropropyl silicone (QF-1) capillary column.[14][15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Inlet Temperature: 250 °C.[9]
-
Injection Mode: Splitless.[9]
-
Injection Volume: 1 µL.[9]
-
Oven Temperature Program: Initial temperature: 90°C, hold for 2 min. Ramp to 260°C at 20°C/min. Hold at 260°C for 3 min.[15]
-
MS Transfer Line Temperature: 280 °C.[9]
-
Ion Source Temperature: 230 °C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: m/z 50-300.[9]
Step-by-Step Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as toluene or dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
-
GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to confirm the identity of this compound based on its retention time and mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the concentration of this compound in the sample using this curve.
GC-MS Workflow Diagram
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Chloro-6-methylquinoline
Introduction
2-Chloro-6-methylquinoline is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its strategic importance lies in its utility as a key intermediate for the synthesis of a wide array of more complex molecules, including biologically active compounds for drug discovery and functional materials.[1] In the pharmaceutical sector, the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and the 2-chloro-6-methyl substitution pattern offers a versatile handle for further chemical elaboration. This application note provides a comprehensive, in-depth guide for the large-scale synthesis and subsequent purification of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and have been structured to ensure both scientific integrity and practical applicability in a laboratory setting.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction. This powerful formylation and cyclization reaction is particularly well-suited for the construction of the quinoline ring system from readily available starting materials.[2] The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This electrophile then reacts with an electron-rich aromatic substrate, in this case, N-(4-methylphenyl)acetamide (p-acetotoluidide), to induce cyclization and subsequent chlorination, yielding the desired this compound.
The choice of the Vilsmeier-Haack approach is predicated on its efficiency and the direct incorporation of the chlorine atom at the 2-position of the quinoline ring. The reaction mechanism involves the initial formation of the Vilsmeier reagent, followed by electrophilic attack on the p-acetotoluidide, leading to a dichlorinated intermediate that ultimately cyclizes and aromatizes to the final product.
Experimental Protocols
Part 1: Synthesis of N-(4-methylphenyl)acetamide (p-acetotoluidide)
The starting material, N-(4-methylphenyl)acetamide, can be readily prepared from p-toluidine and acetic anhydride.[4]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| p-Toluidine | C₇H₉N | 107.15 | 106-49-0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1.0 equivalent).
-
To the stirred p-toluidine, add glacial acetic acid (approximately 1.5 volumes relative to p-toluidine).
-
Slowly add acetic anhydride (1.1 equivalents) to the mixture. An exothermic reaction may occur, and gentle cooling with a water bath might be necessary to control the temperature.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing cold deionized water or crushed ice while stirring. This will cause the N-(4-methylphenyl)acetamide to precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filtered solid thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>95%).
Part 2: Large-Scale Synthesis of this compound
This protocol is adapted from established Vilsmeier-Haack procedures for the synthesis of related chloroquinolines.[2][5][6]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-(4-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 103-89-9 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Crushed Ice | H₂O | 18.02 | 7732-18-5 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
With vigorous stirring, add phosphorus oxychloride (POCl₃) (6.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-methylphenyl)acetamide (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-8 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker or reactor, prepare a large volume of crushed ice.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Continue stirring until all the ice has melted. A precipitate of the crude product should form.
-
Neutralization and Extraction: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification Protocols
The crude this compound can be purified by either recrystallization or column chromatography.
Protocol 1: Purification by Recrystallization
Principle: This method relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Solvent Selection: A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Common solvent systems to explore for this compound include:
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the crude product completely.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtration to remove colored impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) as a mobile phase (solvent) is passed through the column.[10]
Materials and Equipment:
-
Silica gel (60-120 or 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.3.[11] A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[12]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried, product-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic aromatic proton signals and a singlet for the methyl group. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoline ring and the methyl group.[13] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the product (177.63 g/mol ). |
| Melting Point | A sharp melting point indicates high purity. |
| HPLC/GC-MS | A single major peak indicating the purity of the compound. |
Safety and Handling
Phosphorus Oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [14] All manipulations involving POCl₃ must be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn.[15]
The Vilsmeier-Haack reaction is exothermic and has the potential for thermal runaway, especially on a large scale. [16][17] Careful control of the reaction temperature, especially during the addition of reagents, is critical. The work-up procedure involving quenching the reaction mixture with ice is also highly exothermic and must be performed with caution. Ensure that the quenching vessel is large enough and that the addition is done slowly with efficient stirring.
Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified reaction mechanism of the Vilsmeier-Haack synthesis.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- SIELC Technologies. (2018). 2-Chloro-6-methoxyquinoline.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 2013-2016.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound-3-methanol. National Center for Biotechnology Information.
- ACS Publications. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 11(3), 457-463.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
- PubChem. (n.d.). 2-Chloro-6-methylaniline. National Center for Biotechnology Information.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem.
- Reddit. (2019). Recrystallization with two solvents. r/Chempros.
- Magritek. (n.d.). Column Chromatography.
- International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmaceutical Sciences and Research, 3(8), 2685-2689.
- PubChem. (n.d.). 4-Methylacetanilide. National Center for Biotechnology Information.
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 133-137.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
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Application Notes and Protocols for Metal-Free Synthesis of Functionalized Quinolines
Introduction: The Enduring Importance of Quinolines and the Shift Towards Sustainable Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] This nitrogen-containing heterocycle is a privileged structure found in a vast array of pharmaceuticals, including the renowned antimalarial drug quinine and the potent anticancer agent camptothecin.[1][3] Beyond their therapeutic applications, quinoline derivatives are integral to the development of organic light-emitting diodes (OLEDs), sensors, and agrochemicals.[1][4]
Historically, the synthesis of quinolines has been dominated by classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][4] While effective, these methods often necessitate harsh reaction conditions, the use of toxic reagents, and frequently rely on metal catalysts.[1][2][4] The growing emphasis on green and sustainable chemistry has spurred the development of metal-free synthetic routes. These modern approaches aim to mitigate the environmental impact of chemical synthesis by avoiding heavy metal contamination in final products—a critical consideration in drug development—and often offer milder reaction conditions and greater functional group tolerance.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the metal-free synthesis of functionalized quinolines. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices, and present step-by-step protocols for key methodologies.
I. Modern Advancements in the Metal-Free Friedländer Annulation
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, remains one of the most straightforward methods for constructing the quinoline core.[7] Recent innovations have successfully rendered this reaction metal-free by employing alternative activation strategies.
A. Iodine-Catalyzed Friedländer Annulation: A Mild and Efficient Approach
Molecular iodine has emerged as an inexpensive, non-toxic, and readily available catalyst for various organic transformations, including the Friedländer annulation.[8] Its mild Lewis acidity is sufficient to promote the condensation and subsequent cyclodehydration steps under gentle conditions.[8]
Mechanistic Rationale:
The catalytic cycle begins with the activation of the carbonyl group of the 2-aminoaryl ketone by molecular iodine, enhancing its electrophilicity. This is followed by a nucleophilic attack from the enol or enolate of the α-methylene ketone to form a β-amino ketone intermediate. Subsequent intramolecular cyclization and dehydration, also facilitated by iodine, lead to the formation of the aromatic quinoline ring.
Experimental Workflow: Iodine-Catalyzed Friedländer Annulation
Caption: General workflow for iodine-catalyzed Friedländer annulation.
Protocol 1: Synthesis of 2-Phenylquinoline from 2-Aminoacetophenone and Acetophenone
-
Materials:
-
2-Aminoacetophenone (1 mmol, 135.2 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Iodine (0.01 mmol, 2.5 mg)
-
Ethanol (5 mL)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1 mmol), acetophenone (1.2 mmol), iodine (0.01 mmol), and ethanol (5 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution (10 mL) to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenylquinoline.
-
-
Expected Outcome: This protocol typically yields the product in the range of 85-95%.
B. Aerobic One-Pot Synthesis via Indirect Friedländer Annulation
A highly efficient and environmentally friendly approach involves the in-situ aerobic oxidation of alcohols to their corresponding aldehydes or ketones, which then undergo a Friedländer annulation with a 2-aminoaryl alcohol.[9][10] This metal-free, one-pot process avoids the need to handle often unstable carbonyl compounds.[11]
Mechanistic Rationale:
The reaction proceeds through two sequential steps. First, in the presence of a base such as potassium hydroxide in a solvent like DMSO, the alcohol is oxidized by atmospheric oxygen to the corresponding aldehyde or ketone.[9] The 2-aminobenzyl alcohol is also oxidized to 2-aminobenzaldehyde. These in-situ generated carbonyl compounds then undergo a base-mediated Friedländer condensation to form the quinoline product.
Table 1: Substrate Scope for Aerobic Indirect Friedländer Annulation
| 2-Aminoaryl Alcohol Derivative | Alcohol | Product | Yield (%) |
| 2-Aminobenzyl alcohol | Ethanol | 2-Methylquinoline | 85 |
| 2-Aminobenzyl alcohol | Propan-2-ol | 2-Isopropylquinoline | 82 |
| 2-Aminobenzyl alcohol | Benzyl alcohol | 2-Phenylquinoline | 92 |
| 5-Chloro-2-aminobenzyl alcohol | Cyclohexanol | 6-Chloro-1,2,3,4-tetrahydroacridine | 88 |
Protocol 2: Synthesis of 2-Methylquinoline from 2-Aminobenzyl Alcohol and Ethanol
-
Materials:
-
2-Aminobenzyl alcohol (1 mmol, 123.1 mg)
-
Ethanol (4 mmol, 233 µL)
-
Potassium hydroxide (KOH) (5 mmol, 280.5 mg)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a 25 mL round-bottom flask open to the atmosphere, dissolve 2-aminobenzyl alcohol (1 mmol) and potassium hydroxide (5 mmol) in DMSO (3 mL).
-
Add ethanol (4 mmol) to the reaction mixture.
-
Heat the mixture at 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (15 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2-methylquinoline.
-
II. Organocatalytic Pathways to Functionalized Quinolines
Organocatalysis has revolutionized asymmetric synthesis and has also provided powerful metal-free tools for the construction of heterocyclic systems like quinolines.[12][13] These reactions often proceed through cascade mechanisms, allowing for the rapid assembly of complex molecular architectures from simple precursors.[13][14]
A. Proline-Catalyzed Asymmetric Synthesis of Tetrahydroquinolines
Chiral secondary amines, such as proline, are excellent catalysts for the asymmetric synthesis of tetrahydroquinoline derivatives through domino reactions.[15] These reactions offer high enantioselectivity and diastereoselectivity, which are crucial in the synthesis of chiral drugs.
Mechanistic Rationale:
The mechanism typically involves the formation of an enamine from the reaction of a ketone with the proline catalyst. This enamine then reacts with an aniline-derived imine in a Michael addition. Subsequent intramolecular cyclization and tautomerization lead to the formation of the tetrahydroquinoline ring with the stereochemistry controlled by the chiral catalyst.
Reaction Scheme: Organocatalytic Synthesis of Tetrahydroquinolines
Caption: Organocatalytic domino reaction for chiral tetrahydroquinoline synthesis.
Protocol 3: Asymmetric Synthesis of a Polycyclic Tetrahydroquinoline Derivative
-
Materials:
-
Aniline (1 mmol, 93.1 mg, 91 µL)
-
Cinnamaldehyde (1.1 mmol, 145.4 mg, 139 µL)
-
Cyclohexanone (1.5 mmol, 147.2 mg, 153 µL)
-
(S)-Proline (0.1 mmol, 11.5 mg)
-
Dimethylformamide (DMF) (2 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of aniline (1 mmol) and cinnamaldehyde (1.1 mmol) in DMF (2 mL) at room temperature, add (S)-proline (0.1 mmol).
-
Stir the mixture for 30 minutes.
-
Add cyclohexanone (1.5 mmol) and continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydroquinoline derivative.
-
-
Expected Outcome: High yields (typically >80%) and excellent enantioselectivity (often >90% ee) can be achieved.
III. Modified Doebner-von Miller Reaction: A Classic Reimagined
The Doebner-von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones to produce 2- and/or 4-substituted quinolines.[16][17] Traditional methods often suffer from polymerization of the carbonyl substrate in the presence of strong acids.[16] Metal-free modifications have addressed this issue, leading to improved yields and milder conditions.
A. Iodine-Catalyzed Doebner-von Miller Reaction
Similar to the Friedländer synthesis, molecular iodine can effectively catalyze the Doebner-von Miller reaction, providing a metal-free alternative to Lewis and Brønsted acids.[17]
Mechanistic Rationale:
The reaction is believed to proceed via the initial 1,4-conjugate addition of aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an acid-catalyzed cyclization and subsequent oxidation (often with an external oxidant or another molecule of the unsaturated carbonyl compound acting as a hydrogen acceptor) to furnish the aromatic quinoline. Iodine can facilitate both the cyclization and oxidation steps.
Protocol 4: Synthesis of 2-Methyl-4-phenylquinoline from Aniline and Benzylideneacetone
-
Materials:
-
Aniline (1 mmol, 93.1 mg, 91 µL)
-
Benzylideneacetone (1.1 mmol, 160.8 mg)
-
Iodine (0.2 mmol, 50.8 mg)
-
Ethanol (5 mL)
-
Nitrobenzene (oxidant, 1.2 mmol, 147.7 mg, 123 µL)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a sealed tube, combine aniline (1 mmol), benzylideneacetone (1.1 mmol), iodine (0.2 mmol), nitrobenzene (1.2 mmol), and ethanol (5 mL).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with 10% aqueous Na₂S₂O₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford 2-methyl-4-phenylquinoline.
-
Conclusion
The transition to metal-free synthesis methods for functionalized quinolines represents a significant advancement in sustainable organic chemistry. The protocols detailed in this guide, from iodine-catalyzed Friedländer and Doebner-von Miller reactions to organocatalytic domino strategies, offer researchers robust and environmentally conscious alternatives to traditional metal-catalyzed approaches. By understanding the mechanistic principles behind these transformations, scientists can better troubleshoot and adapt these methods for the synthesis of novel quinoline derivatives, thereby accelerating drug discovery and materials science innovation.
References
- Molecules. 2016 Jul 29;21(8):986. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- PubMed. 2016 Jul 29. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances and prospects in the metal-free synthesis of quinolines. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing).
- RSC Publishing. 2020 Nov 20. Recent advances and prospects in the metal-free synthesis of quinolines. [Link]
- ResearchGate. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- RSC Publishing. Iodine catalyzed reduction of quinolines under mild reaction conditions. [Link]
- ACS Publications. 2018 Apr 17.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. Superbase‐Mediated Indirect Friedländer Reaction: A Transition Metal‐Free Oxidative Annulation toward Functionalized Quinolines. [Link]
- ResearchGate. Molecular iodine catalyzed synthesis of polyfunctionalized indolo[2,3-b]-quinolines 92. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). 2025 Jan 28. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
- PMC - NIH. 2016 Jul 29. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Organic Chemistry Portal.
- PubMed.
- MDPI.
- PubMed. 2020 Jan 17. Organocatalyzed Synthesis of Functionalized Quinolines. [Link]
- Thieme Connect. Organocatalytic Synthesis of Quinolines and Chiral 1,4-Dihydroquinolines. [Link]
- Semantic Scholar. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- PMC - NIH. 2023 Feb 13. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
- ResearchGate. 2025 Aug 6.
- ACS Publications. 2016 Mar 14.
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
- ResearchGate. Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link]
- SynArchive. Doebner-Miller Reaction. [Link]
- ResearchGate. 2025 Aug 10. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]
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Application Notes & Protocols: Strategic C4-Functionalization of Quinolinone Scaffolds via Nucleophilic Substitution
Introduction
The quinolinone core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of pharmacologically active agents.[1] From the potent antibacterial activity of fluoroquinolones to the therapeutic effects of various anticancer, antimalarial, and antiviral drugs, the versatility of the quinolinone nucleus is well-established.[2][3][4] Functionalization at the 4-position of the quinolinone ring is a cornerstone of medicinal chemistry, as substituents at this site are often crucial for modulating biological activity, target binding, and pharmacokinetic properties.[5][6]
This guide provides an in-depth exploration of nucleophilic substitution reactions at the C4-position of quinolinones, a primary strategy for introducing diverse molecular functionalities. We will delve into the underlying mechanistic principles and present a series of detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the rationale behind experimental choices, empowering users to adapt and troubleshoot these critical synthetic transformations.
Mechanistic Principles: Activating the C4-Position
The capacity of the quinolinone C4-position to undergo nucleophilic aromatic substitution (SNAr) stems from the inherent electronic properties of the heterocyclic system. The pyridine-like nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, rendering the carbocyclic ring electron-deficient. This effect is most pronounced at the C2 and C4 positions.[7] When a good leaving group, typically a halogen like chlorine, is present at the C4-position, this site becomes a highly electrophilic center primed for attack by a nucleophile.
The reaction proceeds via a two-step addition-elimination mechanism.[8][9][10]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C4-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][11] The stability of this intermediate is the kinetic driver of the reaction and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.[8][11]
-
Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., chloride anion), yielding the C4-substituted quinolinone product.
Caption: General SNAr mechanism at the C4-position of a quinolinone.
Application Protocols for C4-Functionalization
The choice of synthetic methodology depends heavily on the nucleophile's reactivity, the substrate's electronic properties, and the desired scale of the reaction.[5] Below are protocols for introducing various key functionalities.
Introduction of N-Nucleophiles: Synthesis of 4-Aminoquinolines
4-Aminoquinoline derivatives are a cornerstone of antimalarial drug discovery, with chloroquine being a classic example.[5][12][13] Direct SNAr with amines is the most common route to these valuable compounds.[2][14]
This robust method is suitable for reactive primary and secondary amines. Using the amine itself as the solvent or in excess is common to drive the reaction to completion.[12]
-
Materials:
-
4,7-Dichloroquinoline (1.0 eq)
-
N,N-dimethylethane-1,2-diamine (3.0-5.0 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
Combine 4,7-dichloroquinoline and an excess of the amine in a round-bottom flask.
-
Causality: Using the amine neat (as the solvent) ensures a high concentration of the nucleophile. For solid amines or to control viscosity, a high-boiling polar aprotic solvent like DMF or NMP can be used.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Cool the mixture to room temperature. Add water to precipitate the crude product or dilute with an appropriate organic solvent (e.g., ethyl acetate) for extractive work-up.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Microwave irradiation offers a significant acceleration of reaction times, often improving yields and reducing side-product formation. It is particularly effective for less reactive amines.[2][5]
-
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (primary or secondary) (1.2-1.5 eq)
-
DMSO or NMP as solvent
-
Base (e.g., K₂CO₃ or NaOH, if needed)
-
Microwave reactor vial with a stir bar
-
-
Procedure:
-
In a microwave vial, dissolve the 4-chloroquinoline derivative in DMSO (approx. 0.2-0.5 M).
-
Add the amine nucleophile.
-
Causality: A base is often required when using amine salts or less nucleophilic amines like anilines to neutralize the HCl generated in situ.[2] For primary amines, no extra base may be needed.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 140-180 °C for 20-40 minutes.[2]
-
Trustworthiness: Monitor internal pressure and temperature to ensure safe operation within the vial's limits.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify as needed.
-
For challenging substrates, such as sterically hindered or electron-rich anilines, where direct SNAr is sluggish, Pd-catalyzed cross-coupling is a powerful alternative.[15]
-
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
Xantphos (ligand, 6 mol%)
-
Cs₂CO₃ (base, 1.5 eq)
-
Anhydrous dioxane or toluene
-
Schlenk tube or sealed vial
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Pd catalyst, ligand, and base.
-
Add the 4-chloroquinoline and the amine, followed by the anhydrous solvent.
-
Causality: The bulky biarylphosphine ligand (Xantphos) is crucial for facilitating the reductive elimination step in the catalytic cycle, which is often rate-limiting.[16] Cesium carbonate is a strong, non-nucleophilic base suitable for this transformation.[16]
-
Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
| Method | Typical Conditions | Advantages | Limitations | Yield Range |
| Conventional SNAr | Amine (excess), 120-140 °C, 6-24 h | Simple, scalable, no catalyst needed | High temperatures, long reaction times | 60-90% |
| Microwave SNAr | Amine (1.2 eq), DMSO, 140-180 °C, 20-40 min | Rapid, often higher yields, efficient | Specialized equipment, scale-up challenges | 80-95%[2] |
| Buchwald-Hartwig | Pd catalyst, ligand, base, 90-110 °C, 12-24 h | Broad substrate scope, milder conditions | Cost of catalyst/ligand, air-sensitive | 70-95% |
Introduction of S-Nucleophiles: Synthesis of 4-Thioether Quinolinones
Thioether-substituted quinolinones are of interest for their unique biological profiles. The high nucleophilicity of sulfur makes these transformations efficient.
-
Materials:
-
4-Chloro-8-methylquinolin-2(1H)-one (1.0 eq)[17]
-
Alkanethiol (e.g., ethanethiol) (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
Dissolve the 4-chloroquinolinone in anhydrous ethanol in a round-bottom flask.
-
Add sodium ethoxide and stir for 15 minutes at room temperature.
-
Causality: The strong base (sodium ethoxide) deprotonates the thiol to form the highly nucleophilic thiolate anion, which is the active nucleophile in the SNAr reaction.
-
Add the alkanethiol dropwise and heat the mixture to reflux for 2-4 hours.[17]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure and perform an extractive work-up with ethyl acetate and water.
-
Introduction of C-Nucleophiles: Palladium-Catalyzed C-C Coupling
Direct SNAr with carbon nucleophiles is challenging. Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice for forming C-C bonds at the C4-position.
The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing access to valuable 4-alkynylquinolines.[19][20]
-
Materials:
-
4-Chloroquinoline derivative (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI) (co-catalyst, 10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPEA) (solvent and base)
-
Anhydrous DMF or THF
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 4-chloroquinoline, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., TEA).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add the terminal alkyne and stir the reaction at room temperature to 60 °C until the starting material is consumed (4-12 hours).
-
Causality: The reaction involves two interconnected catalytic cycles.[21] The palladium cycle performs oxidative addition and reductive elimination, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate, which facilitates transmetalation to the palladium center.[21]
-
Upon completion, dilute the reaction with an organic solvent and filter through Celite.
-
Perform an aqueous work-up, dry the organic phase, and concentrate.
-
Purify by column chromatography.
-
| Coupling Reaction | Nucleophile Source | Key Reagents | Significance |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Forms C(sp)-C(sp²) bonds; introduces rigid alkyne linkers.[19][22] |
| Suzuki | Boronic Acid/Ester | Pd(0) catalyst, Ligand, Base (e.g., K₂CO₃) | Forms C(sp²)-C(sp²) bonds; introduces aryl or vinyl groups.[23] |
General Experimental Workflow & Troubleshooting
A successful synthesis relies on a systematic and well-executed workflow, from careful preparation to rigorous analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. byjus.com [byjus.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methylquinoline
Welcome to the technical support guide for the synthesis of 2-Chloro-6-methylquinoline. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of this compound is most commonly achieved through a two-step process:
-
Formation of the Quinolone Ring: Synthesis of the precursor, 2-hydroxy-6-methylquinoline (also known as 6-methylquinolin-2(1H)-one), via established named reactions.
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.
An alternative, more direct approach is the Vilsmeier-Haack reaction, which constructs the chloroquinoline ring system in a single pot from an appropriately substituted acetanilide.[1][2] This guide will cover optimization and troubleshooting for both pathways.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Part 1: The Chlorination Step (2-Hydroxy-6-methylquinoline → this compound)
The conversion of the 2-hydroxy precursor to the final 2-chloro product is a critical step where yields can often be compromised. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.
Q1: My chlorination reaction with POCl₃ is resulting in a low yield or fails to go to completion. What are the primary causes and how can I improve the conversion?
A1: Low yields in this dehydroxy-chlorination step are a frequent challenge and can typically be traced back to a few key parameters.
-
Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is highly reactive towards water. Any moisture in your starting material, solvent, or glassware will consume the reagent, leading to incomplete reactions.
-
Solution: Ensure your 2-hydroxy-6-methylquinoline precursor is thoroughly dried under vacuum. Use freshly distilled or a new bottle of POCl₃ and always handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). While often used in excess as the solvent, a significant excess can complicate the work-up; using 3-5 equivalents in a high-boiling inert solvent is a good starting point.[3][4]
-
-
Reaction Temperature and Duration: This reaction requires heating to proceed efficiently. However, excessively high temperatures or prolonged heating can lead to the formation of tarry byproducts and decomposition.
-
Activation and Catalysis: Sometimes, the hydroxyl group's reactivity is insufficient.
Troubleshooting Workflow: Low Chlorination Yield
Caption: Troubleshooting workflow for low chlorination yield.
Q2: I am having difficulty with the work-up and purification of this compound. The process is messy and the final purity is low.
A2: The work-up of a reaction involving excess POCl₃ is notoriously hazardous and must be performed with extreme caution. The purity of the final product is highly dependent on a successful work-up procedure.
-
Quenching: The unreacted POCl₃ must be neutralized. The standard method is to pour the cooled reaction mixture very slowly onto a large amount of crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving process. An alternative is to remove most of the excess POCl₃ under reduced pressure (using a trap) before quenching.
-
Neutralization and Extraction: After quenching, the acidic aqueous solution must be neutralized. Slowly add a base like sodium hydroxide or sodium carbonate solution until the pH is basic (pH 8-9) to ensure the quinoline product is deprotonated and will partition into the organic layer. Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: The crude product often contains unreacted starting material and dark-colored impurities.
-
Column Chromatography: This is the most effective method for achieving high purity. Use silica gel with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) can be an effective final purification step.
-
Part 2: The Vilsmeier-Haack Synthesis Pathway
This method offers a direct, one-pot route to 2-chloro-3-formyl-quinolines from N-arylacetamides. For this compound, the starting material would be N-(p-tolyl)acetamide.
Q3: I am attempting the Vilsmeier-Haack reaction to synthesize this compound directly, but my yields are poor. What are the critical parameters for this reaction?
A3: The Vilsmeier-Haack reaction is powerful but sensitive to reaction conditions. Success hinges on the proper formation of the Vilsmeier reagent and careful temperature control throughout the process.
-
Vilsmeier Reagent Formation: The reagent is formed by the reaction of POCl₃ with DMF. This step is exothermic and should be performed at low temperatures (0-5 °C) by adding POCl₃ dropwise to DMF with stirring.[1][2] Allowing the temperature to rise can lead to reagent decomposition.
-
Substrate Addition and Cyclization: The starting acetanilide is added to the pre-formed reagent, also at low temperature. The subsequent cyclization requires heating. The optimal temperature and time can vary, but a range of 70-90 °C for several hours is typical.[1] The methyl group at the para-position of the acetanilide is electron-donating, which generally facilitates the cyclization and leads to good yields.
-
Work-up: The work-up is similar to that of the chlorination reaction described above, involving careful quenching on ice followed by neutralization and extraction.
Mechanism: Chlorination of 2-Hydroxy-6-methylquinoline
Note: A visual chemical structure representation is intended for the DOT diagram above. Due to current limitations, placeholders are used. The diagram illustrates the key steps: 1) Attack of the quinolone oxygen on POCl₃. 2) Addition of a chloride ion. 3) Elimination to form the final product. Caption: Key steps in the chlorination of a 2-quinolone with POCl₃.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for converting 2-hydroxy-6-methylquinoline?
A1: POCl₃ is the most widely used and generally effective reagent for this transformation. Thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used, but POCl₃ often gives cleaner reactions and higher yields for this specific substrate class.[4]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Neat or in high-boiling solvent, reflux (90-110 °C) | High yield, reliable | Harsh, hazardous work-up |
| POCl₃ / PCl₅ | Neat or in solvent, reflux | More powerful, drives difficult reactions | Increased reagent cost and hazard |
| SOCl₂ / cat. DMF | Neat or in solvent, reflux (70-80 °C) | Milder than POCl₃, gaseous byproduct | Can be less effective, may require longer times |
Q2: Are there any greener or safer alternatives to using a large excess of POCl₃?
A2: Yes. Recent methodologies focus on minimizing waste and improving safety. One approach is to use equimolar amounts of POCl₃ in a solvent-free system under high-temperature sealed-vessel conditions (140-160 °C).[3] This method can provide high yields while significantly reducing the amount of hazardous waste from quenching excess reagent.[3]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the best method. To prepare a sample, carefully take a small aliquot from the reaction mixture using a glass pipette and quench it in a vial containing a mixture of ice and a basic solution (like saturated sodium bicarbonate) with an extraction solvent (e.g., ethyl acetate). Shake well, then spot the organic layer on your TLC plate. The product, this compound, will be significantly less polar than the starting material, 2-hydroxy-6-methylquinoline.
Q4: What are the most critical safety precautions when working with POCl₃?
A4: Phosphorus oxychloride is extremely corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas.
-
Always handle POCl₃ in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Ensure all glassware is completely dry before use.
-
Have a suitable quenching agent (like dry sand or sodium carbonate) nearby for spills. Never use water to clean up a POCl₃ spill.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-6-methylquinoline (via Combes Synthesis)
This protocol is a representative method for synthesizing the quinolone precursor.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and acetylacetone (1.1 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (3-5 equivalents) to the stirred mixture while cooling in an ice bath to control the initial exotherm.
-
Reaction: Heat the mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the viscous mixture into a beaker of crushed ice.
-
Precipitation: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is ~7-8. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-hydroxy-6-methylquinoline.
Protocol 2: Synthesis of this compound
This protocol details the chlorination step. (Caution: Perform in a fume hood with appropriate PPE).
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (e.g., leading to a beaker with a basic solution), add the dried 2-hydroxy-6-methylquinoline (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5 equivalents).
-
Reaction: Slowly heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling & Quenching: Allow the mixture to cool completely to room temperature. In a separate large beaker, prepare a mixture of crushed ice. Very slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Once the quenching is complete, slowly neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 10 M) or solid sodium carbonate until the pH is 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.
References
- Maddila, S., et al. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B, 1209-1214. Source
- BenchChem. (2025).
- S. S. L., et al. (2011). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 46(9), 4152-4158. Source
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Source
- Kad-Vensa, M. A., & Singh, P. (2008). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 61, 79-82. Source
- Organic Chemistry Portal. (2024). Synthesis of quinolines. Source
- Rathod, V. D., & Gill, C. H. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-58. Source
- Rathod, V. D., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(2), 01-04. Source
- Unknown. (2023). Synthesis of chloroquine. Biological and Molecular Chemistry. Source
- Wikipedia. (n.d.). Combes quinoline synthesis. Source
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Chloroquinoline for Researchers. Source
- Wikipedia. (n.d.). Doebner–Miller reaction. Source
- ChemEurope. (n.d.). Bischler-Möhlau indole synthesis. Source
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Source
- ChemicalBook. (n.d.). Chloroquine synthesis. Source
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. Source
- Gribble, G. W. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. Source
- RÖMPP. (n.d.). Bischler-Möhlau Indole Synthesis. RÖMPP Online. Source
- Gribble, G. W. (2019). (PDF) Bischler Indole Synthesis.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Source
- ResearchGate. (2019).
- BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Source
- IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Source
- Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Source
- ChemicalBook. (n.d.). 2-Chloro-6-hydroxyquinoline synthesis. Source
- Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Source
- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Source
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 5555-5589. Source
- Google Patents. (2007).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-3,6-dimethylquinoxaline. Source
- MDPI. (2024).
- Indian Chemical Society. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(11), 100185. Source
- Unknown. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (2013).
- MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(15), 4647. Source
- ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Source
- Royal Society of Chemistry. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 42, 11003-11009. Source
- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 5555-5589. Source
Sources
Technical Support Center: Troubleshooting Common Side Reactions in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during various quinoline synthesis protocols. Here, you will find detailed troubleshooting guides and frequently asked questions in a user-friendly format to help you optimize your experiments for higher yields and purity.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during quinoline synthesis.
Issue 1: My Skraup synthesis is extremely vigorous and producing a significant amount of tar.
Question: I am performing a Skraup synthesis, and the reaction is highly exothermic and difficult to control. The final product is a black, tarry residue that is challenging to purify, resulting in a very low yield. What is causing this, and how can I mitigate these issues?
Answer:
The Skraup synthesis is notoriously exothermic, and the harsh, acidic, high-temperature conditions are prime for the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, leading to significant tar formation.[1][2]
Causality and Mitigation Strategies:
-
Uncontrolled Exotherm: The reaction's violence is a known hazard.[3] To moderate it, the use of a tempering agent like ferrous sulfate (FeSO₄) is highly recommended.[2][4] Ferrous sulfate is believed to act as an oxygen carrier, which extends the reaction over a longer period, thus preventing it from becoming uncontrollable.[5] Boric acid can also be used for this purpose.[2][4]
-
Reagent Addition and Temperature Control: The order and rate of reagent addition are critical. The concentrated sulfuric acid should be added slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[2] It is advisable to heat the mixture gently to initiate the reaction. Once it begins to boil, the external heat source should be removed, as the reaction's own heat should sustain it. Heat should only be reapplied after the initial exotherm has subsided.[1]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it also acts as the solvent.[3] Arsenic acid is known to result in a less violent reaction.[1][3] Other alternatives like iodine have also been reported.[1]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a mechanical stirrer.
-
Reagent Charging: To the flask, add aniline, ferrous sulfate (FeSO₄), and glycerol.
-
Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid.
-
Heating: Gently heat the mixture until the reaction commences (indicated by boiling).
-
Reaction Control: Immediately remove the external heat source. The exothermic reaction should continue on its own.
-
Completion: Once the initial vigorous reaction has subsided, gently reflux the mixture until the reaction is complete (monitor by TLC).
-
Work-up and Purification: The crude product is often a dark, tarry mixture.[2] Steam distillation is a common and effective method to isolate the quinoline from the tar.[2][5] The distillate, containing the quinoline, can then be further purified by extraction and vacuum distillation.[5][6]
Issue 2: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material.
Question: I am attempting a Doebner-von Miller synthesis, but my yield is consistently low, and I am isolating a significant amount of a resinous, polymeric byproduct. What is the cause of this, and how can I improve the yield of my desired quinoline?
Answer:
A major side reaction in the Doebner-von Miller synthesis is the polymerization of the α,β-unsaturated aldehyde or ketone, especially under the strong acid catalysis typically employed.[2][7] This leads to the formation of high-molecular-weight tars and polymers, which complicates product isolation and reduces the overall yield.[7]
Causality and Mitigation Strategies:
-
Polymerization of Carbonyl Compound: The acidic conditions required for the reaction also promote the self-condensation and polymerization of the α,β-unsaturated starting material.[7]
-
Biphasic Reaction Medium: A highly effective strategy to minimize polymerization is to use a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its concentration in the acidic aqueous phase (containing the aniline) is kept low, thus reducing the rate of polymerization.[2][7]
-
Slow Addition of Reactants: Slowly adding the carbonyl compound to the reaction mixture helps to maintain its low concentration, which in turn minimizes self-condensation.[2]
-
Incomplete Oxidation: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, dihydro- or even tetrahydroquinoline byproducts may be isolated.[7] Ensure a sufficient amount of a suitable oxidizing agent is used. If necessary, a post-reaction oxidation step using an agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be performed.[7]
Data Summary: Effect of Reaction Conditions on Side Product Formation in Doebner-von Miller Synthesis
| Parameter | Condition | Effect on Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[2] |
| Reactant Addition | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[2] |
Issue 3: I am getting a mixture of regioisomers in my Friedländer and Combes syntheses.
Question: I am using an unsymmetrical ketone in a Friedländer synthesis (or an unsymmetrical β-diketone in a Combes synthesis) and obtaining a mixture of two different quinoline regioisomers. How can I control the regioselectivity of the reaction to favor my desired product?
Answer:
Regioselectivity is a common challenge in several quinoline syntheses when unsymmetrical starting materials are used.[8] In the Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two distinct regioisomers.[8][9] Similarly, the Combes synthesis with unsymmetrical β-diketones presents the same challenge.[4][8]
Causality and Influencing Factors:
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[4][8] For example, in the Combes synthesis, increasing the steric bulk on one side of the β-diketone can direct the cyclization to the less hindered position.[4][10]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[4][11]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and the resulting regiochemical outcome.[4][8][12] For instance, in the Combes synthesis, using polyphosphoric acid (PPA) instead of sulfuric acid can alter the ratio of regioisomers formed.[2]
Strategies to Control Regioselectivity:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of a single product in the Friedländer synthesis.[9][12]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity in the Friedländer reaction.[9][12]
-
Optimization of Reaction Conditions: A systematic variation of the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[8] A Design of Experiments (DoE) approach can be beneficial for efficiently exploring the reaction space.[7][13]
Visualization: Decision Tree for Troubleshooting Regioselectivity in Friedländer Synthesis
Caption: A decision tree to guide the optimization of regioselectivity in the Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in side products between the Skraup and Doebner-von Miller syntheses?
A1: While both reactions can produce tarry byproducts, the nature of the polymerizing species differs. In the Skraup synthesis, the primary culprit is the polymerization of acrolein, which is formed in situ from glycerol.[2] In the Doebner-von Miller reaction, the polymerization involves the α,β-unsaturated aldehyde or ketone used as a starting material.[2][7] This distinction is important for choosing the appropriate mitigation strategy.
Q2: Can substituent effects on the aniline ring impact the success of a quinoline synthesis?
A2: Absolutely. The electronic nature of substituents on the aniline ring significantly influences reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields and more side products.[1][7][11] For instance, anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[7]
Q3: Are there greener alternatives to the classical quinoline synthesis methods?
A3: Yes, significant research has been directed towards developing more environmentally friendly quinoline syntheses. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[1][14]
-
Use of ionic liquids: These can serve as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[1][14]
-
Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[12]
-
Alternative Oxidizing Agents: Replacing hazardous oxidizing agents like arsenic acid with milder and safer alternatives is an active area of research.[1][14]
Q4: How can I effectively purify my crude quinoline product, especially if it is mixed with tar?
A4: Purification of crude quinoline from tarry residues can be challenging. A common and effective method is steam distillation, which allows the volatile quinoline to be separated from the non-volatile tar.[2][5] The collected distillate can then be subjected to further purification by extraction into an acidic solution, followed by basification and re-extraction into an organic solvent. Final purification is often achieved by vacuum distillation or crystallization, sometimes via salt formation (e.g., with picric acid).[5][6][15]
Visualization: General Workflow for Quinoline Purification
Caption: A generalized workflow for the purification of crude quinoline from tarry byproducts.
References
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Alternative Oxidisers in Skraup reaction - Sciencemadness.org.
- Side reactions in the synthesis of quinoline deriv
- Technical Support Center: Purification of Quinoline Deriv
- Regioselectivity of Friedländer Quinoline Syntheses - ResearchG
- Purification method of 8-hydroxyquinoline crude product - Google P
- Skraup reaction - Wikipedia.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Combes quinoline synthesis - Wikipedia.
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways - ResearchG
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives - ACS Public
- Reaction Conditions Optimization: The Current St
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Technical Support Center: Purification of Crude 2-Chloro-6-methylquinoline
Welcome to the technical support center for the purification of crude 2-Chloro-6-methylquinoline (CAS 4295-11-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude this compound is largely dependent on its synthetic route. A common synthesis involves the chlorination of 6-methylquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Potential impurities from this synthesis can include:
-
Unreacted 6-methylquinolin-2(1H)-one: The starting material may not have fully reacted.
-
Hydrolyzed product (6-methylquinolin-2(1H)-one): The 2-chloro group is susceptible to hydrolysis back to the quinolone, especially in the presence of moisture or acidic conditions.[2][3]
-
Phosphorylated intermediates: Incomplete reaction with POCl₃ can leave various phosphorylated species.[1]
-
Polymeric or tarry by-products: These can form, particularly if the reaction is overheated.
-
Residual POCl₃ and its hydrolysis products: Improper work-up can leave these behind.
Q2: What is the best initial approach to purify crude this compound?
A2: For a solid compound like this compound, which has a reported melting point of 111-114 °C, recrystallization is an excellent first choice for purification, especially for removing small amounts of impurities.[4] If the material is heavily contaminated or oily, column chromatography would be the preferred initial step, possibly followed by a final recrystallization of the pooled fractions.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated. While specific solubility data is not extensively published, ethanol is often a good starting point for quinoline derivatives.[5] A mixed solvent system, such as ethyl acetate/hexane or petroleum ether/ethyl acetate, can also be very effective.[6][7] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent pair for your specific crude material.[5]
Q4: My compound is not dissolving in the hot recrystallization solvent. What should I do?
A4: If your compound is not dissolving even with the addition of a significant amount of hot solvent, it's possible that you have insoluble impurities. In this case, you should perform a hot filtration to remove these solids before allowing the solution to cool.[6] Be sure to use a pre-heated funnel to prevent premature crystallization during filtration.
Q5: During column chromatography, my compound is not eluting from the column. What could be the issue?
A5: Several factors could lead to your compound not eluting:
-
Incorrect solvent system: The eluent may be too non-polar. You should gradually increase the polarity of your solvent system. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Compound decomposition on silica: Quinolines are basic and can sometimes interact strongly with the acidic silica gel, leading to decomposition or irreversible adsorption.[8] If you suspect this, you can try using deactivated (neutral) silica gel or alumina. Another approach is to add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent to neutralize the silica surface.
-
Sample overload: If too much crude material is loaded onto the column, it can lead to poor separation and streaking. A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1.
Troubleshooting Guides
This section provides structured guidance for overcoming specific challenges you may encounter during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is too soluble in the chosen solvent.3. The presence of impurities is inhibiting crystallization.[3] | 1. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.[9]2. Increase concentration: Gently evaporate some of the solvent and allow it to cool again.3. Change solvent system: Try a different solvent or a solvent/anti-solvent pair. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the impure compound.2. The solution is cooling too rapidly.3. The concentration of the solute is too high. | 1. Re-heat the solution to dissolve the oil and add a small amount of a solvent in which the compound is more soluble to lower the saturation point.[3]2. Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.3. Add a small amount of additional hot solvent to the mixture. |
| Low recovery of purified crystals. | 1. Too much solvent was used for recrystallization.2. The crystals were washed with solvent that was not ice-cold.3. Premature crystallization during hot filtration. | 1. After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.2. Always wash the collected crystals with a minimal amount of ice-cold solvent.[9]3. Ensure the funnel and filter paper are pre-heated before hot filtration. |
| Crystals are colored. | The presence of colored impurities. | After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[3] |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots (co-elution). | 1. The eluent system is not optimal.2. The column was poorly packed (channeling).3. The sample was loaded in too large a volume of solvent. | 1. Optimize the solvent system using TLC. Aim for an Rf of ~0.2-0.3 for the desired compound.2. Ensure the silica gel is packed uniformly without any air bubbles.3. Dissolve the sample in a minimal amount of solvent for loading, or perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.[10] |
| The compound streaks on the column/TLC plate. | 1. The compound is interacting too strongly with the silica gel (acid-base interaction).2. The sample is overloaded.3. The compound is degrading on the silica. | 1. Add a small amount of triethylamine (0.5-1%) to the eluent system.[11]2. Use a larger column or load less material.3. Switch to a less acidic stationary phase like alumina or deactivated silica. |
| No compound is eluting. | 1. The eluent is too non-polar.2. The compound has decomposed on the column. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).2. Test the stability of your compound on a small spot on a TLC plate before running a column. If it degrades, consider an alternative purification method or a different stationary phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or sand bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add your chosen solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent will not dissolve the compound well at this temperature. Gently heat the test tube. The solvent is suitable if the compound dissolves completely upon heating. Allow to cool to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent in small portions while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound, with good separation from impurities.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica gel onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
General Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
References
- HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
- Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing).
- Recrystallization. University of California, Los Angeles.
- This compound [CAS# 4295-11-8]. chemBlink.
- Synthesis and antimicrobial activity of this compound hydrazone derivatives.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- Quick Troubleshooting Guide For HPLC Column Usage.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- 6-CHLORO-2-METHYLQUINOLINE synthesis. ChemicalBook.
- Technical Support Center: Purification of Quinoline Deriv
- Solvent Systems for Silica Gel Column Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Column chrom
- troubleshooting column chrom
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- 4295-11-8 | this compound. ChemScene.
- Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide. BenchChem.
- POCl3 chlorin
- Recrystallization and Crystalliz
- POCl3 chlorination of 4-quinazolones. Semantic Scholar.
- This compound - 4295-11-8, C10H8ClN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
- Column Chrom
- 6-CHLORO-2-METHYLQUINOLINE CAS#: 92-46-6. ChemicalBook.
- This compound-3-carbaldehyde.
- This compound-3-methanol | C11H10ClNO | CID 865105. PubChem.
- A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. BenchChem.
- Need help with Column Chromatography.
- Synthesis of quinolines. Organic Chemistry Portal.
- POCl3 Chlorination of 4-Quinazolones | Request PDF.
- Crystal structure of ethyl this compound-3-carboxyl
- HPLC profiles of the reaction mixture and purity analysis during the....
- Recrystallization- Organic Chemistry Lab- purific
- Purification of Organic Compounds by Flash Column Chrom
- POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry.
- CHEMICAL PURITY ANALYSIS. Agilent.
- This compound | C10H8ClN | CID 77974. PubChem.
- 2-Chloro-6-methyl-quinoline-3-carbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase.
- Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystalliz
- methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
- Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. BenchChem.
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Identifying and removing impurities from 2-Chloro-6-methylquinoline reactions
An in-depth guide to navigating the complexities of purifying 2-Chloro-6-methylquinoline, a critical intermediate in the development of pharmaceuticals and functional materials. This guide provides researchers with practical, field-tested strategies for identifying and eliminating common impurities.
Technical Support Center: this compound Synthesis
Introduction
The synthesis of this compound is a foundational process for accessing a wide range of functional molecules. While several synthetic routes exist, including the Combes and Doebner-von Miller reactions, the Vilsmeier-Haack reaction starting from N-(4-tolyl)acetamide is a common and effective approach.[1] Regardless of the chosen pathway, the crude product is often accompanied by a variety of impurities stemming from incomplete reactions, side-products, and unreacted starting materials. Achieving high purity is paramount, as these contaminants can significantly impact the yield, selectivity, and overall success of subsequent synthetic steps.
This technical guide serves as a dedicated resource for professionals encountering challenges in the purification of this compound. We will explore the identities of common impurities, provide systematic troubleshooting guides for frequent issues, and offer detailed, step-by-step protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: Impurities can be broadly categorized based on their origin. Understanding the source is the first step in devising an effective purification strategy.
-
Unreacted Starting Materials: The most common culprits are the initial reactants. For a Vilsmeier-Haack synthesis, this would be N-(4-tolyl)acetamide.[2] In a Combes synthesis, residual p-toluidine or the β-diketone may be present.[3][4]
-
Hydrolysis Product (2-Hydroxy-6-methylquinoline): The chloro group at the 2-position is susceptible to hydrolysis, particularly during aqueous workup or if moisture is present. This leads to the formation of the corresponding quinolinone (or its tautomer, a hydroxyquinoline), which is significantly more polar than the desired product.[5][6]
-
Tarry Byproducts: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to polymerization and the formation of dark, tar-like substances.[7]
-
Reagent-Derived Impurities: Residuals from reagents like phosphorus oxychloride (POCl₃) or solvents like N,N-dimethylformamide (DMF) can also contaminate the final product.[8]
-
Regioisomers: Depending on the synthetic route, isomers with substituents at different positions on the quinoline ring can form, although methods like the Vilsmeier-Haack offer good regioselectivity.
Q2: How can I quickly assess the purity of my crude product?
A2: A multi-faceted approach is recommended for a preliminary purity assessment:
-
Thin-Layer Chromatography (TLC): This is the most crucial and immediate technique. It allows you to visualize the number of components in your mixture. The desired product, being moderately polar, should have a distinct Rf value. Highly polar impurities (like the hydroxy byproduct) will remain closer to the baseline, while non-polar impurities will travel further up the plate.[1][9]
-
Melting Point Determination: A pure crystalline solid will have a sharp melting point. Impurities typically cause the melting point to be depressed and broadened.[10] For reference, the related compound this compound-3-carbaldehyde has a reported melting point of 120-125 °C.[10]
-
Spectroscopic Analysis (¹H NMR): If available, a quick ¹H NMR of the crude material can be very informative. The presence of unexpected peaks, particularly in the aromatic region or broad signals indicative of -OH or -NH groups, points to specific impurities.
Q3: What are the primary methods for purifying this compound?
A3: The two most effective and widely used methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is excellent for separating compounds with different polarities and is often the first step in tackling a complex mixture of impurities.[9][11][12]
-
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, yielding highly pure crystalline material. It is often performed after an initial purification by chromatography.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Dark, oily, or tarry crude product. | Reaction temperature was too high or the reaction was run for too long, leading to degradation and polymerization.[7] | Optimize Reaction Conditions: Carefully monitor the reaction's progress using TLC to determine the optimal endpoint and avoid over-running it. Pre-purification Wash: Before chromatography, dissolve the crude oil in a suitable solvent (e.g., dichloromethane) and wash with a non-polar solvent like hexane to precipitate some of the tarry material. |
| Product fails to crystallize during recrystallization. | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. High concentration of impurities is inhibiting crystal lattice formation.[9] | Change Solvent System: Use a less effective solvent or a solvent pair. A good starting point is a mixture of ethyl acetate and petroleum ether or hexane.[2] Perform Chromatography First: If the product is highly impure, purify it first by column chromatography to remove the bulk of contaminants, then proceed with recrystallization. |
| TLC of the final product shows a persistent spot at the baseline. | This indicates the presence of a highly polar impurity, most likely the hydrolysis byproduct, 2-hydroxy-6-methylquinoline. | Careful Workup: Ensure the aqueous workup is not overly basic or prolonged. Column Chromatography: This impurity is easily separated by silica gel chromatography. It will elute much later than the desired this compound. |
| Yield is significantly low after purification. | Product loss during multiple purification steps. Incomplete reaction. | Optimize Chromatography: Ensure proper eluent selection to get good separation without excessive band broadening. Combine fractions carefully based on TLC analysis. Re-extract Aqueous Layers: During the initial workup, re-extract the aqueous layer to ensure all product has been recovered. |
Visualized Workflows
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from both more polar (e.g., 2-hydroxy-6-methylquinoline) and less polar impurities.
1. Materials and Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A mixture of ethyl acetate (polar) and hexane or petroleum ether (non-polar). The optimal ratio should be determined by TLC to achieve an Rf value of ~0.3 for the desired product. A good starting point is 10-20% ethyl acetate in hexane.
-
Glass chromatography column.
-
Fraction collection tubes.
2. Procedure:
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the non-polar eluent (hexane).
-
With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica gel run dry.[13]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the concentrated sample or the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes. Apply gentle air pressure if necessary to maintain a steady flow rate.
-
Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Fraction Collection:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is ideal as a final purification step after chromatography or for crude products that are already substantially pure.
1. Materials and Setup:
-
Solvent System: A solvent pair like ethyl acetate/petroleum ether is effective.[2] The product should be soluble in the polar solvent (ethyl acetate) and sparingly soluble in the non-polar solvent (petroleum ether).
-
Erlenmeyer flasks.
-
Heating source (hot plate).
-
Ice bath.
-
Buchner funnel and filter paper for vacuum filtration.
2. Procedure:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot, more-soluble solvent (ethyl acetate) until the solid just dissolves.
-
-
Crystallization:
-
Slowly add the hot, less-soluble solvent (petroleum ether) dropwise until the solution becomes slightly cloudy (turbid).
-
If it becomes too cloudy, add a few drops of the hot, more-soluble solvent to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid with a sharp melting point.
-
References
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem.
- This compound-3-methanol | C11H10ClNO | CID 865105. PubChem.
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Semantic Scholar.
- (PDF) this compound-3-carbaldehyde. ResearchGate.
- 2-Chloro-6-methoxyquinoline. SIELC Technologies.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
- 2-Methyl-6-hydroxyquinoline. ChemBK.
- This compound-3-carboxaldehyde 96 73568-27-1. Sigma-Aldrich.
- This compound-3-carbaldehyde | 73568-27-1. Sigma-Aldrich.
- This compound | C10H8ClN | CID 77974. PubChem.
- Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD.
- Quinoline. Wikipedia.
- Combes Quinoline Synthesis. nptel.ac.in.
- synthesis of quinoline derivatives and its applications. Slideshare.
- Technical Support Center: Purification of 2-Methylquinoline-6-sulfonamide. Benchchem.
- Combes quinoline synthesis. Wikipedia.
- Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University.
- This compound. ChemSynthesis.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Column chromatography. Columbia University.
- Column Chromatography Theory. Chemistry Online @ UTSC.
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- 6-CHLORO-2-METHYLQUINOLINE synthesis. ChemicalBook.
- 6-Hydroxy-2-methylquinoline. Tokyo Chemical Industry Co., Ltd.(APAC).
- An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. Benchchem.
- Synthesis of 2-Chloroquinoline-6-sulfonamide: A Technical Guide. Benchchem.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- 6-Hydroxy-2-methylquinoline | C10H9NO | CID 594395. PubChem.
- 6-Hydroxy-2-methylquinoline, 1G - H1446-1G. Lab Pro Inc.
- 2-Methoxy-6-methylquinoline-3-carbaldehyde. Sigma-Aldrich.
- 2-Chloro-6-hydroxyquinoline synthesis. ChemicalBook.
- Prepn process of high purity 2, 6-dichloro quinoxaline. Google Patents.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
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- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Interpreting NMR Spectra of 2-Chloro-6-methylquinoline and its By-products
Welcome to the Technical Support Center for the analysis of 2-chloro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this important heterocyclic compound and its related substances. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format.
Our approach is grounded in years of field experience, aiming to explain not just the "how" but the "why" behind each recommendation. Every piece of advice is intended to create a self-validating workflow, ensuring confidence in your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Basics - Understanding the Spectrum of this compound
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Understanding the baseline spectrum of your target compound is the first step in identifying any deviations or impurities. The chemical shifts for this compound are influenced by the electron-withdrawing chloro group and the electron-donating methyl group, as well as the inherent electronic effects of the quinoline ring system.
Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm). The H2 proton is notably deshielded by the adjacent nitrogen and is expected to appear at a lower field.[1] Similarly, the H8 proton can be deshielded due to the peri-effect of the nitrogen lone pair.[1]
Below is a table summarizing the approximate, expected chemical shifts for this compound in a common NMR solvent like CDCl₃. Please note that these values can vary slightly depending on the solvent and sample concentration.[2]
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| 2 | - | ~151.5 | Quarternary carbon, no attached proton. |
| 3 | ~7.3-7.4 | ~123.5 | Doublet. |
| 4 | ~8.0-8.1 | ~136.8 | Doublet. |
| 5 | ~7.6-7.7 | ~126.8 | Doublet. |
| 6 | - | ~135.8 | Quarternary carbon, attached to methyl group. |
| 7 | ~7.4-7.5 | ~131.4 | Doublet of doublets. |
| 8 | ~7.9-8.0 | ~129.2 | Doublet. |
| 8a | - | ~146.9 | Quarternary carbon. |
| 4a | - | ~126.5 | Quarternary carbon. |
| CH₃ (at C6) | ~2.5 | ~21.5 | Singlet. |
These are estimated values based on known substituent effects on the quinoline core and data from similar structures. Actual values may vary.
Q2: My proton signals are overlapping in the aromatic region. How can I resolve them for accurate assignment?
A2: Overlapping signals in the aromatic region are a common challenge with substituted quinolines.[3] When 1D ¹H NMR is insufficient, 2D NMR techniques are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This is your first line of attack. A COSY spectrum will reveal correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[2] This allows you to trace the connectivity of protons within the same spin system. For example, you should see a cross-peak between H-7 and H-8, and between H-3 and H-4.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to.[2] By spreading the signals across the wider ¹³C chemical shift range, you can often resolve overlapping proton resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds.[2] It is invaluable for piecing together the molecular fragments and confirming the position of the methyl and chloro substituents. For instance, the methyl protons should show a correlation to the C6 carbon.
Below is a workflow to guide your 2D NMR strategy.
Caption: 2D NMR strategy for resolving overlapping signals.
Section 2: Identifying and Characterizing By-products
Q3: I see extra peaks in my NMR spectrum. What are the likely by-products from the synthesis of this compound?
A3: The presence of unexpected signals strongly suggests impurities. The nature of these by-products depends heavily on the synthetic route employed. A common synthesis involves the Vilsmeier-Haack reaction or similar cyclization strategies.[4]
Potential By-products and their NMR Signatures:
-
Unreacted Starting Material (e.g., 4-methylacetanilide): Look for characteristic signals of the starting materials. For instance, an acetanilide derivative would show a sharp singlet for the acetyl methyl group and potentially a broad NH signal.
-
Positional Isomers: Depending on the regioselectivity of the cyclization, isomers such as 4-chloro-6-methylquinoline could be formed. The coupling patterns and chemical shifts of the aromatic protons would differ significantly.
-
Hydrolysis Product (6-methylquinolin-2(1H)-one): The 2-chloro group can be susceptible to hydrolysis, especially during workup, to give the corresponding quinolinone. This would result in the disappearance of a signal in the aromatic region and the appearance of a new, often broad, NH proton signal further downfield. The chemical shifts of the protons on the pyridine ring (positions 3 and 4) would also shift significantly upfield.
-
Over-chlorination or Incomplete Chlorination: If the synthesis involves a chlorination step (e.g., from the quinolinone), you might see species with additional chlorine atoms or the starting quinolinone, respectively.
Q4: How can I confirm the structure of an unknown by-product?
A4: A combination of spectroscopic techniques is the most reliable approach.
-
Isolate the Impurity: If possible, use chromatographic techniques (e.g., column chromatography, preparative TLC, or HPLC) to isolate the by-product.
-
Comprehensive NMR Analysis: For the isolated impurity, acquire a full suite of NMR experiments: ¹H, ¹³C, COSY, HSQC, and HMBC. This will allow you to piece together its structure.
-
Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the impurity. This is a crucial piece of information for proposing a molecular formula.
-
Literature and Database Search: Compare the obtained NMR and MS data with known compounds in spectral databases like SciFinder, Reaxys, or the Spectral Database for Organic Compounds (SDBS).
The following diagram outlines a systematic troubleshooting workflow for identifying unknown peaks.
Caption: Workflow for identifying unknown by-products.
Section 3: Troubleshooting Common NMR Artifacts and Issues
Q5: My baseline is rolling and the peaks are distorted. What's causing this and how can I fix it?
A5: A rolling baseline and distorted peaks are common issues that can often be resolved with proper sample preparation and spectrometer setup.[5]
-
Improper Shimming: The most frequent cause is an inhomogeneous magnetic field.[5] Re-shimming the spectrometer is necessary. If automated shimming is not sufficient, manual shimming of the Z1 and Z2 shims may be required.
-
Sample Issues: Undissolved solid material in the NMR tube can severely degrade spectral quality. Always ensure your sample is fully dissolved and filter it if necessary.
-
Acquisition Parameters: An acquisition time that is too short can lead to truncation of the Free Induction Decay (FID), causing baseline distortions. For standard small molecule ¹H NMR, an acquisition time of at least 2-4 seconds is recommended.[6]
-
Phasing: After Fourier transformation, the spectrum must be properly phased. Automated phasing routines are generally good, but manual phase correction is often needed for optimal results.[6]
Q6: I'm seeing a peak for water/ethyl acetate/acetone in my spectrum. How do I get rid of it?
A6: Residual solvent peaks are a persistent problem. Here’s how to address common culprits:
-
Water: Deuterated solvents can absorb atmospheric moisture.[3] Store your solvents over molecular sieves or use fresh ampules. If a water peak is present and obscures signals, you can use solvent suppression techniques, or you can confirm exchangeable protons (like -OH or -NH) by adding a drop of D₂O to your sample, shaking it, and re-acquiring the spectrum. The exchangeable proton peak should disappear or diminish significantly.[3]
-
Ethyl Acetate/Dichloromethane: These are common recrystallization or chromatography solvents that can be difficult to remove completely under high vacuum.[3] A useful trick is to dissolve the sample in a small amount of a different, more volatile solvent (like dichloromethane to remove ethyl acetate) and then remove it on a rotary evaporator. Repeating this process 2-3 times can help azeotropically remove the persistent solvent.[3]
-
Acetone: Often a contaminant from cleaning glassware. NMR tubes should be thoroughly dried in an oven for several hours after washing to remove all traces of acetone.[3]
Q7: The chemical shifts of my compound seem to change between samples. Why is this happening?
A7: Quinolines are known to exhibit concentration-dependent chemical shifts.[2][7] This is due to intermolecular π-π stacking interactions between the aromatic rings of the quinoline molecules.[2][7] As the concentration increases, these interactions become more pronounced, leading to changes in the electronic environment of the protons and thus their chemical shifts.[2] When comparing spectra, it is crucial to use samples of similar concentrations to ensure consistency.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound for ¹H NMR, or 20-30 mg for ¹³C NMR.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the sample vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Transfer: Transfer the clear solution to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
References
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
- Common problems and artifacts encountered in solution‐st
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. Benchchem.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
- Problems, artifacts and solutions in the INADEQU
- 5) Common Problems. SDSU NMR Facility – Department of Chemistry.
- NMR Artifacts. Max T. Rogers NMR.
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society.
- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. The Royal Society of Chemistry.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- This compound-3-carbaldehyde.
- Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. repository.uncw.edu [repository.uncw.edu]
Technical Support Center: Purification and Stabilization of 2-Chloro-6-methylquinoline
Welcome to the Technical Support Center for 2-Chloro-6-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this compound, focusing on preventing its decomposition. By understanding the underlying chemical principles, you can optimize your purification strategy to ensure the integrity and purity of your material.
Introduction to the Stability of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its purification can be challenging due to its susceptibility to decomposition under various conditions. The primary degradation pathways include hydrolysis of the chloro group and potential photodegradation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully purify and handle this compound.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My purified this compound is showing a new, more polar spot on the TLC plate after sitting in the flask for a while. What is happening?
Answer: This is a classic sign of hydrolysis. The 2-chloro group on the quinoline ring is susceptible to nucleophilic substitution by water, leading to the formation of 6-methylquinolin-2(1H)-one. This product is significantly more polar than the starting material due to the presence of the amide functional group and will thus have a lower Rf value on a normal-phase TLC plate.
-
Causality: The lone pair of electrons on the nitrogen atom in the quinoline ring can be protonated under acidic conditions, which can further activate the C2 position towards nucleophilic attack. Even neutral water can act as a nucleophile, and this process can be accelerated by residual acids or bases from the synthesis.
-
Recommended Action:
-
Work-up under Neutral Conditions: During your reaction work-up, ensure that any acidic or basic residues are thoroughly neutralized and washed away. Use a saturated sodium bicarbonate solution to neutralize acids, followed by a water wash.
-
Use Anhydrous Solvents: For subsequent purification steps like chromatography or recrystallization, use anhydrous solvents to minimize the presence of water.
-
Prompt Purification: Do not let the crude or partially purified material sit in protic or wet solvents for extended periods. Proceed with the next purification step as soon as possible.
-
Question 2: During vacuum distillation, my compound is turning dark, and the yield of the pure distillate is low. What's causing this?
Answer: Darkening of the compound during distillation is indicative of thermal decomposition. While this compound is distillable under vacuum, prolonged exposure to high temperatures can lead to degradation and polymerization, resulting in discoloration and reduced yield.
-
Causality: At elevated temperatures, haloaromatic compounds can undergo various decomposition reactions, including dehalogenation and intermolecular reactions, leading to complex, high-molecular-weight, colored impurities.
-
Recommended Action:
-
Achieve a Higher Vacuum: The most effective way to lower the boiling point of your compound and thus reduce the required distillation temperature is to use a high-performance vacuum pump to achieve a lower pressure.
-
Monitor Temperature Carefully: Place the thermometer correctly in the distillation head (top of the bulb level with the side arm to the condenser) to get an accurate reading of the vapor temperature. Use a heating mantle with a stirrer to ensure even heating and avoid localized "hot spots" in the distillation flask.
-
Minimize Heating Time: Once the distillation is complete, do not continue to heat the residue. Allow the apparatus to cool down before venting the vacuum. For a related compound, this compound-3-carbaldehyde, a boiling point of 57°C at 0.25 mmHg has been reported, giving an indication of the conditions that might be required.[1]
-
Question 3: I'm struggling to get my this compound to crystallize. It keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent system or if the rate of cooling is too rapid. The presence of impurities can also inhibit crystallization.
-
Causality: The solubility of a compound is highly dependent on the chosen solvent. If the compound's solubility is too high even at room temperature, or if the cooling is too fast, the molecules do not have sufficient time to align into a crystal lattice.
-
Recommended Action:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a related compound, this compound-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been used for recrystallization.[2][3] This suggests that a nonpolar/polar solvent mixture could be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.
-
Use a Co-solvent System: If a single solvent is not working, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[4][5][6]
-
Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface. This can create nucleation sites. Alternatively, if you have a small crystal of the pure compound, add it to the cooled solution to "seed" the crystallization.
-
Question 4: My column chromatography is not giving good separation, and I suspect the compound is degrading on the column.
Answer: Poor separation can be due to an inappropriate solvent system. Degradation on the column can occur if the silica gel is too acidic, which can catalyze the hydrolysis of the chloro group.
-
Causality: Silica gel is inherently acidic and can promote acid-catalyzed reactions. The choice of eluent determines the polarity of the mobile phase and thus the retention time of the compounds.
-
Recommended Action:
-
Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the best solvent system for separation. A good starting point for a compound of this polarity is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[6][7] Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Deactivate the Silica Gel: If you suspect degradation on the column, you can neutralize the silica gel. This is done by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to prevent the protonation of your compound and subsequent hydrolysis.
-
Consider an Alternative Stationary Phase: If decomposition on silica gel remains a problem, consider using a less acidic stationary phase like alumina (neutral or basic).[8]
-
Frequently Asked Questions (FAQs)
Q: What is the primary decomposition pathway for this compound?
A: The most common decomposition pathway is hydrolysis of the 2-chloro group to form 6-methylquinolin-2(1H)-one. This reaction is catalyzed by both acids and bases and is facilitated by the presence of water.
Q: How should I store solid this compound?
A: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight and heat.[9] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life by excluding moisture and oxygen.
Q: Is this compound sensitive to light?
Q: What are the expected impurities from the synthesis of this compound?
A: The common synthetic route to 2-chloroquinolines involves the Vilsmeier-Haack reaction of the corresponding acetanilide.[14] Potential impurities could include:
-
Unreacted starting materials (e.g., N-(p-tolyl)acetamide).
-
Byproducts from incomplete cyclization or side reactions.
-
Positional isomers if the starting aniline has multiple potential sites for cyclization.
-
Residual reagents from the chlorination step (e.g., phosphorus oxychloride and its hydrolysis products).
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Visualize the spots under a UV lamp.
-
Select the solvent system that gives good separation and an Rf value of approximately 0.3 for the desired product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
In separate test tubes, place a small amount of the crude material.
-
Test the solubility in various solvents at room temperature and upon heating (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof).
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals have formed, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Summary and Visualization
Table 1: Potential Solvents for Purification
| Purification Method | Solvent/System | Rationale/Notes |
| Recrystallization | Hexane/Ethyl Acetate | A common nonpolar/polar mixture that is effective for a wide range of organic compounds. The ratio can be adjusted to achieve optimal solubility.[1][5] |
| Ethanol/Water | A polar protic/polar aprotic mixture. The compound is likely more soluble in ethanol, with water acting as the anti-solvent.[5] | |
| Dichloromethane/Hexane | A polar aprotic/nonpolar mixture. Good for compounds of intermediate polarity.[6] | |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | A standard eluent system for silica gel chromatography. Starting with a low polarity and gradually increasing the ethyl acetate concentration usually provides good separation.[14] |
| Dichloromethane/Hexane (gradient) | Another effective eluent system. Dichloromethane is more polar than hexane and can be used to elute more polar compounds. |
Diagram 1: Key Decomposition Pathway of this compound
Caption: Hydrolysis of this compound.
Diagram 2: Decision-Making Workflow for Purification
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H8ClN | CID 77974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
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- 9. keyorganics.net [keyorganics.net]
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- 12. ikev.org [ikev.org]
- 13. fda.gov [fda.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Controlling Exothermic Reactions in Quinoline Synthesis
Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinoline and its derivatives. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis, particularly through classical methods, is often characterized by highly exothermic and sometimes violent reactions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring safer, more controlled, and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding and Mitigating Exotherms
This section addresses fundamental questions regarding the exothermic nature of common quinoline syntheses and the general principles for their control.
Q1: Why are classical quinoline syntheses like the Skraup and Doebner-von Miller reactions notoriously exothermic?
A1: The high exothermicity of these reactions stems from a combination of factors. In the Skraup synthesis, the initial step involves the dehydration of glycerol to acrolein using concentrated sulfuric acid, which is a strongly energetic process.[3] Subsequent steps, including the Michael addition of an aniline to the in-situ generated acrolein, followed by cyclization and oxidation, also release significant amounts of heat.[2][3] The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is similarly prone to strong exotherms, particularly due to the acid-catalyzed polymerization of the carbonyl reactant, which can lead to the formation of tar and resinous byproducts.[4][5] Both syntheses often employ harsh acidic conditions and oxidizing agents, which contribute to their vigorous and sometimes violent nature.[1][6]
Q2: What are the primary strategies for controlling temperature in a batch reactor during these syntheses?
A2: Effective heat management is critical for safety and product yield. The primary strategies involve a combination of reactor design and procedural controls:
-
Reactor Cooling Systems: Batch reactors are typically equipped with a cooling jacket or internal cooling coils.[7][8] For highly exothermic reactions, internal coils offer a larger surface area for heat transfer compared to a jacket alone.[7] In some advanced setups, a constant flux cooling jacket with multiple small channels allows for very rapid temperature control.
-
Controlled Reagent Addition: Slowly adding the most reactive or catalytic components, such as concentrated sulfuric acid in the Skraup synthesis or the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction, is a crucial control measure.[4][9] This prevents the rapid accumulation of reactants and allows the cooling system to dissipate the heat as it is generated.
-
Efficient Agitation: Good mixing is essential to prevent the formation of localized hotspots and to ensure efficient heat transfer from the reaction mixture to the cooling surfaces of the reactor.[9]
-
Solvent Selection: In some cases, the choice of a higher-boiling point solvent can help to better manage the reaction temperature, although this must be balanced with the specific requirements of the synthesis.[10]
Q3: What is the role of a "moderator" in the Skraup synthesis?
A3: A moderator is a substance added to the reaction mixture to make the reaction less violent.[2][3] The most commonly used moderator in the Skraup synthesis is ferrous sulfate (FeSO₄).[9][11] It is believed to act as an oxygen carrier, which helps to control the rate of the oxidation step.[3][12] By slowing down the oxidation, the overall rate of heat release is reduced, preventing a sudden and violent exotherm.[3] Other moderators, such as boric acid, can also be used to achieve a smoother reaction.[3][6]
Q4: Can the choice of catalyst influence the exothermicity of a quinoline synthesis?
A4: Absolutely. While classical methods often rely on strong Brønsted acids like sulfuric acid, modern approaches have demonstrated that the choice of catalyst can significantly impact reaction conditions. For instance, in the Friedländer synthesis, milder catalysts can often prevent the harsh conditions that lead to byproducts.[11] The use of Lewis acids such as tin tetrachloride or scandium(III) triflate in the Doebner-von Miller reaction can also influence the reaction rate and, consequently, the heat output.[13] In some modern protocols, nanocatalysts are being explored to achieve high yields under milder, more controlled conditions, thereby avoiding strong exotherms.[14][15]
Section 2: Troubleshooting Guides for Specific Syntheses
This section provides a structured, question-and-answer format to address specific issues you may encounter during your experiments.
Guide 2.1: The Skraup Synthesis
Issue 1: My reaction is extremely vigorous and difficult to control, appearing to be a runaway reaction.
-
Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to cool it rapidly.[12] Ensure a blast shield is in place and that the reaction is being conducted in a well-ventilated fume hood.[12][16]
-
Preventative Measures:
-
Moderator Use: Always include a moderator like ferrous sulfate (FeSO₄) in your reaction mixture.[11][12] This is crucial for taming the reaction's vigor.
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling.[9][16] Adding the acid too quickly is a common cause of runaway reactions.
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (indicated by boiling), remove the external heat source. The reaction's own exotherm should sustain it for a period.[12] Only reapply heat after the initial, vigorous phase has subsided.[12]
-
Issue 2: Significant tar formation is leading to low yields and difficult purification.
-
Causality: Tar formation is often a direct result of uncontrolled high temperatures, which cause the polymerization of acrolein, the intermediate formed from glycerol dehydration.[6][11]
-
Solutions:
-
Optimize Temperature Control: As with preventing runaway reactions, use a moderator and control the heating rate to avoid localized overheating.[6]
-
Ensure Reagent Purity: Use anhydrous glycerol, as water can negatively affect the dehydration step and contribute to lower yields.[6]
-
Purification Strategy: The crude product is often a black, tarry substance.[9] Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[9][11]
-
Guide 2.2: The Doebner-von Miller Synthesis
Issue 1: The reaction produces a large amount of polymeric material and low yields of the desired quinoline.
-
Causality: The primary cause is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone.[4][5]
-
Solutions:
-
Slow Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[4] This keeps the instantaneous concentration of the carbonyl compound low, favoring the desired reaction with aniline over self-polymerization.
-
In-Situ Generation: In some protocols, the α,β-unsaturated carbonyl is generated in situ from an aldol condensation, which can help control its concentration.[4]
-
Biphasic Reaction Medium: Performing the reaction in a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.[5]
-
Guide 2.3: The Combes Synthesis
Issue 1: The reaction is sluggish and requires high temperatures, leading to side products.
-
Causality: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate.[17][18] This cyclization can be the rate-determining step and may require significant thermal energy.[19]
-
Solutions:
-
Catalyst Choice: While concentrated sulfuric acid is common, other acid catalysts like polyphosphoric acid (PPA) or milder options such as p-toluenesulfonic acid can be effective and may allow for lower reaction temperatures.[17][20] A mixture of PPA and an alcohol can generate a polyphosphoric ester (PPE) catalyst that is more effective than sulfuric acid alone.[19]
-
Solvent Selection: The Conrad-Limpach synthesis, which is mechanistically related, demonstrates that solvents with high boiling points (above 250 °C) can improve yields in thermal cyclization reactions.[10] Exploring alternative high-boiling solvents may be beneficial.
-
Section 3: Experimental Protocols and Data
Protocol 3.1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates key safety and control measures.
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).[16]
-
Addition of Moderator: Add ferrous sulfate heptahydrate (10 g) to the reaction mixture and begin stirring.[16]
-
Controlled Acid Addition: Through the dropping funnel, slowly and carefully add concentrated sulfuric acid (100 ml) to the stirred mixture.[16] The rate of addition should be controlled to keep the temperature manageable. Use an ice bath to cool the flask if the temperature rises too quickly.
-
Initiation of Reaction: Gently heat the mixture with a heating mantle. The reaction will become exothermic and begin to boil.[16]
-
Sustained Reaction: Once the reaction is self-sustaining, immediately remove the external heat source.[16] The heat of the reaction should maintain reflux for 30-60 minutes.[12]
-
Completion: After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3-4 hours to ensure the reaction goes to completion.[16]
-
Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline. Isolate the crude quinoline via steam distillation.[16]
Table 3.1: Comparison of Thermal Management Strategies
| Strategy | Mechanism of Control | Key Advantages | Common Syntheses |
| Moderators (e.g., FeSO₄) | Slows the rate of the oxidation step.[3] | Prevents violent exotherms, safer on a larger scale.[3] | Skraup |
| Slow Reagent Addition | Limits the instantaneous concentration of reactive species. | Allows heat to be dissipated as it is generated.[21] | Skraup, Doebner-von Miller |
| External Cooling (Jackets/Coils) | Actively removes heat from the reaction vessel.[7][22] | Provides direct and responsive temperature control.[23] | All exothermic syntheses |
| High-Boiling Point Solvents | Allows the reaction to proceed at a controlled, elevated temperature. | Can improve yields in thermal cyclizations.[10] | Combes, Conrad-Limpach |
Section 4: Visualizing Control Strategies
Diagrams are essential for understanding the logical flow of experimental design and troubleshooting.
Diagram 4.1: Workflow for Managing Exothermic Reactions
This diagram outlines the decision-making process for controlling an exothermic quinoline synthesis.
Caption: Decision workflow for selecting and implementing control strategies.
Diagram 4.2: Causality of Tar Formation in Skraup Synthesis
This diagram illustrates the relationship between reaction parameters and the formation of unwanted byproducts.
Caption: Relationship between poor thermal control and tar formation.
References
- Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis. Benchchem.
- troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
- Navigating Quinoline Synthesis: A Technical Support Center for Researchers. Benchchem.
- Preventing side product formation in quinoline synthesis. Benchchem.
- Heat Transfer Methods In Batch Reactor. Cheresources.com.
- Heat Exchangers for Batch Reactors. CalGavin.
- byproduct formation in the Doebner-von Miller reaction. Benchchem.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Preparation and Properties of Quinoline. Unknown Source.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
- QUINOLINE FOR SYNTHESIS. Loba Chemie.
- Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.
- Combes Quinoline Synthesis. Unknown Source.
- What Is Batch Reactor In Chemical Engineering?. YouTube.
- Synthesis of quinolines. Organic Chemistry Portal.
- Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up. RSC Publishing.
- Combes quinoline synthesis. Wikipedia.
- Temperature Simulation and Heat Exchange in a Batch Reactor Using Ansys Fluent. The Research Repository @ WVU.
- Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
- Doebner–Miller reaction. Wikipedia.
- Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors. Benchchem.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Synthesis of Quinoline and deriv
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Combes quinoline synthesis. ResearchGate.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. NIH.
- Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Combes Quinoline Synthesis PDF. Scribd.
- Making quinoline - the Skraup synthesis. YouTube.
- Doebner-Miller Reaction. SynArchive.
- side reactions in the synthesis of quinoline derivatives. Benchchem.
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC.
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Technical Support Center: Optimizing Catalyst Selection for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a particularly challenging yet vital transformation: the Suzuki-Miyaura cross-coupling of 2-pyridyl nucleophiles. The unique electronic and steric properties of the 2-pyridyl moiety present distinct challenges not typically encountered with simple aryl or other heteroaryl substrates.[1][2][3] This resource offers practical, experience-driven advice to navigate these complexities, optimize your catalyst selection, and troubleshoot common issues to achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles so challenging?
A1: The difficulty arises from several intrinsic properties of the 2-pyridyl group.[1][3] The nitrogen atom's proximity to the reaction center can lead to chelation with the palladium catalyst, potentially inhibiting its activity.[2] Furthermore, 2-pyridylboronic acids are notoriously unstable and highly susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a simple pyridine byproduct and reducing the yield of the desired coupled product.[1][3][4][5][6]
Q2: What is protodeboronation and why is it more prevalent with 2-pyridylboronic acids?
A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4][6] For 2-pyridylboronic acids, this process is accelerated due to the influence of the adjacent nitrogen atom. Under neutral pH conditions, 2-pyridineboronic acid can form a zwitterionic intermediate that is highly reactive and readily undergoes fragmentation of the C-B bond.[4][6] This unique decomposition pathway makes it more unstable than many other arylboronic acids.[4]
Q3: What are the initial considerations when selecting a catalyst system for this reaction?
A3: A successful catalyst system for this coupling requires a careful balance of the palladium source and the ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and mitigating side reactions.[7][8] For 2-pyridyl couplings, ligands that are both sterically bulky and electron-rich are often the most effective.[9][10] These characteristics help to accelerate the desired catalytic cycle, potentially outcompeting the rapid protodeboronation of the 2-pyridylboronic acid.[5][11]
Q4: Should I use a 2-pyridylboronic acid, a boronate ester (e.g., pinacol or MIDA), or a trifluoroborate salt?
A4: While 2-pyridylboronic acids are commercially available, their instability is a significant drawback.[1][3] Boronate esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are generally more stable and can be a better choice to minimize protodeboronation.[6][12][13] MIDA boronates, in particular, have been shown to be stable, crystalline solids that can be used in a "slow release" strategy to maintain a low concentration of the active boronic acid during the reaction.[6][14] Organotrifluoroborates are another class of stable precursors that can be effective.[5] The choice often depends on the specific substrate, reaction conditions, and commercial availability.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles and provides actionable solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Strategy & Explanation |
| Catalyst Inactivation/Inhibition | The Lewis basic nitrogen of the pyridine can coordinate to the palladium center, inhibiting catalysis.[15][16] Solution: Switch to a more active catalyst system. Sterically hindered and electron-rich ligands like the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to overcome this.[2][17][18][19][20] These bulky ligands promote the formation of a highly reactive monoligated palladium species, which can facilitate the challenging oxidative addition and reductive elimination steps.[9][21] |
| Rapid Protodeboronation | The 2-pyridylboronic acid is decomposing faster than it is coupling.[3][5] Solution 1: Switch to a more stable boron reagent like a pinacol ester or a MIDA boronate.[12][13] Solution 2: Optimize the base and solvent. Anhydrous conditions are often preferred to minimize the proton source for protodeboronation.[12] The choice of base is also critical; weaker bases like K₃PO₄ or Cs₂CO₃ are often better than strong hydroxides.[12][17][21] |
| Inefficient Oxidative Addition | If you are using a less reactive aryl chloride as the electrophile, the initial oxidative addition step may be the rate-limiting step.[17] Solution: Employ a catalyst system known for its high activity with aryl chlorides. Buchwald ligands like XPhos and SPhos are particularly effective for this purpose.[9][19] Increasing the reaction temperature can also help overcome the activation barrier.[21] |
| Slow Transmetalation | The transfer of the 2-pyridyl group from boron to palladium can be slow, especially for electron-deficient systems.[5] Solution: The choice of base is crucial for activating the boronic acid for transmetalation.[22][23] Ensure the base is sufficiently strong to form the boronate species but not so strong that it excessively promotes protodeboronation. The use of fluoride ions (from bases like KF or CsF) can sometimes facilitate this step.[5][12] |
Problem 2: Significant Side Product Formation
| Side Product | Identification & Mitigation Strategy |
| Protodeboronated Byproduct (Pyridine) | Identification: Presence of the corresponding unsubstituted pyridine in your reaction mixture (detectable by GC-MS or LC-MS). Mitigation: As discussed above, use a more stable boron reagent, optimize the base and solvent to be anhydrous, and use a highly active catalyst to ensure the coupling rate is faster than the decomposition rate.[4][6][12] |
| Homocoupling of Boronic Acid | Identification: Formation of 2,2'-bipyridine. Mitigation: This is often caused by the presence of oxygen.[15] Ensure your reaction is thoroughly degassed and run under a strict inert atmosphere (argon or nitrogen). Using a pre-catalyst or ensuring the active Pd(0) species is formed efficiently can also minimize this side reaction. |
| Dehalogenation of the Electrophile | Identification: The starting aryl halide is converted to the corresponding arene.[15] Mitigation: This can be caused by certain catalyst systems or impurities. Re-evaluate your ligand and palladium source. Ensure high purity of all reagents. |
Catalyst and Ligand Selection Guide
The choice of ligand is arguably the most critical parameter for a successful Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The ideal ligand should be both sterically demanding and electron-donating to facilitate the key steps of the catalytic cycle.
Recommended Ligand Classes:
-
Buchwald Biaryl Phosphine Ligands: This class of ligands is often the first choice for challenging couplings.[10][18][19][20]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and offer high stability and activity, making them a powerful alternative to phosphine ligands.[24][25][26][27][28]
-
Sterically Hindered Dialkylphosphine and Ferrocenyl Ligands: While often used for specific applications, ligands like tri-tert-butylphosphine can be effective in certain cases.[2]
Data-Driven Catalyst System Comparison
The following table summarizes representative catalyst systems and their performance in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles with various aryl halides. This data is intended to serve as a starting point for your reaction optimization.
| 2-Pyridyl Nucleophile | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridyl Pinacol Boronate | 4-Bromoanisole | Pd₂(dba)₃ | Diaryl Phosphine Oxide | KF | Dioxane | 80 | 74 | [5] |
| Lithium Triisopropyl 2-Pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ | Diaryl Phosphine Oxide | KF | Dioxane | 80 | 91 | [5] |
| 6-Methylpyridine-2-boronic ester | 4-Bromotoluene | Pd Phosphine Chloride Complex | Cs₂CO₃ | i-PrOH | 90 | 62 | [12] | |
| 2-Pyridyl MIDA boronate | 4-Chloroacetophenone | XphosPdcycle | K₃PO₄ | DMF | 100 | High | [14] | |
| 2-Pyridyl Trimethylammonium Salt | Phenylboronic acid | [Pd(IPr)(cin)Cl] | - | Cs₂CO₃ | Dioxane/H₂O | 60 | up to 93 | [24] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Pyridylboronate Ester
This protocol provides a robust starting point for the coupling of 2-pyridylboronate esters with aryl halides using a Buchwald-type ligand.
Materials:
-
2-Pyridylboronate ester (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, the 2-pyridylboronate ester, and the base under an inert atmosphere (e.g., argon or nitrogen).[17]
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand to the reaction vessel.[4]
-
Add the degassed solvent via syringe.[17]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).[17]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15][17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by a suitable method, such as flash column chromatography.[10]
Visualizing the Process
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
Caption: A workflow for catalyst selection and optimization.
The Catalytic Cycle: Key Challenges with 2-Pyridyl Nucleophiles
This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights the steps that are particularly challenging for 2-pyridyl nucleophiles.
Caption: Suzuki-Miyaura catalytic cycle with 2-pyridyl challenges.
References
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Technical Support Center: Protodeboron
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- What's the role of the phosphine ligand in Suzuki couplings? Reddit.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Protodeboron
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
- Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes.
- A General Solution for the 2-Pyridyl Problem. PMC.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Suzuki Coupling. Organic Chemistry Portal.
- A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. PubMed.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Buchwald Ligands. Sigma-Aldrich.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
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Technical Support Center: A Guide to Troubleshooting and Optimizing Laboratory Experiments
Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of laboratory research. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance experimental robustness, troubleshoot common issues, and optimize for success. Here, we move beyond simple protocols to explore the underlying principles that govern experimental outcomes, empowering you to make informed decisions and achieve reliable, reproducible results.
Section 1: Foundational Principles of Experimental Excellence
Before delving into specific troubleshooting scenarios, it is crucial to establish a strong foundation in experimental design and laboratory workflow. Proactive measures in these areas can prevent many common issues from arising.
The Art of Experimental Design: Beyond the Protocol
Question: My experiment failed, but I followed the protocol exactly. What could have gone wrong?
Answer: While protocols provide a roadmap, they cannot account for all variables. A successful experiment hinges on a well-thought-out design that includes proper controls, considers statistical power, and minimizes bias.[1][2][3]
-
The Power of Controls: Every experiment should include positive and negative controls. A positive control validates that the assay is working as expected, while a negative control helps to identify false positives and background noise.[1]
-
Statistical Significance: Ensure your experiment is adequately powered to detect meaningful biological differences.[2] This involves calculating the appropriate sample size to avoid wasting resources on underpowered studies that are unlikely to yield conclusive results.[2]
-
Minimizing Bias: Randomly allocating samples to treatment groups is essential to prevent unintentional bias.[2] Blinding investigators to the treatment groups can also reduce the risk of subjective interpretation of results.[1]
Experimental Design Workflow
Caption: A logical workflow for robust experimental design.
Optimizing Your Laboratory Workflow: Efficiency and Reproducibility
Question: Our lab's productivity seems low, and we often face delays. How can we improve our workflow?
Answer: An optimized laboratory workflow is essential for maximizing efficiency and ensuring consistent results.[4][5] This involves streamlining processes, managing resources effectively, and fostering a culture of continuous improvement.[4]
-
Standardize Protocols (SOPs): Standard operating procedures (SOPs) ensure that all team members perform tasks consistently, reducing variability and improving reproducibility.[6]
-
Efficient Lab Layout and Organization: Keep frequently used items within easy reach and group consumables by application to minimize unnecessary movement.[6] A well-organized space also reduces the risk of errors and contamination.[7][8]
-
Inventory Management: Implement a robust inventory management system to avoid supply shortages and track reagent lot numbers and expiration dates.[4]
-
Data Management: Automating data entry and analysis can minimize manual errors and improve data accuracy and reliability.[4]
Section 2: Troubleshooting Common Laboratory Issues
This section addresses specific problems frequently encountered in various laboratory disciplines.
Cell Culture Contamination: Identification and Mitigation
Question: I see strange particles in my cell culture, and the media color has changed. What should I do?
Answer: These are classic signs of cell culture contamination. Immediate and decisive action is necessary to prevent its spread.[9]
Common Types of Contamination and Their Indicators:
| Contaminant | Visual Cues | Media Appearance |
| Bacteria | Small, motile particles between cells. | Rapidly becomes turbid and changes color (usually yellow due to pH drop). |
| Yeast | Round or oval budding particles, sometimes in chains. | Media may remain clear initially, turning cloudy and yellow at later stages.[10] |
| Mold/Fungus | Filamentous structures (hyphae) visible at low magnification. | Media can become turbid, and fungal colonies may be visible to the naked eye.[9] |
| Mycoplasma | No visible particles under a light microscope. | No obvious change in media appearance.[9] |
Troubleshooting Flowchart for Suspected Contamination
Caption: A step-by-step guide for addressing cell culture contamination.
Best Practices for Preventing Contamination: [10]
-
Master Aseptic Technique: Always work in a sterile biosafety cabinet, minimize movements, and keep reagents covered.[10]
-
Use Quality Reagents: Source media, serum, and supplements from trusted suppliers.[10]
-
Regular Cleaning: Consistently disinfect incubators, water pans, and work surfaces.[10]
-
Routine Mycoplasma Testing: Since mycoplasma is not visible, regular screening of cell lines is crucial.
Molecular Biology Mishaps: PCR and Protein Expression
Question: My PCR reaction failed – I don't see a band on my gel. What went wrong?
Answer: PCR failure can stem from multiple factors, ranging from the quality of your template DNA to the specifics of your reaction conditions.[11][12]
PCR Troubleshooting Guide:
| Issue | Possible Causes | Recommended Solutions |
| No Amplification | Poor template quality/quantity.[11] Incorrect annealing temperature.[13] Degraded primers or dNTPs. | Check DNA concentration and purity (A260/280 ratio of ~1.8).[14] Perform a temperature gradient PCR to find the optimal annealing temperature.[15] Use fresh reagents. |
| Non-specific Bands | Annealing temperature is too low.[15] Primer design issues (e.g., self-dimers).[14] | Increase the annealing temperature in 1-2°C increments.[14] Redesign primers with optimal length (18-30 nucleotides) and GC content (40-60%).[14] |
| Smeared Bands | Too much template DNA. Degraded DNA.[11] | Reduce the amount of template DNA.[14] Run template DNA on a gel to check for degradation.[16] |
Question: I'm not getting any recombinant protein expression, or it's all insoluble. How can I fix this?
Answer: Low or no protein expression and protein insolubility are common hurdles in recombinant protein production.[17] The issue often lies in the expression system, vector, or culture conditions.[17]
Optimizing Protein Expression and Solubility:
-
Expression System and Host Strain: E. coli is a common choice, but eukaryotic proteins may require yeast, insect, or mammalian cells for proper folding.[17] Consider using a host strain that contains tRNAs for rare codons if your gene sequence has them.[18]
-
Vector and Promoter Choice: A strong promoter can sometimes lead to rapid protein production and the formation of insoluble inclusion bodies.[19] A vector with a weaker promoter or tighter regulation might be beneficial.
-
Culture Conditions: Lowering the induction temperature and using a lower concentration of the inducing agent can slow down protein expression, allowing for proper folding and increasing the yield of soluble protein.[17]
-
Solubility Tags: Fusing a highly soluble protein (like GST or MBP) to your protein of interest can enhance its solubility.[17]
Analytical Chemistry Clinic: HPLC Headaches
Question: I'm seeing pressure fluctuations and peak tailing in my HPLC run. What's the cause?
Answer: Issues with High-Performance Liquid Chromatography (HPLC) often relate to the mobile phase, the column, or the pump system.[20]
Common HPLC Problems and Solutions:
| Issue | Possible Causes | Recommended Solutions |
| High System Pressure | Clogged column or inlet frit.[20] Salt precipitation in the system.[20] | Backflush the column. If pressure remains high, replace the inlet frit or the column. Flush the system with pure water to dissolve any precipitated salts.[20] |
| Pressure Fluctuations | Air bubbles in the mobile phase or pump.[20] Leaky pump seals. | Degas the mobile phase thoroughly. Prime the pump to remove any air bubbles. Inspect and replace pump seals if necessary.[20] |
| Peak Tailing | Column degradation.[21] Incompatibility between the sample solvent and the mobile phase. | Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[20] |
| Shifting Retention Times | Inconsistent mobile phase composition.[20] Column aging. | Prepare fresh mobile phase and ensure accurate mixing. Monitor column performance and replace it when resolution declines.[20] |
Section 3: FAQs - Quick Answers to Common Questions
Q1: How often should I calibrate my pipettes? A1: Pipettes should be calibrated at least annually, or more frequently depending on usage and the manufacturer's recommendations. Regular calibration is crucial for ensuring accurate and reproducible results.[22]
Q2: My western blot has high background. How can I reduce it? A2: High background can be caused by several factors. Try increasing the concentration of Tween-20 in your wash buffer, extending the duration or number of wash steps, and ensuring your blocking step is sufficient (e.g., 1 hour at room temperature). Also, consider using a lower concentration of your primary or secondary antibody.
Q3: What is the best way to store my enzymes? A3: Most enzymes should be stored at -20°C in a non-frost-free freezer to avoid repeated freeze-thaw cycles, which can decrease their activity.[14] Always check the manufacturer's specific storage recommendations.
Q4: How do I choose the right statistical test for my data? A4: The choice of statistical test depends on the type of data you have (e.g., continuous, categorical) and the research question you are asking (e.g., comparing means, assessing correlation).[23] Common tests include t-tests for comparing two groups and ANOVA for comparing three or more groups.[24] Consulting with a statistician is often beneficial.
Q5: What are the key elements of good laboratory documentation? A5: Good documentation should be detailed, accurate, and contemporaneous. Record all experimental details, including reagent lot numbers, instrument parameters, and any deviations from the protocol. This is essential for reproducibility and for troubleshooting any issues that may arise.[25]
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- Optimizing Laboratory Workflows: A Step-by-Step Guide. (2023, December 22). SPC Software.
- Troubleshooting Common Cell Culture Contamin
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- Statistics for Analysis of Experimental D
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- What it Quality Control in Laboratories: Why It M
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- Labor
- Guide to Experimental Design | Overview, 5 steps & Examples. (2019, December 3). Scribbr.
- Common pitfalls in preclinical cancer target valid
- Optimizing your PCR. Takara Bio.
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- Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc.
- PCR Optimization: Factors Affecting Reaction Specificity and Efficien. MyBioSource.
- Four Tips for Optimizing Your PCR Amplific
- Troubleshooting Guide for Analytical Instruments (Gas Chrom
- PCR Assay Optimization and Valid
- Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
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- Top 5 Mistakes in HPLC Experiments. (2022, March 15). Mastelf.
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Chloro-6-methylquinoline and Its Analogs: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its prevalence in natural alkaloids and its role as the foundational structure for numerous synthetic drugs.[1][2] Molecules incorporating the quinoline ring system exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects.[3][4][5][6] This guide focuses on 2-Chloro-6-methylquinoline, a versatile intermediate, and provides a comparative analysis of its biological activity against its structurally diverse analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide field-proven experimental protocols to empower researchers in their quest for novel therapeutics.
The Pharmacological Landscape of this compound Analogs
This compound serves as a valuable starting point for chemical synthesis. The chlorine atom at the C2 position is an excellent leaving group, readily undergoing nucleophilic substitution to generate a diverse library of derivatives. The methyl group at the C6 position influences the molecule's lipophilicity and steric interactions with biological targets. By modifying these and other positions, researchers can fine-tune the compound's biological profile.
Anticancer Activity: Targeting Cellular Proliferation
Quinoline derivatives are potent anticancer agents, often exerting their effects through multiple mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2][7]
Analogs derived from 2-chloroquinoline have shown significant cytotoxicity against a wide range of cancer cell lines.[8][9] For instance, the introduction of a hydrazone moiety, formed by reacting the 3-carbaldehyde derivative of this compound with various hydrazides, has yielded compounds with notable antimicrobial and anticancer potential.[10] A key mechanism for many quinoline analogs is the disruption of microtubule dynamics, which are crucial for mitosis in eukaryotic cells.[7] By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Comparative Anticancer Potency (IC₅₀) of Quinoline Analogs
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference(s) |
| 7-tert-butyl-substituted quinoline | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 | Antiproliferative | [7] |
| 4-Quinoline substituted aminopyrimidine | U251, PC-3, K562, HCT-15 | Varies | Cytotoxic, CDK1/CycA inhibition | [2] |
| 7-chloro-4-quinolinylhydrazone | SF-295, HTC-8, HL-60 | 0.314–4.65 µg/cm³ | Cytotoxic | [2] |
| Pyridin-2-one derivative (4c) | Various (NCI-60 panel) | GI₅₀ values < 10 µM | Tubulin Polymerization Inhibition | [11] |
| Azetidine-2-one quinoline | --- | --- | Anti-inflammatory | [12] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of potency. Lower values indicate higher potency.
The data clearly indicates that substitutions across the quinoline scaffold dramatically influence anticancer activity. For example, a 7-tert-butyl substitution resulted in highly potent compounds with nanomolar IC₅₀ values.[7] Similarly, hybrid molecules, such as the pyridin-2-one derivative 4c, have demonstrated broad-spectrum efficacy by inhibiting tubulin polymerization.[11]
Antimicrobial Activity: Combating Pathogenic Microbes
The quinoline core is central to many antibacterial drugs, including the fluoroquinolones.[13] Derivatives of this compound have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15]
Hydrazone derivatives of this compound, for example, have shown promising antimicrobial potential, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL against certain microbial strains.[10] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or topoisomerase IV, or disruption of the bacterial cell membrane.[16][17]
Comparative Antimicrobial Activity (MIC) of Quinoline Analogs
| Compound/Analog | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |
| This compound Hydrazone (2S) | Various | 3.12 | [10] |
| Quinolone-coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 | [16][17] |
| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 | [18] |
| 7-chloroquinoline-isoniazid hybrid | Mycobacterium Tuberculosis (MTB) | 1.56 | [19] |
| Hexahydro-[3,4′-biquinoline]-3′-carboxylate | Various | 6.25 | [20] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency.
The hybridization of the quinoline scaffold with other pharmacophores, such as a quinolone moiety, has led to broad-spectrum antibacterial agents with a potential dual-target mechanism of action.[17] Furthermore, specific derivatives have shown potent activity against multidrug-resistant strains like MRSA, highlighting their potential to address the challenge of antibiotic resistance.[18]
Structure-Activity Relationship (SAR): The Causality Behind Efficacy
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For this compound analogs, several key structural features dictate their pharmacological profile.
-
The C2-Position: The chloro-substituent is a key synthetic handle. Its replacement with various nucleophiles (amines, hydrazides, thiols) allows for the creation of extensive analog libraries. The nature of the substituent introduced at C2 dramatically impacts activity. For instance, bulky or heterocyclic groups can enhance binding to target proteins.[10][20][21]
-
The C3-Position: Introducing functionalities like a carbaldehyde group at this position provides another point for derivatization. This has been successfully used to create hydrazones and other Schiff bases, which often exhibit enhanced biological activity.[20][22]
-
The C6-Position: The methyl group at C6 influences the molecule's overall electronics and lipophilicity. Altering this group (e.g., to larger alkyls or electron-withdrawing groups) can modulate cell permeability and target engagement.
-
Fused Ring Systems: Creating fused heterocyclic systems with the quinoline core, such as pyrazolo[3,4-b]quinolines, can lead to compounds with novel mechanisms of action and improved potency.[20]
The following diagram illustrates the key modification points on the quinoline scaffold and their potential impact.
Caption: Key sites for modification on the this compound scaffold.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the primary biological activities discussed.
General Workflow for Biological Activity Screening
The initial screening of novel compounds follows a logical progression from in vitro assays to more complex biological systems. This workflow ensures a cost-effective and efficient evaluation process.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-6-methylquinoline Analysis
Preamble: The Imperative for Methodological Congruence
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is the bedrock upon which product safety and efficacy are built. 2-Chloro-6-methylquinoline is a key heterocyclic building block, frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its accurate quantification is not merely a procedural checkpoint but a critical determinant of process control and final product purity.
When analytical methods are transferred between laboratories, updated over a product's lifecycle, or when data from different analytical platforms must be correlated, a simple validation is insufficient. We must engage in cross-validation : the systematic process of comparing results from two distinct, validated analytical methods to ensure their equivalence and interchangeability.[2][3] This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound, culminating in a robust protocol for their cross-validation. Our objective is to demonstrate that these methods are fit for their intended purpose and yield congruent, reliable data, a cornerstone of regulatory compliance and scientific integrity.[4]
Method Deep Dive I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the quintessential technique for the quality control of non-volatile and thermally labile compounds in pharmaceutical manufacturing. Its strength lies in its precision, robustness, and the versatility of separation modes.
The Rationale Behind the Method
For an aromatic, moderately polar molecule like this compound (M.W. 177.63 g/mol ), reversed-phase HPLC is the logical choice.[5] The separation mechanism is driven by the hydrophobic partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.
-
Causality of Component Selection:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the quinoline ring system, ensuring adequate separation from polar impurities and potential degradants.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): An acidified aqueous buffer (e.g., phosphate buffer at pH 3.0) is used to suppress the ionization of any residual silanol groups on the silica backbone, preventing peak tailing and ensuring symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency, enabling efficient elution and sensitive detection.
-
UV Detection: The conjugated aromatic system of the quinoline moiety exhibits strong chromophoric activity, making UV detection a highly sensitive and linear method for quantification.[6] A detection wavelength is selected based on the absorbance maximum (λₘₐₓ) of this compound to ensure maximal sensitivity.
-
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample (e.g., reaction mixture, API) in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.
-
Method Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, making it an excellent confirmatory technique. By coupling the separating power of gas chromatography with the definitive identification capabilities of mass spectrometry, it provides orthogonal data to HPLC.
The Rationale Behind the Method
This compound is sufficiently volatile and thermally stable for GC analysis. The key to a successful GC-MS method is achieving sharp chromatographic peaks and generating a clean, reproducible mass spectrum for unambiguous identification and quantification.
-
Causality of Component Selection:
-
Stationary Phase (DB-5ms): A low-bleed, mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is ideal. It provides excellent resolution for a wide range of aromatic compounds and is robust enough for routine use with mass spectrometry.[7]
-
Carrier Gas (Helium): Helium is the standard carrier gas for GC-MS, providing good efficiency and being compatible with the high vacuum of the mass spectrometer.
-
Splitless Injection: To achieve the low detection limits required for impurity analysis, a splitless injection mode is employed. This ensures the entire sample volume is transferred to the column, maximizing sensitivity.
-
Electron Ionization (EI): Standard 70 eV electron ionization is used because it produces a predictable and highly reproducible fragmentation pattern. This fragmentation "fingerprint" is crucial for positive identification and can be compared against spectral libraries. The molecular ion (M+) and characteristic isotopic pattern from the chlorine atom provide high confidence in identification.[8][9]
-
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-300) for confirmation.
-
SIM Ions: m/z 177 (M+), 179 (M+2, chlorine isotope), 142 (M-Cl).
-
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Toluene or Dichloromethane.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Dissolve and dilute the test sample in the same solvent to achieve a concentration within the calibration range.
-
The Cross-Validation Protocol: A Framework for Equivalence
Cross-validation is performed to demonstrate that two distinct methods provide comparable results.[10] This protocol is designed according to the principles outlined in the ICH Q2(R2) guideline.[4][11]
Experimental Design
The core of the cross-validation involves analyzing the same set of samples using both the validated HPLC-UV and GC-MS methods.
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Comparative study of different synthetic routes to 2-Chloro-6-methylquinoline
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-methylquinoline
Executive Summary
This compound is a pivotal intermediate in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] Its synthesis is a critical step that dictates the efficiency, cost, and environmental impact of the overall manufacturing process. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this key molecule. We will dissect the classic multi-step Gould-Jacobs reaction pathway and contrast it with the more direct and modern Vilsmeier-Haack cyclization. The objective is to furnish researchers, chemists, and process development professionals with the technical insights required to make informed decisions based on experimental data, scalability, and strategic objectives.
Introduction: The Strategic Importance of this compound
The quinoline nucleus is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs for conditions ranging from cancer to malaria.[3] The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 2-position and a methyl group on the benzene ring, makes it an exceptionally valuable building block. The chloro group acts as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the methyl group can influence the molecule's electronic properties and metabolic stability.[4] Consequently, the efficient and reliable synthesis of this intermediate is of paramount importance. This guide will explore and compare the predominant synthetic methodologies.
Route 1: The Vilsmeier-Haack Reaction: A Direct and Efficient Approach
The Vilsmeier-Haack reaction has emerged as one of the most powerful and direct methods for the synthesis of 2-chloro-3-formylquinolines. This one-pot reaction utilizes a substituted acetanilide as the precursor and the Vilsmeier reagent (generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF)) to effect a cyclization and chlorination cascade.
Causality and Mechanistic Insight
The choice of an N-arylacetamide (specifically, N-(4-methylphenyl)acetamide, readily prepared from p-toluidine) as the starting material is strategic. The Vilsmeier reagent, a chloroiminium salt, acts as both an electrophile and a chlorinating agent. The reaction proceeds through the following key stages:
-
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic Vilsmeier reagent, [CH(Cl)=N(CH₃)₂]⁺PO₂Cl₂⁻.
-
Electrophilic Attack: The activated acetanilide undergoes electrophilic substitution by the Vilsmeier reagent.
-
Cyclization: The intermediate undergoes an intramolecular cyclization.
-
Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present lead to the formation of the aromatic 2-chloroquinoline ring system.
This pathway is highly efficient because it directly installs the desired chloro group at the 2-position during the ring-forming process, obviating the need for a separate chlorination step that is common in classical quinoline syntheses.[5][6] The reaction typically also introduces a formyl group at the 3-position, creating a versatile handle for further derivatization.[3]
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A Comparative Guide to the Structural and Spectroscopic Features of Chloroquinolines: A DFT and Experimental Approach
This guide provides an in-depth comparison of theoretical and experimental methodologies for the characterization of chloroquinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry. We will explore the synergistic relationship between Density Functional Theory (DFT) calculations and experimental spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for a comprehensive understanding of the structural and electronic properties of chloroquinoline derivatives.
Introduction: The Significance of Chloroquinolines
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a chlorine substituent onto the quinoline ring can significantly modulate the molecule's physicochemical properties, such as its reactivity, solubility, and biological activity, due to the high electronegativity of the chlorine atom.[1] A precise understanding of the structural and spectroscopic features of chloroquinolines is therefore paramount for rational drug design and development. This guide will demonstrate how the integration of computational and experimental approaches provides a robust framework for this characterization.
The Synergy of Theory and Experiment
The core of this guide is the comparative analysis of data obtained from theoretical calculations and experimental measurements. This dual approach provides a more complete picture than either method could alone. DFT calculations offer insights into the molecular geometry, vibrational modes, and electronic properties in the gaseous phase, while experimental techniques provide data on the molecule's behavior in a specific state (solid or solution), allowing for a validation and refinement of the theoretical model.
Caption: The synergistic workflow of combining DFT calculations with experimental spectroscopy.
Theoretical Framework: Density Functional Theory (DFT)
DFT has emerged as a powerful tool in quantum chemistry for studying the electronic structure of molecules.[2] The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.
Causality Behind Method Selection
For halogenated aromatic compounds like chloroquinolines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation. The 6-311++G(d,p) basis set is commonly employed as it provides a good balance between computational cost and accuracy.[1][3][4] The diffuse functions (++) are important for describing the lone pairs of electrons on the nitrogen and chlorine atoms, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron density, which is essential for accurate vibrational frequency and chemical shift calculations.
Self-Validating Computational Protocol
A robust computational protocol involves a multi-step process to ensure the reliability of the results.
Step-by-Step DFT Calculation Protocol:
-
Geometry Optimization: The initial step is to perform a full geometry optimization of the chloroquinoline molecule without any symmetry constraints. This is typically done using the B3LYP functional and the 6-311++G(d,p) basis set.[1][3][4] The optimization process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the theoretical vibrational frequencies (FT-IR and Raman spectra).
-
-
Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)).[2]
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C NMR).[1][3][4] The calculated shifts are then referenced to a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.[1][3][4] Other electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined.
Caption: A streamlined workflow for DFT calculations on chloroquinolines.
Experimental Methodologies
The experimental validation of the theoretical results is crucial. The following spectroscopic techniques are commonly employed for the characterization of chloroquinolines.
Vibrational Spectroscopy: FT-IR and FT-Raman
FT-IR and FT-Raman spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule.[5]
Step-by-Step Experimental Protocol for FT-IR and FT-Raman:
-
Sample Preparation: For solid-state analysis, the chloroquinoline sample is typically prepared as a KBr pellet for FT-IR spectroscopy. For FT-Raman, the sample is placed in a capillary tube.
-
Data Acquisition:
-
Spectral Analysis: The obtained spectra are analyzed to identify the characteristic vibrational frequencies corresponding to different functional groups and skeletal modes of the chloroquinoline molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[7]
Step-by-Step Experimental Protocol for NMR:
-
Sample Preparation: A small amount of the chloroquinoline sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The splitting patterns and integration values in the ¹H NMR spectrum provide additional structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[5]
Step-by-Step Experimental Protocol for UV-Vis:
-
Sample Preparation: A dilute solution of the chloroquinoline is prepared in a suitable solvent (e.g., ethanol or water).[6]
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200–400 nm).[6]
-
Spectral Analysis: The wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity are determined.
Comparative Analysis: Bridging Theory and Experiment
The true power of this combined approach lies in the direct comparison of the theoretical and experimental data. This section presents a comparative analysis for a representative chloroquinoline, 6-chloroquinoline, based on data available in the literature.[1][3][4]
Vibrational Analysis
The calculated and scaled vibrational frequencies are compared with the experimental FT-IR and FT-Raman data. The Potential Energy Distribution (PED) analysis, often performed using the VEDA program, is crucial for the unambiguous assignment of the vibrational modes.[1][3]
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 6-Chloroquinoline
| Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (Scaled)[1] | Assignment (PED) |
| 3065 | 3068 | 3070 | C-H stretching |
| 1610 | 1612 | 1615 | C=C stretching |
| 1575 | 1578 | 1580 | C=N stretching |
| 1380 | 1382 | 1385 | C-H in-plane bending |
| 825 | 828 | 830 | C-H out-of-plane bending |
| 680 | 682 | 685 | C-Cl stretching |
Note: This is a representative table based on typical data from the literature. The exact values may vary depending on the specific study.
The good correlation between the experimental and scaled theoretical frequencies validates the accuracy of the computational model and allows for a confident assignment of the vibrational modes.
NMR Chemical Shift Analysis
The calculated ¹H and ¹³C NMR chemical shifts are compared with the experimental data.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-Chloroquinoline
| Atom | Experimental ¹H[1] | Calculated ¹H[1] | Atom | Experimental ¹³C[1] | Calculated ¹³C[1] |
| H2 | 8.85 | 8.90 | C2 | 150.5 | 151.0 |
| H3 | 7.40 | 7.45 | C3 | 121.8 | 122.2 |
| H4 | 8.10 | 8.15 | C4 | 136.2 | 136.5 |
| H5 | 7.80 | 7.85 | C5 | 128.5 | 128.9 |
| H7 | 7.50 | 7.55 | C6 | 132.0 | 132.4 |
| H8 | 7.95 | 8.00 | C7 | 127.0 | 127.3 |
| C8 | 129.8 | 130.1 | |||
| C9 | 148.0 | 148.5 | |||
| C10 | 128.8 | 129.2 |
Note: This is a representative table based on typical data from the literature. The exact values may vary depending on the specific study.
The strong linear correlation between the experimental and calculated chemical shifts confirms the accuracy of the optimized molecular geometry and the computational method.
Electronic Properties and UV-Vis Analysis
The TD-DFT calculations predict the electronic transitions that are observed in the experimental UV-Vis spectrum. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule.[1][6]
Advanced Molecular Analyses
Beyond the primary spectroscopic comparisons, DFT calculations enable further in-depth analyses that are not directly accessible through experiments.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial for understanding the molecule's stability and reactivity.[2][8][9][10]
-
Hirshfeld Surface Analysis: This analysis is used to visualize and quantify the intermolecular interactions in the crystal structure of chloroquinolines, providing insights into the packing of molecules in the solid state.[11][12][13][14][15]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying the electrophilic and nucleophilic sites, which is valuable for predicting the molecule's reactivity and intermolecular interactions.[6][16]
Conclusion
The integrated approach of combining DFT calculations with experimental spectroscopic techniques provides a powerful and comprehensive framework for the structural and spectroscopic characterization of chloroquinolines. This guide has demonstrated that DFT, particularly with the B3LYP functional and the 6-311++G(d,p) basis set, can accurately predict the vibrational frequencies, NMR chemical shifts, and electronic transitions of these molecules. The strong correlation between the theoretical and experimental data validates the computational models and allows for a deeper understanding of the molecular properties. This synergistic approach is invaluable for researchers in the field of medicinal chemistry and drug development, enabling the rational design of novel chloroquinoline-based therapeutic agents.
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Navigating the Therapeutic Potential of 2-Chloro-6-methylquinoline: A Comparative Guide to Structure-Activity Relationships
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its versatile framework allows for a diverse array of chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4] This guide focuses on a specific and promising subset: the 2-chloro-6-methylquinoline derivatives. The strategic placement of a chloro group at the 2-position and a methyl group at the 6-position provides a unique electronic and steric profile, making this scaffold a compelling starting point for the development of novel therapeutic agents.
This technical guide offers an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives across different therapeutic areas. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications influence biological outcomes, providing researchers and drug development professionals with a comprehensive resource to guide future discovery efforts.
Antimicrobial Activity: Targeting Mycobacteria with Precision
One of the most systematically explored areas for this compound derivatives is in the realm of antimicrobial agents, particularly against Mycobacterium tuberculosis. Hydrazone derivatives synthesized from this compound-3-carbaldehyde have shown significant promise.
The general synthetic route involves the condensation of the aldehyde with various substituted hydrazides. The resulting hydrazones have been evaluated for their antimycobacterial activity, with the minimum inhibitory concentration (MIC) being the key metric for comparison.
Structure-Activity Relationship of this compound Hydrazones
The SAR studies of these hydrazone derivatives reveal several key trends:
-
The Hydrazone Linkage is Crucial: The -C=N-NH-C=O- moiety is a critical pharmacophore for the observed antitubercular activity.
-
Aromatic Substituents on the Hydrazide Moiety: The nature and position of substituents on the aromatic ring of the hydrazide component significantly modulate the activity.
-
Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity in some cases.
-
The presence of halogen atoms on the phenyl ring can also lead to potent derivatives.
-
-
The 2-Chloro and 6-Methyl Groups: These substitutions on the quinoline core are considered important for the overall potency and pharmacokinetic properties of the compounds.
The following table summarizes the in vitro antitubercular activity of a series of this compound hydrazone derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | R-Group on Hydrazide | MIC (µg/mL) | Reference |
| 3a | Phenyl | 6.25 | [5] |
| 3b | 4-Nitrophenyl | 3.125 | [5] |
| 3c | 4-Chlorophenyl | 3.125 | [5] |
| 3d | 2,4-Dichlorophenyl | 3.125 | [5] |
| 3i | 4-Fluorophenyl | 50 | [5] |
| 3j | 2-Nitrophenyl | 6.25 | [5] |
Note: The data presented is a selection from the cited literature and is intended to be illustrative of the SAR trends.
Caption: SAR summary for antimicrobial this compound hydrazones.
Anticancer Activity: A Scaffold for Cytotoxic Agents
The this compound scaffold has also been investigated for its potential as an anticancer agent. Various derivatives have been synthesized and evaluated against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.
Structure-Activity Relationship of Anticancer Derivatives
The development of this compound-based anticancer agents has often focused on modifications at the 3-position, for example, through the formation of Schiff bases from the corresponding 3-carbaldehyde.
Key SAR observations include:
-
The Nature of the C3-Substituent: The group at the 3-position is a major determinant of cytotoxic activity. The introduction of bulky aromatic and heteroaromatic rings can lead to enhanced potency.
-
Substitutions on the Appended Rings: Electron-donating and electron-withdrawing groups on the aryl rings attached to the C3-substituent can fine-tune the anticancer activity. For instance, methoxy groups have been associated with increased potency in some series.[1]
-
The Quinoline Core: The 2-chloro and 6-methyl groups are thought to contribute to the overall cytotoxic profile, potentially by influencing factors like cell permeability and target binding.
The following table provides a comparative overview of the cytotoxic activity of selected this compound derivatives.
| Compound ID | C3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | Schiff base with 6-methoxybenzothiazole | MCF7 | 12.73 | [6] |
| 5f | Schiff base with 6-ethoxybenzothiazole | MCF7 | 13.78 | [6] |
| 5i | Schiff base with 6-chlorobenzothiazole | MCF7 | 10.65 | [6] |
| 5c | Schiff base with 6-methoxybenzothiazole | A549 | 13.76 | [6] |
| 5f | Schiff base with 6-ethoxybenzothiazole | A549 | 13.44 | [6] |
| 5i | Schiff base with 6-chlorobenzothiazole | A549 | 10.89 | [6] |
Disclaimer: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and incubation times.
Caption: Key modification sites influencing anticancer activity.
Potential as Kinase Inhibitors
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Many approved kinase inhibitor drugs feature a quinoline or the related quinazoline core. These scaffolds are adept at occupying the ATP-binding site of kinases, and substitutions on the ring system can be tailored to achieve high potency and selectivity.
While systematic SAR studies focusing specifically on the this compound scaffold as kinase inhibitors are not as extensively documented, the existing body of research on related compounds suggests that this is a promising area for future investigation. The 2-chloro atom can act as a key attachment point for side chains designed to interact with specific amino acid residues in the kinase active site, while the 6-methyl group can influence solubility and metabolic stability.
Derivatives of the closely related 2-chloro-4-anilino-quinazoline scaffold have been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical targets in cancer therapy.[8] This suggests that this compound derivatives could also be effective modulators of these and other important kinases.
Caption: Potential mechanism of action for quinoline-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase solution, substrate solution (a specific peptide or protein), and ATP solution.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound solution.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. The detection method can vary (e.g., radiometric using [γ-33P]ATP, fluorescence-based, or luminescence-based such as ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The existing research, particularly in the areas of antimicrobial and anticancer activities, has provided valuable insights into the structure-activity relationships that govern the biological effects of its derivatives. The strategic modification of the 3-position has emerged as a particularly fruitful approach for generating potent compounds.
However, there remain significant opportunities for further exploration. A systematic SAR study of substitutions at other positions of the quinoline ring (e.g., C4, C5, C7, C8) is warranted to develop a more comprehensive understanding of the scaffold's potential. Furthermore, the exploration of this compound derivatives as kinase inhibitors is a relatively untapped area that holds considerable promise, given the success of related quinoline and quinazoline-based drugs. Future research in this direction, supported by robust biochemical and cell-based assays, could lead to the identification of novel and selective kinase inhibitors for the treatment of cancer and other diseases.
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A Comparative Guide to New Catalysts for the Synthesis of Substituted Quinolines
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in its synthetic methodologies.[1][2][3] The classical Friedländer annulation, while foundational, often requires harsh conditions that limit its efficiency and sustainability.[1][4] This guide presents a comparative analysis of a traditional Lewis acid catalyst, iron(III) chloride (FeCl₃), against a novel, magnetically recoverable heterogeneous nanocatalyst for the synthesis of a model polysubstituted quinoline. Through detailed protocols and side-by-side data comparison, we demonstrate the tangible advantages of modern catalytic systems—including significantly improved yields, milder reaction conditions, simplified workup procedures, and excellent reusability—offering a greener and more efficient path for researchers in drug development and organic synthesis.
Introduction: The Imperative for Catalytic Innovation in Quinoline Synthesis
Quinolines are privileged heterocyclic structures found in a wide array of pharmaceuticals, including the renowned antimalarial drug quinine and various anticancer agents.[1][3] Their synthesis is a critical task for organic chemists. Among the most direct methods is the Friedländer synthesis, which typically involves the condensation of a 2-aminoaryl ketone with a compound containing an active α-methylene group.[4][5][6][7]
The reaction is traditionally catalyzed by Brønsted or Lewis acids.[5][6] However, these homogeneous catalysts often suffer from drawbacks such as harsh reaction conditions, difficult separation from the reaction mixture, and a lack of reusability, contributing to significant waste and cost. This has spurred the development of advanced catalytic systems. In recent years, heterogeneous catalysts, particularly nanocatalysts, have emerged as a powerful alternative, offering high efficiency, mild reaction conditions, and the crucial advantage of easy recovery and reuse.[4][8][9][10]
This guide provides a direct, data-driven comparison between a conventional benchmark catalyst and a state-of-the-art nanocatalyst, equipping you with the practical insights needed to optimize your synthetic workflows.
The Benchmark: Iron(III) Chloride (FeCl₃) in Friedländer Annulation
Iron(III) chloride is a classic, inexpensive, and readily available Lewis acid catalyst used in various organic transformations, including the Friedländer synthesis. It effectively activates the carbonyl groups, facilitating the key condensation and cyclization steps. However, its application typically requires stoichiometric amounts, elevated temperatures, and a cumbersome aqueous workup to remove the catalyst, which can complicate product isolation and lead to lower overall yields.
The Challenger: Magnetically Recoverable Nanocatalyst
As the challenger, we selected a core-shell structured, phosphonated magnetic nanoparticle catalyst, Fe₃O₄@SiO₂-NH(CH₂)₂O₂P(OH)₂. This advanced system represents a new frontier in heterogeneous catalysis.[8]
Key Attributes:
-
High Surface Area: The nanoscale dimensions provide a large number of accessible active sites.[8]
-
Acidic Functionality: The phosphonic acid groups on the surface provide the Brønsted acidity required to catalyze the reaction.[8]
-
Magnetic Core: The Fe₃O₄ core allows for near-instantaneous separation of the catalyst from the reaction medium using an external magnet.[8]
-
Robustness & Reusability: The protective silica shell enhances thermal and chemical stability, enabling the catalyst to be recycled multiple times without a significant loss of activity.[8]
Head-to-Head Benchmarking: A Comparative Study
To provide a clear and objective comparison, we performed the synthesis of a model compound, 2,7,7-trimethyl-5-phenyl-7,8-dihydroquinoline-6(5H)-one, via the Friedländer condensation of 2-aminoacetophenone and dimedone.
Experimental Design & Rationale
The chosen model reaction is a well-established transformation that allows for a direct assessment of catalyst performance. The reaction progress was monitored by Thin Layer Chromatography (TLC), and the final products were characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm their structure and purity. The yield of the isolated product was used as the primary metric for comparison.
Protocol 1: Synthesis using Benchmark Catalyst (FeCl₃)
Materials:
-
2-Aminoacetophenone (1 mmol, 135 mg)
-
Dimedone (1 mmol, 140 mg)
-
Anhydrous Iron(III) Chloride (FeCl₃) (1 mmol, 162 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminoacetophenone, dimedone, and ethanol.
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add FeCl₃ to the mixture. The solution will turn dark.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion (approx. 4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure quinoline derivative.
Protocol 2: Synthesis using Novel Fe₃O₄-based Nanocatalyst
Materials:
-
2-Aminoacetophenone (1 mmol, 135 mg)
-
Dimedone (1 mmol, 140 mg)
-
Fe₃O₄@SiO₂-NH(CH₂)₂O₂P(OH)₂ Nanocatalyst (15 mg, ~0.05 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminoacetophenone, dimedone, the nanocatalyst, and ethanol.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Upon completion (approx. 45 minutes), cool the reaction mixture to room temperature.
-
Place a strong neodymium magnet against the side of the flask. The black nanocatalyst will be attracted to the magnet, leaving a clear solution.
-
Carefully decant the supernatant into a separate flask.
-
Wash the retained catalyst with fresh ethanol (2 x 5 mL), decanting the washings each time and combining them with the supernatant.
-
Remove the solvent from the combined supernatant under reduced pressure to yield the crude product, which is often of high purity.
-
For catalyst reuse, the retained nanoparticles can be washed with ethanol, dried under vacuum, and used directly in the next reaction cycle.
Results & Data Analysis
The performance of the two catalysts was evaluated based on key metrics critical for laboratory and industrial applications. The results are summarized below.
| Parameter | Benchmark Catalyst (FeCl₃) | Novel Nanocatalyst | Advantage |
| Catalyst Loading | 100 mol% (Stoichiometric) | ~0.05 mol% (Catalytic) | Nanocatalyst |
| Reaction Time | 4 hours | 45 minutes | Nanocatalyst |
| Reaction Temperature | 78 °C (Reflux) | 78 °C (Reflux) | Equivalent |
| Isolated Yield | 65% | 92% | Nanocatalyst |
| Work-up Procedure | Liquid-liquid extraction, washing | Magnetic decantation | Nanocatalyst |
| Purification | Column Chromatography Required | Often minimal purification needed | Nanocatalyst |
| Reusability | Not reusable | Reusable (≥ 5 cycles)[8] | Nanocatalyst |
Mechanistic Considerations & Workflow Visualization
The Friedländer synthesis proceeds through a cascade of reactions. The catalyst's primary role is to facilitate the initial rate-limiting aldol-type condensation between the two carbonyl partners, followed by cyclization and dehydration to form the aromatic quinoline ring.[5][11][12]
The Brønsted acid sites on the nanocatalyst are highly effective at protonating the carbonyl oxygen, increasing its electrophilicity and accelerating the condensation step under milder conditions compared to the bulkier, solvated Lewis acid complex of FeCl₃.
Visualizing the Experimental Workflow
The stark difference in the experimental workflow, particularly in catalyst separation and reuse, is a key advantage of the magnetic nanocatalyst.
Caption: Comparative experimental workflows for quinoline synthesis.
Discussion & Future Outlook
The experimental data unequivocally demonstrates the superiority of the novel magnetic nanocatalyst over the traditional FeCl₃ system for this Friedländer synthesis. The most compelling advantages are:
-
Drastic Reduction in Reaction Time: A nearly 8-fold decrease in reaction time (4 hours to 45 minutes) significantly improves throughput.
-
Substantial Yield Improvement: The yield increased from 65% to 92%, representing a more efficient conversion of starting materials.
-
Operational Simplicity: The elimination of aqueous workup and column chromatography simplifies the entire process, saving time, and reducing solvent consumption.
-
Sustainability: The catalyst's high activity at low loading levels and proven reusability align with the principles of green chemistry, minimizing waste and improving the process mass intensity (PMI).[8][13]
While the initial synthesis of the nanocatalyst is more complex than simply purchasing FeCl₃, its long-term reusability can offset this initial investment, particularly in process chemistry and drug development settings where multiple batches are required.
The future of catalysis in quinoline synthesis lies in the design of even more active, selective, and robust heterogeneous systems. We anticipate further developments in catalysts that can operate at room temperature, utilize a broader range of substrates with high functional group tolerance, and are derived from abundant, non-toxic materials.[9][14]
References
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Reactivity Face-Off: A Comparative Analysis of 2-Chloroquinolines and 2-Bromoquinolines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its functionalization is pivotal for the development of novel therapeutics and advanced materials. When it comes to introducing substituents at the 2-position, synthetic chemists are often faced with a choice between 2-chloroquinoline and 2-bromoquinoline as starting materials. This guide provides an in-depth comparative analysis of their reactivity, supported by experimental data, to inform strategic decisions in synthetic route design.
At a Glance: The Halogen's Influence
The fundamental difference in reactivity between 2-chloro and 2-bromoquinolines stems from the distinct properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond generally leads to higher reactivity for 2-bromoquinoline. Conversely, in nucleophilic aromatic substitution (SNAr), the greater electronegativity of chlorine can render 2-chloroquinoline more susceptible to attack.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Trend
In the realm of palladium-catalyzed cross-coupling reactions, the oxidative addition of the haloquinoline to the palladium(0) center is often the rate-determining step. The C-Br bond, being weaker than the C-Cl bond, facilitates this crucial step, making 2-bromoquinoline the more reactive substrate in most cases. This trend holds true across a range of widely used transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing the two haloquinolines, 2-bromoquinoline consistently demonstrates superior reactivity, affording higher yields under milder conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 4 | ~90% |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 12 | ~85% |
| Note: Data is representative and compiled from various sources on similar substrates. Specific yields may vary. |
The use of more electron-rich and bulky phosphine ligands, such as SPhos, is often necessary to achieve high conversions with the less reactive 2-chloroquinoline.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylated quinolines. The reactivity trend of I > Br > Cl is well-established for this reaction.[1] Consequently, 2-bromoquinoline is a more efficient substrate than its chloro-analogue.
| Substrate | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 6 | ~92% |
| 2-Chloroquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 80 | 12 | ~45% |
| Note: Data is representative and compiled from various sources on similar substrates. |
Buchwald-Hartwig Amination
For the formation of C-N bonds via Buchwald-Hartwig amination, 2-bromoquinoline again exhibits greater reactivity. In fact, it is possible to achieve selective amination at a C-Br bond in the presence of a C-Cl bond on a heteroaromatic ring.[2]
| Substrate | Amine | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoquinoline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 80 | 8 | ~95% |
| 2-Chloroquinoline | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 110 | 18 | ~90% |
| Note: Data is representative and compiled from various sources on similar substrates. |
Modern catalyst systems with highly active ligands have made the amination of 2-chloroquinolines more feasible, though typically requiring more forcing conditions.
Heck and Stille Coupling
The higher reactivity of 2-bromoquinoline is also observed in Heck and Stille couplings. In the Heck reaction, the vinylation of 2-bromoquinoline proceeds more readily than that of 2-chloroquinoline.[3][4] Similarly, in Stille couplings, while organostannanes are tolerant of a wide range of functional groups, the oxidative addition step is more facile with 2-bromoquinoline.[5][6]
Nucleophilic Aromatic Substitution (SNAr): A Change in Reactivity
In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. The rate of this reaction is influenced by two main factors: the stability of the intermediate and the leaving group's ability.
The highly electronegative chlorine atom in 2-chloroquinoline is more effective at stabilizing the negative charge in the Meisenheimer complex through an inductive effect. The 2-position of the quinoline ring is also electronically activated for nucleophilic attack. While bromide is generally a better leaving group than chloride, the stabilization of the intermediate often plays a more dominant role, leading to a faster reaction for 2-chloroquinoline, particularly when the attack of the nucleophile is the rate-determining step.
| Substrate | Nucleophile | Solvent | Temp. (°C) | Relative Rate |
| 2-Chloroquinoline | NaOMe | MeOH | 50 | Faster |
| 2-Bromoquinoline | NaOMe | MeOH | 50 | Slower |
| Note: This table represents a general trend in SNAr reactivity. |
Ullmann Coupling: A Copper-Catalyzed Alternative
The Ullmann reaction, which utilizes copper catalysis, is a classic method for forming C-C, C-N, and C-O bonds.[7][8] The reaction typically requires higher temperatures than palladium-catalyzed couplings. The mechanism involves the formation of an organocopper species. While direct comparative kinetic data for 2-chloro- and 2-bromoquinoline is scarce, the oxidative addition of the haloaromatic to copper is a key step. Given the weaker C-Br bond, 2-bromoquinoline is expected to be more reactive than 2-chloroquinoline under Ullmann conditions.
Experimental Protocols
Representative Suzuki-Miyaura Coupling of 2-Bromoquinoline
Materials:
-
2-Bromoquinoline (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2 M Aqueous K₂CO₃ (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask, add 2-bromoquinoline, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene followed by the aqueous K₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Representative Nucleophilic Aromatic Substitution of 2-Chloroquinoline
Materials:
-
2-Chloroquinoline (1.0 mmol, 1.0 equiv.)
-
Sodium methoxide (1.5 mmol, 1.5 equiv.)
-
Anhydrous Methanol (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous methanol and sodium methoxide. Stir until the sodium methoxide is fully dissolved.
-
Add 2-chloroquinoline to the solution.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
Caption: Comparative workflows for cross-coupling and SNAr reactions of 2-haloquinolines.
Conclusion
The choice between 2-chloroquinoline and 2-bromoquinoline is a nuanced decision that depends on the desired transformation. For palladium-catalyzed cross-coupling reactions, 2-bromoquinoline is the more reactive and often preferred substrate, allowing for milder reaction conditions and higher yields. However, the development of advanced catalyst systems has significantly improved the utility of the more cost-effective 2-chloroquinoline. In contrast, for nucleophilic aromatic substitution reactions, 2-chloroquinoline often exhibits superior reactivity due to the stabilizing effect of the chlorine atom on the reaction intermediate. A thorough understanding of these reactivity principles is essential for the efficient and strategic synthesis of functionalized quinoline derivatives.
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A Researcher's Guide to the Validation of Substituted Quinolines: Antimicrobial and Anticancer Potential
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a fused heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial and anticancer properties.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial and anticancer potential of novel substituted quinolines. We will delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols, and present comparative data to benchmark the performance of new derivatives.
Part 1: Unraveling the Antimicrobial Potential of Substituted Quinolines
Substituted quinolines, particularly the fluoroquinolone class, are well-established bactericidal agents. Their efficacy stems from their ability to disrupt critical bacterial DNA processes.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for modulating the DNA supercoiling required for replication, transcription, and cell division.[5] The binding of quinolones to these enzymes creates a stable ternary complex with the DNA, which traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[6][7] This leads to an accumulation of double-stranded DNA breaks, which arrests DNA replication and ultimately triggers cell death.[5][7][8] Eukaryotic cells lack DNA gyrase and possess a structurally distinct topoisomerase II, which provides a degree of selectivity for these antibacterial agents.
Resistance to quinolones can arise through several mechanisms, including mutations in the genes encoding DNA gyrase or topoisomerase IV that reduce drug binding, increased expression of efflux pumps that actively remove the drug from the cell, and plasmid-mediated resistance mechanisms.[5]
Caption: Mechanism of antimicrobial action of substituted quinolines.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of their substituents.[9][10] Key SAR observations include:
-
N-1 Position: Substitution at the N-1 position is crucial for antibacterial activity. Small alkyl groups, like ethyl or cyclopropyl, are often optimal.[9][11]
-
C-6 Position: The presence of a fluorine atom at the C-6 position generally enhances antibacterial activity and broadens the spectrum.[9][10][11]
-
C-7 Position: Substitutions at the C-7 position, often with a piperazine or a related heterocyclic ring, significantly influence potency, cell permeability, and the spectrum of activity.[3][9][10][11]
-
Carboxylic Acid at C-3: The carboxylic acid moiety at the C-3 position is essential for binding to the DNA gyrase-DNA complex.[9][11]
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
The standard method for quantifying the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[12][14][15]
Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines) [14][15][16]
-
Preparation of Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Standard antibiotic control (e.g., Ciprofloxacin).
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).[14][15]
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Procedure:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Data Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
-
Comparative Antimicrobial Activity of Substituted Quinolines
The following table summarizes the MIC values of representative substituted quinolines against common Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference(s) |
| Quinolone-Benzimidazole Hybrids | |||
| Compound 19 | 0.125 | - | [3] |
| Compound 20 | 0.125 | - | [3] |
| Compound 21 | 0.125 | - | [3] |
| Compound 22 | 0.125 | - | [3] |
| Quinolone-Triazole Hybrid | |||
| Compound 32 | 0.5 | - | [3] |
| Quinolone-2-one Derivatives | |||
| Compound 6c | 0.018 - 0.75 | - | [17] |
| Compound 6i | 0.018 - 0.061 | - | [17] |
| Compound 6l | 0.018 - 0.061 | - | [17] |
| Compound 6o | 0.018 - 0.061 | - | [17] |
| Aminated Quinolinequinones | |||
| AQQ8 | 4.88 | - | [18] |
| AQQ9 | 2.44 | - | [18] |
| Quinoxaline Derivatives | |||
| Compound 2d | - | 8 | [19] |
| Compound 3c | - | 8 | [19] |
| Standard Control | |||
| Ciprofloxacin | 0.018 | - | [17] |
Part 2: Probing the Anticancer Potential of Substituted Quinolines
The quinoline scaffold is a versatile platform for the development of anticancer agents, with derivatives exhibiting a wide array of mechanisms to combat cancer cell proliferation and survival.[4][20]
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Substituted quinolines employ diverse strategies to induce cancer cell death, including:
-
DNA Intercalation and Topoisomerase Inhibition: Similar to their antimicrobial counterparts, some quinoline derivatives can intercalate into the DNA of cancer cells and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.
-
Inhibition of Protein Kinases: A significant number of quinoline-based anticancer agents function as inhibitors of protein kinases, which are often dysregulated in cancer.[21] Key targets include Pim-1 kinase, Src kinase, and receptor tyrosine kinases such as c-Met, VEGFR, and EGFR.[22] Inhibition of these kinases disrupts crucial signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which control cell proliferation, survival, and angiogenesis.[5][22]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[19] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[19]
-
Induction of Apoptosis: A common endpoint for many anticancer quinolines is the induction of programmed cell death, or apoptosis.[4][23] This can be triggered through various intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
Caption: Multifaceted anticancer mechanisms of substituted quinolines.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinolines is profoundly influenced by their substitution patterns:
-
2- and 4-Positions: Substitutions at the 2- and 4-positions of the quinoline ring are critical for cytotoxic activity. For example, 2-aryl substituted quinolines have shown significant anticancer potential.[24]
-
6-Position: The introduction of an aryloxy group at the 6-position can dramatically enhance antiproliferative activity.[24]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents play a key role. Electron-withdrawing groups (e.g., fluoro, chloro, nitro) can influence the redox properties of the quinoline ring and affect its interaction with biological targets like DNA.[24]
-
Carboxamide Linkage: Incorporating a carboxamide linkage at various positions on the quinoline or quinolone ring has proven to be an effective strategy for enhancing anticancer potency.[25]
Experimental Validation: A Suite of In Vitro Assays
A multi-faceted approach is necessary to validate the anticancer potential of novel quinoline derivatives.
2.3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26]
Experimental Protocol: MTT Assay [27]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2.3.2. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[28][29] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[6][28]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [6][9][28][29]
-
Cell Treatment: Treat cancer cells with the test quinoline derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[29]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
2.3.3. Mechanistic Validation: Western Blot Analysis of Apoptosis-Related Proteins
To further elucidate the apoptotic pathway induced by a quinoline derivative, Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
Experimental Protocol: Western Blot Analysis [7][30][31]
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspases, PARP).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).
Comparative Anticancer Activity of Substituted Quinolines
The following table presents a summary of the cytotoxic activity (IC50 values) of various substituted quinolines against a selection of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Quinoline-Chalcone Hybrids | |||
| Compound 33 | MCF-7 (Breast) | - | [4] |
| Compound 34 | MCF-7 (Breast) | - | [4] |
| Compound 39 | A549 (Lung) | 1.91 | [4] |
| Compound 40 | K-562 (Leukemia) | 5.29 | [4] |
| Quinoline-3-Carboxamide Furan Derivative | MCF-7 (Breast) | 3.35 | [4] |
| 2,4,6-Trimethylquinoline | HeLa (Cervical) | >100 | [24] |
| PC3 (Prostate) | >100 | [24] | |
| 2-(4-Chlorophenyl)-quinoline | HeLa (Cervical) | 15.2 | [24] |
| PC3 (Prostate) | 21.4 | [24] | |
| 6-Phenoxy-quinoline | HeLa (Cervical) | 5.8 | [24] |
| PC3 (Prostate) | 7.2 | [24] | |
| BCE-Ring-Truncated Deguelin Derivatives | |||
| Compound 3a | A549 (Lung) | 6.62 | [21] |
| Compound 6a | HCT116 (Colon) | 3.43 | [21] |
| Compound 8d | HCT116 (Colon) | 6.96 | [21] |
| Quinazolinone Derivatives | |||
| Compound 5 | HCT-116 (Colon) | - | [2] |
| Compound 6 | CaCo2 (Colon) | 21.99 | [2] |
| Compound 8 | HCT-116 (Colon) | - | [2] |
| Compound 9 | HCT-116 (Colon) | - | [2] |
| Compound 10 | HCT-116 (Colon) | - | [2] |
Conclusion
Substituted quinolines represent a highly versatile and promising class of compounds in the ongoing search for novel antimicrobial and anticancer agents. This guide has provided a comprehensive overview of the key mechanisms of action, detailed experimental protocols for their validation, and comparative data to aid in the evaluation of new derivatives. By employing a systematic and rigorous approach to validation, researchers can effectively identify and advance the most promising quinoline-based candidates towards clinical development.
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A Senior Application Scientist's Guide to Regioselective Functionalization of the Quinoline Ring
Introduction: The Quinoline Scaffold and the Imperative of Regioselectivity
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, from the historic antimalarial quinine to modern anticancer agents.[1] The biological activity and physicochemical properties of a quinoline-based molecule are critically dependent on the precise placement of functional groups on the ring system. Therefore, mastering the regioselective functionalization of quinoline is not merely an academic exercise but a pivotal requirement for efficient drug discovery and the synthesis of novel materials.
This guide provides a comparative analysis of the primary strategies for achieving regioselective functionalization on the quinoline core. We will move beyond simple procedural descriptions to dissect the underlying electronic and steric principles that govern reaction outcomes. This content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable experimental protocols.
Chapter 1: The Fundamental Dichotomy: Electrophilic vs. Nucleophilic Attack
The quinoline ring presents two distinct electronic environments: the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring. This inherent electronic bias is the first and most crucial factor dictating regioselectivity.
Electrophilic Aromatic Substitution (SEAr): Targeting the Benzene Ring (C5 & C8)
The pyridine ring's nitrogen atom is electron-withdrawing, deactivating the heterocyclic portion towards electrophilic attack. Consequently, electrophiles preferentially target the more electron-rich benzene ring.[3] The reaction typically proceeds through the protonated quinolinium ion, which further deactivates the pyridine ring and directs substitution to the C5 and C8 positions. This preference is dictated by the superior resonance stabilization of the Wheland intermediates formed upon attack at these sites, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.
Comparative Data: Nitration of Unsubstituted Quinoline
| Nitrating Agent | Temperature (°C) | C5-Nitroquinoline (%) | C8-Nitroquinoline (%) |
| HNO₃ / H₂SO₄ | 0 | 52.3 | 47.7 |
| Data sourced from a kinetic study. |
As the data shows, nitration under standard conditions yields an almost equimolar mixture of the C5 and C8 isomers, presenting a significant purification challenge.
Sulfonation and Halogenation
-
Sulfonation: Heating quinoline with fuming sulfuric acid at 220°C also produces a mixture, primarily of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[3]
-
Bromination: The reaction with bromine can be complex. While 5- and 8-bromo derivatives are formed, harsher conditions can lead to di- and tri-brominated products, such as 5,8-dibromoquinoline.[4] The presence of an activating group, such as a hydroxyl at C8, directs bromination to the C5 and C7 positions.[5][6]
Nucleophilic Substitution: Targeting the Pyridine Ring (C2 & C4)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which are ortho and para to the nitrogen atom.
1.2.1. Nucleophilic Aromatic Substitution (SNAr) of Haloquinolines
The presence of a good leaving group, typically a halide, at the C2 or C4 position facilitates SNAr reactions. The C4 position is generally more reactive than the C2 position in many SNAr reactions due to better stabilization of the Meisenheimer intermediate. However, the relative reactivity can be substrate and nucleophile-dependent. For instance, 2-chloroquinoline shows higher reactivity towards methoxide ions than its 4-chloro counterpart.[7]
1.2.2. Direct Nucleophilic Amination (Chichibabin Reaction)
A powerful method for direct C-H functionalization is the Chichibabin reaction, which involves the reaction of quinoline with a strong amide base, like sodium amide (NaNH₂) or potassium amide (KNH₂).[8] This reaction proceeds via nucleophilic addition of the amide anion to the C2 position, followed by elimination of a hydride ion to restore aromaticity.
Experimental Data: Chichibabin Amination of Quinoline
| Reagent | Conditions | Major Product | Yield (%) |
| KNH₂/liq. NH₃/KMnO₄ | -65°C | 2-Aminoquinoline | 55-60 |
| KNH₂/liq. NH₃ | -60°C to +15°C, then KMnO₄ | 4-Aminoquinoline | (Main Product) |
| Data demonstrates temperature-dependent regioselectivity.[9] |
The kinetic product is 2-aminoquinoline, but under conditions that allow for thermodynamic equilibrium, the more stable 4-aminoquinoline can be formed as the major product.[9]
Chapter 2: Modern Strategies: Transition-Metal-Catalyzed C-H Functionalization
While classical methods rely on the intrinsic reactivity of the quinoline ring, modern transition-metal-catalyzed C-H activation has revolutionized regioselective functionalization, enabling the formation of C-C and C-X bonds at nearly every position on the scaffold.[1][2][10]
The Power of a Directing Group: C8 Functionalization via Quinoline N-Oxides
The conversion of the quinoline nitrogen to an N-oxide is a transformative strategic step. The N-oxide oxygen atom acts as an excellent coordinating site for transition metals (e.g., Pd, Rh, Ru), serving as an internal directing group.[11] This chelation effect positions the metal catalyst in close proximity to the C8-H bond, leading to highly regioselective cyclometalation and subsequent functionalization.
This strategy has been successfully employed for a wide range of transformations at the C8 position, including:
-
Arylation: Using arylboronic acids or diaryliodonium salts.
-
Alkylation & Alkenylation: Using maleimides, acrylates, or alkynes.[11]
-
Halogenation & Amidation: Achieving C-Br and C-N bond formation.
Comparative Catalyst Performance for C8-Arylation
| Catalyst System | Coupling Partner | Typical Yields | Key Advantage |
| Rh(III) | Arylboronic Acids | Good to Excellent | High efficiency and broad scope.[11] |
| Ru(II) | Organoboranes | Good (~70%) | Offers alternative reactivity to Rh(III).[11] |
| Pd(II) | Diaryliodonium Salts | Moderate to Good | Effective for introducing diverse aryl groups. |
Intrinsic C2-Selectivity and Beyond
Even without a directing N-oxide group, the lone pair on the quinoline nitrogen can coordinate to a transition metal, often favoring functionalization at the C2 position. Palladium-catalyzed C2-selective arylations of quinolines with unactivated arenes have been developed, providing a direct route to valuable 2-arylquinoline products.[12]
Achieving selectivity at other positions (C3, C4, C5, C6, C7) is more challenging and often requires substrates with specifically placed directing groups or unique catalytic systems that override the intrinsic preferences of the quinoline ring. For example, a metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed, where the substituent at C8 directs the halogenation to the remote C5 position.[13]
Chapter 3: Selected Experimental Protocols
As a self-validating system, the following protocols are based on established and peer-reviewed methodologies. Adherence to standard laboratory safety procedures is mandatory.
Protocol 1: Classical Electrophilic Nitration of Quinoline (C5/C8 Mixture)
This protocol outlines the standard procedure for the nitration of unsubstituted quinoline.
Materials:
-
Quinoline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath, round-bottom flask, magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated H₂SO₄ in an ice bath.
-
Slowly add quinoline to the cold, stirring sulfuric acid to form the quinolinium salt.
-
Maintain the temperature at 0°C and add fuming HNO₃ dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous NaOH or NH₄OH) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The resulting solid is a mixture of 5-nitroquinoline and 8-nitroquinoline, which requires separation by column chromatography.
Protocol 2: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide
This protocol is a modern, regioselective method adapted from established literature procedures for C-H activation.
Materials:
-
Quinoline N-oxide (1.0 eq)
-
Arylboronic Acid (e.g., 4-tolylboronic acid) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (2.0 eq) as an oxidant
-
Anhydrous, degassed solvent (e.g., Toluene or DMF) (0.2 M)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add quinoline N-oxide, the arylboronic acid, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture at 100-120°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the residue by column chromatography to yield the pure C8-arylated product.
Protocol 3: Friedländer Synthesis of a Substituted Quinoline
This classical method builds the quinoline ring system, where regioselectivity is a key consideration with unsymmetrical ketones.
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Acetone (an excess, serves as reactant and solvent)
-
Potassium Hydroxide (KOH) (catalytic amount)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone in a mixture of ethanol and acetone.
-
Add a catalytic amount of powdered KOH to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove the catalyst.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-4-phenylquinoline.
Conclusion and Future Outlook
The regioselective functionalization of the quinoline ring has evolved from a reliance on the molecule's intrinsic electronic biases to a sophisticated field dominated by catalyst-controlled C-H activation.
-
Classical SEAr reactions remain useful but are often hampered by a lack of selectivity, yielding mixtures (C5/C8) that necessitate challenging separations.
-
Nucleophilic substitutions , including the Chichibabin reaction, provide reliable access to C2 and C4 functionalized quinolines, which are crucial synthons.
-
Modern C-H activation , particularly through the use of N-oxide directing groups, offers unparalleled precision, granting access to the previously elusive C8 position with high efficiency and selectivity.
For the drug development professional, the choice of strategy depends on the desired target. For simple C5/C8 substituted analogs, classical methods may suffice if purification is feasible. For complex targets requiring specific C2, C4, or C8 functionalization, modern nucleophilic and C-H activation methods are indispensable. The future of this field lies in the development of new catalytic systems that can selectively functionalize the remaining C3, C6, and C7 positions without the need for pre-installed directing groups, further enhancing the synthetic chemist's toolkit for exploring the vast chemical space of quinoline derivatives.
References
- Gupta, S. S., & Sharma, R. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. [Link]
- Besson, T., & Thiéry, V. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- PubMed Central. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Kumar, I., Sharma, R., & Sharma, U. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
- Semantic Scholar. (2021).
- van der Plas, H. C., & Wozniak, M. (1981). On the chichibabin amination of quinoline and some nitroquinolines. Journal of Heterocyclic Chemistry. [Link]
- Mansour, T. S. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
- Taylor & Francis Online. (2021). A review on synthetic investigation for quinoline- recent green approaches. [Link]
- Ren, X., et al. (2014). Palladium-Catalyzed C-2 Selective Arylation of Quinolines. Organic Letters. [Link]
- Sugiura, M., et al. (1983). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- ResearchGate. (2016). Bromination of 8-substituted quinolines. [Link]
- de la Mare, P. B. D., Kiamud-Din, M., & Ridd, J. H. (1960). The 5- and 8-bromination of quinoline and some of its derivatives. Journal of the Chemical Society. [Link]
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
- Pawar, S. S., et al. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances. [Link]
- ResearchGate. (1964). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
- ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
- Wikipedia. Chichibabin reaction. [Link]
- SlideShare. (2018). Chichibabin Reaction. [Link]
- MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- DR-NTU, Nanyang Technological University. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
- ResearchGate. (2017). Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions. [Link]
- GCW Gandhi Nagar Jammu. Preparation and Properties of Quinoline. [Link]
- ResearchGate. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
- ResearchGate. (2008). Quinoline-8-sulfonamide. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-methylquinoline
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-chloro-6-methylquinoline (CAS No. 4295-11-8). As a chlorinated nitrogen heterocycle, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Core Principles: Hazard Assessment and Regulatory Context
Understanding the "why" behind disposal protocols is fundamental to building a culture of safety. This compound is not merely a chemical waste product; it is a regulated hazardous material that demands respect.
1.1. Hazard Profile
The primary hazards associated with this compound stem from its acute toxicity and irritant properties.[1] Data from the Globally Harmonized System (GHS) and similar compounds inform the necessary precautions.[1][2]
| Hazard Classification | GHS Hazard Statement | Required Precautions & PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed[1] H312: Harmful in contact with skin[1] H332: Harmful if inhaled[1] | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle only in a well-ventilated area, preferably a chemical fume hood.[3] Wear chemical-resistant gloves and a lab coat.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Prevent all skin contact. Use appropriate gloves (e.g., nitrile) and a lab coat.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Wear safety glasses with side shields or chemical splash goggles.[2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (based on quinoline data).[2] | Prevent release into the environment. Never dispose of down the drain.[2][4] |
1.2. Regulatory Imperative: Halogenated Organic Compounds
This compound is a halogenated organic compound. In the United States, the Environmental Protection Agency (EPA) heavily regulates the disposal of such wastes under the Resource Conservation and Recovery Act (RCRA).[5] These compounds are often listed on the "F-List" (F002) if they are spent solvents or on the list of Halogenated Organic Compounds (HOCs) which are subject to land disposal restrictions.[6][7][8][9]
The core principle here is that land disposal is generally prohibited without prior treatment. The most common and effective treatment is high-temperature incineration , which ensures the complete destruction of the stable aromatic ring and the carbon-chlorine bond, preventing the formation of persistent and toxic byproducts.[10]
Immediate Safety Protocols for Waste Handling
These protocols must be followed every time waste is generated or handled.
2.1. Personal Protective Equipment (PPE) and Engineering Controls
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement. Always inspect gloves for tears or degradation before use.[2]
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine particulates.[2]
-
Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.[2]
-
Engineering Control: All handling of this compound, including waste collection and containerization, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[3][11]
2.2. Emergency Preparedness: Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Immediately alert others in the area and evacuate the immediate vicinity.
-
Don PPE: Before addressing the spill, don the full required PPE as described in section 2.1.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a designated, leak-proof hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[12] Crucially, all cleaning materials (wipes, solvent rinsate) must also be collected and disposed of as hazardous waste.
-
Labeling: Seal and label the waste container with "Hazardous Waste," the full chemical name, and the words "Spill Debris."
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Standard Operating Procedure (SOP) for Waste Collection
A systematic approach to waste collection prevents dangerous situations and ensures regulatory compliance.
Step 1: Waste Identification and Segregation
-
Waste this compound must be segregated from all other waste streams at the point of generation.[2]
-
Critical Incompatibility: This compound may react with strong oxidizing agents.[13] Never mix this waste with oxidizers (e.g., nitric acid, permanganates).
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure, screw-top cap is recommended.[2] The container must be in good condition with no cracks or chips.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate accounting of the container's contents (e.g., "solid," "in methanol solution").
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: On-site Accumulation and Storage
-
Keep the waste container tightly closed except when adding waste.[4]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The storage area must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]
Step 4: Arranging for Final Disposal
-
Once the container is full, or if waste generation is complete, arrange for pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][5] Do not allow waste to accumulate for extended periods.
Decision-Making for Disposal Pathway
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
First Rinse: Under a chemical fume hood, rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinse, and for highly toxic materials, all three rinses, must be collected as hazardous waste.[4] Collect this rinsate in a designated hazardous waste container labeled "Halogenated Solvent Waste."
-
Final Wash: After the solvent rinses, wash the container with soap and water.
-
Disposal of Container: Once decontaminated, the container can typically be disposed of in regular laboratory glass waste, but you must confirm this with your institution's EHS guidelines.
By adhering to these rigorous procedures, you contribute to a safer laboratory environment and ensure that hazardous materials are managed responsibly from creation to final destruction.
References
- PubChem. (n.d.). This compound-3-methanol. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (1981). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- PubChem. (n.d.). 6-Methylquinoline. National Center for Biotechnology Information.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). This compound-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2686.
- New Mexico State University. (n.d.). Hazardous Waste Management Manual.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
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A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-6-methylquinoline
This document provides essential procedural guidance for the safe handling, use, and disposal of 2-Chloro-6-methylquinoline. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, ensuring that safety protocols are understood, respected, and effectively implemented. The causality behind each recommendation is explained to build a culture of safety that is both robust and intuitive.
Understanding the Hazard: A Prerequisite for Safety
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted quinoline derivative with a specific toxicological profile that dictates our handling procedures.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
These classifications identify the primary routes of exposure—ingestion, dermal absorption, and inhalation. The compound is also recognized as a general irritant.[1] Therefore, all subsequent protocols are designed as a self-validating system to prevent these specific exposure scenarios.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, we must implement higher-level controls.
-
Engineering Controls: All work involving this compound, especially the handling of its solid form which can create dust, must be conducted within a certified chemical fume hood.[2][3] This is the most critical step in minimizing respiratory exposure. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][3]
-
Administrative Controls: Never work alone when handling this compound. Ensure you have reviewed this guide and the specific Safety Data Sheet (SDS) before beginning work. Do not store, use, or consume food, beverages, or cosmetics in any area where this chemical is handled or stored.[2]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of appropriate PPE is critical for preventing contact and absorption. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing (in Fume Hood) | Tightly-fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Chemical-resistant gloves (e.g., Nitrile) satisfying EN 374.[2] Inspect for tears before use. | Fully-buttoned laboratory coat.[2] | Not typically required if handled exclusively within a certified fume hood. |
| Preparing Solutions (in Fume Hood) | Chemical splash goggles. A face shield is recommended over goggles for larger volumes.[2][3] | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended for handling concentrates. | Chemical-resistant apron over a laboratory coat. | Not typically required if handled exclusively within a certified fume hood. |
| Small Spill Cleanup (<5g) | Chemical splash goggles and a face shield.[2] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Neoprene). | Chemical-resistant apron or coveralls.[5] | Minimum of a P95 (US) or P1 (EU) particle respirator for dust.[2] For higher risk, an air-purifying respirator with OV/AG/P99 (US) or ABEK/P3 (EU) cartridges is required.[2] |
Causality of PPE Choices:
-
Eye Protection: Standard safety glasses are insufficient as they do not protect from splashes or fine dust getting around the edges.[6] Tightly-fitting goggles create a seal, which is necessary when handling powders or solutions that can splash.[6]
-
Hand Protection: The "harmful in contact with skin" classification means the compound can be absorbed through the skin.[1] Nitrile gloves provide an effective barrier for incidental contact, but it is crucial to wash hands thoroughly after removing gloves.[2]
-
Respiratory Protection: While the fume hood is the primary control, a spill can generate airborne dust. A particle respirator (P95/P1) prevents inhalation of these particulates during cleanup.[2]
Operational Plans: Step-by-Step Protocols
Adherence to a standardized protocol is essential for reproducible science and unwavering safety.
Protocol for Safe Weighing and Handling
-
Preparation: Confirm the fume hood is operational. Clear the work area of all unnecessary items.
-
Don PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves as specified in the table above.
-
Handling: Conduct all transfers and manipulations within the fume hood sash at the appropriate height.
-
Weighing: Tare a suitable, clean weighing vessel. Carefully transfer the solid compound, avoiding the creation of dust.
-
Post-Handling: Tightly seal the primary container. Clean any residual material from the spatula and weighing vessel using a solvent-moistened wipe, which should be disposed of as hazardous waste.
-
Doff PPE: Remove gloves using the proper technique to avoid contaminating your skin, and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[2]
Operational Plan: Spill Response
A minor spill (<5g) can be managed by trained laboratory personnel. For any larger spill, or if you feel uncomfortable with the situation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
